molecular formula C5H10ClN3 B1378074 5-Amino-1,4-dimethylimidazole Hydrochloride CAS No. 1427475-33-9

5-Amino-1,4-dimethylimidazole Hydrochloride

Cat. No.: B1378074
CAS No.: 1427475-33-9
M. Wt: 147.6 g/mol
InChI Key: IVIHPIMOKWJNPH-UHFFFAOYSA-N
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Description

5-Amino-1,4-dimethylimidazole Hydrochloride is a useful research compound. Its molecular formula is C5H10ClN3 and its molecular weight is 147.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3,5-dimethylimidazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4-5(6)8(2)3-7-4;/h3H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIHPIMOKWJNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427475-33-9
Record name 1H-Imidazol-5-amine, 1,4-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427475-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1,4-dimethylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and reliable synthetic route for the preparation of 5-Amino-1,4-dimethylimidazole Hydrochloride, a key building block in medicinal chemistry and drug development.[1] The synthesis is presented in a multi-step approach, designed for clarity and reproducibility in a laboratory setting.

Introduction

5-Amino-1,4-dimethylimidazole and its salts are important intermediates in the synthesis of a variety of biologically active compounds. The imidazole core is a common motif in many pharmaceuticals, and the specific substitution pattern of this compound makes it a valuable precursor for targeted drug design. This guide details a rational and efficient pathway for its synthesis, commencing from readily available starting materials.

Overall Synthetic Strategy

The synthesis of this compound is approached through a three-step sequence, as illustrated below. This strategy focuses on the initial construction of the methylated imidazole ring, followed by regioselective nitration and subsequent reduction to the target amine. The final step involves the formation of the stable hydrochloride salt.

Synthetic_Workflow A 1,4-Dimethylimidazole Synthesis B Nitration A->B Step 1 C Reduction B->C Step 2 D Salt Formation C->D Step 3 E 5-Amino-1,4-dimethylimidazole Hydrochloride D->E

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1,4-Dimethylimidazole

The initial step involves the synthesis of the 1,4-dimethylimidazole core. A common and effective method for this is the Bredereck imidazole synthesis.[2][3] This reaction utilizes an α-dicarbonyl or an equivalent species and formamide to construct the imidazole ring. For the synthesis of 1,4-dimethylimidazole, a suitable starting material is 2-aminopropanal or a precursor that can generate it in situ.

An alternative and often more direct approach is the alkylation of a pre-existing imidazole ring. For instance, 4-methylimidazole can be N-methylated to yield 1,4-dimethylimidazole.

Protocol: N-methylation of 4-Methylimidazole

  • Materials: 4-methylimidazole, methylating agent (e.g., dimethyl sulfate, methyl iodide), a suitable base (e.g., sodium hydroxide, potassium carbonate), and a solvent (e.g., dichloromethane, acetonitrile).

  • Procedure:

    • Dissolve 4-methylimidazole in the chosen solvent.

    • Add the base and cool the mixture in an ice bath.

    • Slowly add the methylating agent dropwise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

ParameterCondition
Reactants4-methylimidazole, Dimethyl sulfate
BaseSodium Hydroxide
SolventDichloromethane
Temperature0 °C to room temperature
Reaction Time2-4 hours
Work-upAqueous work-up and extraction
PurificationDistillation
Expected Yield >90%

Table 1: Typical reaction parameters for the N-methylation of 4-methylimidazole.

Step 2: Nitration of 1,4-Dimethylimidazole to 5-Nitro-1,4-dimethylimidazole

The second step is the regioselective nitration of 1,4-dimethylimidazole at the 5-position. The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The conditions must be carefully controlled to prevent over-nitration or degradation of the starting material.

Protocol: Nitration of 1,4-Dimethylimidazole

  • Materials: 1,4-dimethylimidazole, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Carefully add concentrated sulfuric acid to a cooled flask.

    • Slowly add 1,4-dimethylimidazole to the sulfuric acid while keeping the temperature below 10 °C.

    • In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, also cooled to 0 °C.

    • Add the nitrating mixture dropwise to the solution of 1,4-dimethylimidazole, maintaining a low temperature.

    • After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 40-50 °C) for a specified time (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate, ammonium hydroxide) until the product precipitates.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

ParameterCondition
Reactants1,4-Dimethylimidazole, Fuming Nitric Acid, Sulfuric Acid
Temperature0 °C to 50 °C
Reaction Time1-3 hours
Work-upQuenching on ice and neutralization
PurificationRecrystallization
Expected Yield 60-70%

Table 2: Typical reaction parameters for the nitration of 1,4-dimethylimidazole.

Step 3: Reduction of 5-Nitro-1,4-dimethylimidazole to 5-Amino-1,4-dimethylimidazole

The final step in the synthesis of the free base is the reduction of the nitro group to an amino group. Several methods are available for the reduction of nitroarenes, and the choice of reagent is crucial to ensure compatibility with the imidazole ring.[4] Catalytic hydrogenation is a clean and efficient method.

Protocol: Reduction of 5-Nitro-1,4-dimethylimidazole

  • Materials: 5-Nitro-1,4-dimethylimidazole, a reducing agent (e.g., tin(II) chloride dihydrate in concentrated hydrochloric acid, or catalytic hydrogenation with Pd/C), and a solvent (e.g., ethanol, methanol for hydrogenation).

  • Procedure (using SnCl₂·2H₂O):

    • Suspend 5-Nitro-1,4-dimethylimidazole in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling any exotherm with an ice bath.

    • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide) until the tin salts precipitate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

ParameterCondition
Reactants5-Nitro-1,4-dimethylimidazole, Tin(II) chloride dihydrate
SolventConcentrated Hydrochloric Acid
TemperatureReflux
Reaction Time2-6 hours
Work-upNeutralization and extraction
PurificationColumn Chromatography
Expected Yield 70-85%

Table 3: Typical reaction parameters for the reduction of 5-Nitro-1,4-dimethylimidazole.

Final Step: Formation of this compound

To improve the stability and handling of the final product, it is converted to its hydrochloride salt.

Protocol: Hydrochloride Salt Formation

  • Materials: 5-Amino-1,4-dimethylimidazole, hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or isopropanol).

  • Procedure:

    • Dissolve the purified 5-Amino-1,4-dimethylimidazole in a suitable solvent (e.g., ethanol, isopropanol).

    • Slowly add a stoichiometric amount of hydrochloric acid while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the crystalline salt.

Safety Considerations

  • Methylating agents like dimethyl sulfate are toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Nitrating agents (fuming nitric acid and concentrated sulfuric acid) are highly corrosive. Handle with appropriate PPE and be prepared for exothermic reactions.

  • Catalytic hydrogenation involves flammable hydrogen gas and should be carried out with appropriate safety measures.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of this compound. By following the detailed protocols and considering the safety precautions, researchers can efficiently synthesize this valuable building block for their drug discovery and development programs.

References

  • Bredereck, H., Gompper, R., & Theilig, G. (1953). Synthesen in der Imidazol-Reihe, I. Mitteil.: Eine neue Imidazol-Synthese. Chemische Berichte, 86(1), 88-96.
  • Yahyazadeh, A., & Haghi, M. (2006). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 18(4), 2965.
  • Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 481.
  • Major, D. T. (2010). Synthesis of imidazoles and oxazoles by the Bredereck reaction. Facile structural elucidation based on 13C-NMR and carbon satellites in the 1H-NMR spectra. Tetrahedron, 66(45), 8747-8754.
  • Banerjee, A., & Sengupta, P. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
  • Groziak, M. P., Bhat, B., & Leonard, N. J. (1988). Nonenzymatic synthesis of 5-aminoimidazole ribonucleoside and recognition of its facile rearrangement. Proceedings of the National Academy of Sciences, 85(19), 7174-7176.
  • Nare, B., et al. (1994). Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis. Antimicrobial agents and chemotherapy, 38(12), 2823-2828.
  • Pawar, S. S., & Panzade, S. N. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of ChemTech Research, 6(7), 3624-3628.
  • Kollár, L., & Kádas, I. (2004).
  • He, L., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. RSC advances, 10(24), 14217-14221.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylimidazole. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023, October 28). Reduction of nitro compounds. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Amino-1,4-dimethylimidazole Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1,4-dimethylimidazole Hydrochloride (CAS No. 1427475-33-9) is a heterocyclic amine of significant interest in medicinal and synthetic chemistry. Its unique structural arrangement, featuring a substituted imidazole core, presents a versatile scaffold for the development of novel pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies pertinent to this compound, offering a technical resource for its application in research and development. The amino and methyl functional groups serve as key handles for further chemical modifications, making it a valuable building block in the construction of more complex molecular architectures.[1]

Core Chemical and Physical Properties

This compound is a stable solid compound under standard laboratory conditions. A summary of its key identifiers and properties is provided in Table 1.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
CAS Number 1427475-33-9[2][3][4][5]
Molecular Formula C₅H₁₀ClN₃[3][4]
Molecular Weight 147.61 g/mol [3][4]
Appearance SolidN/A
Purity ≥95%[2][5][6]
Storage Conditions Room temperature, sealed in a dry place. For long-term storage, store in a freezer under -20°C.[2][3][4]

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not extensively available in public literature and may need to be determined empirically.

Molecular Structure and Reactivity

The foundational structure of this compound is depicted below. The imidazole ring provides a core of aromatic stability, while the exocyclic amino group and the two methyl substituents offer sites for synthetic modification.

Caption: Structure of this compound.

The reactivity of the 5-aminoimidazole scaffold is of particular interest. The amino group can act as a nucleophile, participating in a variety of condensation and substitution reactions. The imidazole ring itself can undergo electrophilic substitution, although the activating nature of the amino group and the directing effects of the methyl substituents will influence the regioselectivity of such reactions. The hydrochloride salt form enhances the compound's stability and water solubility.

Synthesis and Purification

Synthesis_Workflow Start Starting Materials Step1 Ring Formation Start->Step1 Intermediate1 Substituted Imidazole Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 1,4-dimethyl-5-nitro-1H-imidazole Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Product_base 5-Amino-1,4-dimethylimidazole Step3->Product_base Step4 Salt Formation (HCl) Product_base->Step4 FinalProduct 5-Amino-1,4-dimethylimidazole Hydrochloride Step4->FinalProduct

Caption: A plausible synthetic workflow for this compound.

Conceptual Synthesis Protocol:

  • Imidazole Ring Formation: Synthesis of a 1,4-dimethylimidazole precursor can be achieved through various established methods, such as the condensation of a 1,2-dicarbonyl compound with an amine and formaldehyde.

  • Nitration: The 1,4-dimethylimidazole intermediate would then undergo nitration to introduce a nitro group at the 5-position, yielding 1,4-dimethyl-5-nitro-1H-imidazole.

  • Reduction: The nitro group is subsequently reduced to an amino group. This transformation is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Salt Formation and Purification: The resulting 5-Amino-1,4-dimethylimidazole free base is then treated with hydrochloric acid to form the stable hydrochloride salt. Purification can be achieved through recrystallization from an appropriate solvent system.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. While specific spectral data for this compound is not widely published, analogous data for similar imidazole derivatives can provide a basis for characterization.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the two methyl groups, the imidazole ring proton, and the amine protons. The chemical shifts will be influenced by the electronic environment of the imidazole ring and protonation state.
¹³C NMR Resonances for the two methyl carbons and the three imidazole ring carbons.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino group and the hydrochloride salt, C-H stretching of the methyl groups, and C=N and C-N stretching of the imidazole ring.
Mass Spectrometry A molecular ion peak corresponding to the free base (C₅H₉N₃) and characteristic fragmentation patterns.
HPLC A single major peak under appropriate chromatographic conditions, indicating purity. A reversed-phase column with a buffered mobile phase is a common starting point for analysis.

Exemplary HPLC Method for Related Imidazole Derivatives:

A High-Performance Liquid Chromatography (HPLC) method with on-line solid-phase extraction (SPE) and column switching has been developed for the simultaneous determination of related 5-aminoimidazole derivatives in biological matrices.[7] While this method is for a different analyte, the principles can be adapted.

  • Sample Preparation: For analysis in complex matrices like plasma, deproteinization with an acid such as trichloroacetic acid is a common first step.[7]

  • Chromatography: A reversed-phase C18 or a HILIC column could be suitable for separation.[7]

  • Mobile Phase: A buffered aqueous solution with an organic modifier like acetonitrile or methanol is typically used.

  • Detection: UV detection at a wavelength where the imidazole chromophore absorbs is a standard approach. For 5-aminoimidazole-4-carboxamide riboside, a detection wavelength of 268 nm has been reported.[7]

For highly sensitive and selective quantification, especially in complex samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[8]

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive amino group and the stable imidazole core, which can be elaborated into more complex structures with potential biological activity.

Diagram of Potential Synthetic Utility:

Applications cluster_reactions Chemical Modifications cluster_products Potential Bioactive Molecules Start 5-Amino-1,4-dimethylimidazole Hydrochloride Acylation Acylation Start->Acylation Amine Reactivity Alkylation Alkylation Start->Alkylation Diazotization Diazotization -> Further Functionalization Start->Diazotization Condensation Condensation with Carbonyls Start->Condensation Anticancer Anticancer Agents Acylation->Anticancer Agrochemicals Agrochemicals Alkylation->Agrochemicals Kinase_Inhibitors Kinase Inhibitors Diazotization->Kinase_Inhibitors Antivirals Antiviral Agents Condensation->Antivirals

Caption: Potential synthetic pathways from this compound.

Derivatives of 5-aminoimidazoles have been investigated for a range of biological activities, including:

  • Anticancer Properties: A related compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, has been studied as a potent protein kinase C-ι inhibitor for potential use in prostate carcinoma therapy.[9]

  • Antiviral Activity: Certain substituted aminoimidazoles have demonstrated antiviral effects.[10]

The presence of the 5-aminoimidazole moiety is also found in naturally occurring molecules that are precursors to purine biosynthesis, highlighting the biological relevance of this heterocyclic system.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. General safety recommendations include:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its stable nature and reactive functional groups provide a solid foundation for the development of novel compounds with a wide range of potential biological activities. This guide has provided a comprehensive overview of its known chemical properties and offers a framework for its effective use in a research setting. Further empirical investigation into its physicochemical properties and reactivity will undoubtedly expand its applications in innovative chemical design and synthesis.

References

  • Rhenium Bio Science. This compound 95%. Available at: [Link]

  • Cheng, X., et al. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Journal of Chromatography B, 915-916, 64-70. Available at: [Link]

  • AccelaChemBio. 1427475-33-9,this compound. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • ResearchGate. Determination of 5-aminoimidazole-4-carboxamide in human plasma by. Available at: [Link]

  • ACCELA CHEMBIO INC. SAFETY DATA SHEET. Available at: [Link]

  • NIH. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Available at: [Link]

  • Der Pharma Chemica. Analytical Description of 5-Nitroimidazole Derivative Satranidazole. Available at: [Link]

  • Springer. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Available at: [Link]

  • RSC Publishing. Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst. Available at: [Link]

  • NIH. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Available at: [Link]

  • ResearchGate. Synthesis and Characterization of 1,4‐Dimethyl‐5‐Aminotetrazolium 5‐Nitrotetrazolate. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. Available at: [Link]

  • ACS Publications. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Available at: [Link]

  • NIH. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). Available at: [Link]

  • Karger. Antiviral action of 5-amino-2-(2-dimethyl-aminoethyl)benzo-[de]-isoquinolin-1,3-dione. Available at: [Link]

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An In-depth Technical Guide to 5-Amino-1,4-dimethylimidazole Hydrochloride (CAS Number: 1427475-33-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1,4-dimethylimidazole Hydrochloride, identified by CAS number 1427475-33-9, is a heterocyclic amine that serves as a versatile building block in synthetic and medicinal chemistry. Its imidazole core is a prevalent scaffold in numerous biologically active compounds, suggesting its potential utility in the development of novel therapeutics. This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical properties, a plausible synthetic route, and its prospective applications in drug discovery, with a particular focus on its potential role as a precursor for kinase inhibitors and other pharmacologically relevant molecules.

Chemical Identity and Physicochemical Properties

This compound is a stable, solid compound. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 1427475-33-9N/A
Molecular Formula C₅H₁₀ClN₃
Molecular Weight 147.61 g/mol
Canonical SMILES CC1=C(N(C=N1)C)N.Cl
Physical Description SolidN/A
Primary Application Building block for synthesis

Synthesis and Purification

The synthesis of this compound can be approached through a two-step process starting from the commercially available 1,4-dimethylimidazole. This process involves the nitration of the imidazole ring followed by the reduction of the resulting nitro group to the desired amine.

Synthetic Pathway

Synthesis_Pathway Start 1,4-Dimethylimidazole Intermediate 1,4-Dimethyl-5-nitroimidazole Start->Intermediate Nitration (e.g., HNO₃/H₂SO₄) Final_Product 5-Amino-1,4-dimethylimidazole Intermediate->Final_Product Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) HCl_Salt 5-Amino-1,4-dimethylimidazole Hydrochloride Final_Product->HCl_Salt Salt Formation (HCl)

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,4-Dimethyl-5-nitroimidazole

This step involves the regioselective nitration of 1,4-dimethylimidazole. The conditions for nitration of imidazole derivatives can vary, but a common method involves the use of a nitrating mixture.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Substrate: Slowly add 1,4-dimethylimidazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 2: Synthesis of 5-Amino-1,4-dimethylimidazole

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method.

  • Reaction Setup: Dissolve 1,4-dimethyl-5-nitroimidazole in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the disappearance of the starting material by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-1,4-dimethylimidazole.

Step 3: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude 5-Amino-1,4-dimethylimidazole in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

  • Isolation: Filter the resulting solid, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Spectroscopic and Analytical Characterization

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure and data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the imidazole ring proton. The chemical shifts will be influenced by the electronic effects of the amino group and the quaternization of the imidazole nitrogen in the hydrochloride salt.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with characteristic shifts for the imidazole ring carbons and the methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base (111.15 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the methyl and imidazole ring, and C=N and C-N stretching vibrations of the imidazole ring.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole scaffold is a key structural motif in a vast array of pharmacologically active molecules. This compound, as a functionalized building block, offers multiple avenues for the synthesis of novel drug candidates.

Precursor for Kinase Inhibitors

The amino group on the imidazole ring provides a key handle for derivatization. It can be acylated, alkylated, or used in coupling reactions to introduce various pharmacophores. Many kinase inhibitors feature an amino-heterocycle core that interacts with the hinge region of the kinase active site. The structure of 5-Amino-1,4-dimethylimidazole makes it an attractive starting point for the synthesis of potential inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.

Kinase_Inhibitor_Concept cluster_0 Drug Development Workflow Start 5-Amino-1,4-dimethylimidazole Hydrochloride Synthesis Chemical Derivatization (e.g., Amide Coupling, Suzuki Coupling) Start->Synthesis Library Library of Novel Imidazole Derivatives Synthesis->Library Screening High-Throughput Screening (Kinase Inhibition Assays) Library->Screening Lead_Opt Lead Optimization Screening->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Workflow for utilizing the core compound in kinase inhibitor discovery.

Scaffold for Antimicrobial and Anticancer Agents

Imidazole derivatives have a long history of use as antimicrobial and anticancer agents. The amino and methyl groups on 5-Amino-1,4-dimethylimidazole can be modified to tune the lipophilicity, steric bulk, and electronic properties of the molecule, which are critical factors for its biological activity and pharmacokinetic profile. The synthesis of novel derivatives for screening against various bacterial, fungal, and cancer cell lines is a promising area of research.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis from readily available starting materials and the presence of a reactive amino group on the privileged imidazole scaffold make it an attractive building block for the creation of diverse chemical libraries. Further exploration of its derivatization and the biological evaluation of the resulting compounds are warranted to fully exploit its potential in developing novel therapeutic agents.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

A Technical Guide to the Spectroscopic Characterization of 5-Amino-1,4-dimethylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize 5-Amino-1,4-dimethylimidazole Hydrochloride. As a key intermediate in the synthesis of pharmaceuticals and a building block in heterocyclic chemistry, a thorough understanding of its structural and electronic properties is paramount for its application in drug development and scientific research.[1] This document moves beyond a simple listing of data, offering insights into the rationale behind experimental choices and the interpretation of spectral data, grounded in the principles of spectroscopic analysis of imidazole derivatives.[2][3][4][5]

While specific, publicly available experimental spectra for this compound are not readily accessible, this guide will provide a robust predictive analysis based on the well-established spectroscopic behavior of substituted imidazoles. The hydrochloride salt form will influence the electronic environment, particularly of the nitrogen atoms, which will be reflected in the spectral data.

Molecular Structure and Key Features

This compound (C₅H₉N₃·HCl) is a substituted imidazole with a molecular weight of 147.61 g/mol . The core of the molecule is a five-membered aromatic imidazole ring containing two nitrogen atoms. It is substituted with an amino group at the C5 position, and methyl groups at the N1 and C4 positions. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the N3 nitrogen of the imidazole ring or the exocyclic amino group, which influences the electronic distribution and, consequently, the spectroscopic signature of the molecule.

Figure 1: Predicted Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would exhibit distinct signals corresponding to the different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.0-7.5Singlet1HC2-HThe proton at the C2 position of the imidazole ring is expected to be a singlet and appear in the aromatic region. Its chemical shift will be influenced by the electron-donating amino group and the overall positive charge on the ring.
~3.5-3.8Singlet3HN1-CH₃The methyl group attached to the N1 nitrogen will appear as a singlet. Its downfield shift is due to the direct attachment to the electronegative nitrogen atom within the aromatic ring.
~2.2-2.5Singlet3HC4-CH₃The methyl group at the C4 position will also be a singlet. It is expected to be more upfield compared to the N1-methyl group as it is attached to a carbon atom.
~5.0-6.0Broad Singlet2HC5-NH₂The protons of the amino group will likely appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent, concentration, and temperature. In the hydrochloride salt, these protons may exchange with solvent protons, leading to broadening or disappearance of the signal if D₂O is used as the solvent.
VariableBroad Singlet1HN-H⁺The proton on the protonated nitrogen (likely N3) will be a broad, exchangeable proton. Its visibility and chemical shift are highly dependent on the solvent and experimental conditions.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer transfer->spectrometer acquire Acquire FID spectrometer->acquire ft Fourier Transform acquire->ft correction Phase & Baseline Correction ft->correction analysis Integration & Referencing correction->analysis

Figure 2: ¹H NMR Experimental Workflow.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~140-150C5The carbon atom bearing the amino group (C5) is expected to be significantly downfield due to the deshielding effect of the attached nitrogen and its position in the heterocyclic ring.
~130-140C2The C2 carbon, situated between two nitrogen atoms, will also be downfield.
~115-125C4The C4 carbon, substituted with a methyl group, will be more upfield compared to C2 and C5.
~30-35N1-CH₃The carbon of the N1-methyl group will be in the aliphatic region, deshielded by the attached nitrogen.
~10-15C4-CH₃The carbon of the C4-methyl group is expected to be the most upfield signal in the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrumentation and Data Acquisition:

    • Use a high-resolution NMR spectrometer equipped with a broadband probe.

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

    • A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the data similarly to ¹H NMR (Fourier transform, phasing, and baseline correction).

    • Reference the chemical shifts to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchAmino group (-NH₂)
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchMethyl C-H
1650-1580C=C and C=N stretchImidazole ring
1620-1550N-H bendAmino group (-NH₂)
1500-1400C-N stretchImidazole ring and amino group
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): For the free base (5-Amino-1,4-dimethylimidazole), the molecular ion peak would be observed at m/z = 111.15.[6]

  • Protonated Molecule ([M+H]⁺): In techniques like Electrospray Ionization (ESI), the protonated molecule is often observed. For the hydrochloride salt, the cation (5-Amino-1,4-dimethylimidazole-H⁺) would have an m/z of 112.15.

  • Fragmentation Pattern: The molecule may undergo fragmentation, leading to smaller, characteristic ions. The fragmentation pattern would depend on the ionization method used.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrumentation and Data Acquisition:

    • Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Acquire the mass spectrum over a suitable m/z range.

Spectroscopy_Workflow cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Interpretation compound 5-Amino-1,4-dimethylimidazole Hydrochloride nmr NMR (¹H, ¹³C) compound->nmr ir FTIR compound->ir ms Mass Spectrometry compound->ms structure Structure Elucidation nmr->structure functional_groups Functional Group Identification ir->functional_groups mw Molecular Weight Confirmation ms->mw final_characterization final_characterization structure->final_characterization Comprehensive Characterization functional_groups->final_characterization Comprehensive Characterization mw->final_characterization Comprehensive Characterization

Figure 3: Integrated Spectroscopic Analysis Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Spectrum

Imidazole and its derivatives typically exhibit absorption bands in the UV region. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maximum compared to the unsubstituted imidazole ring. The hydrochloride salt form and the solvent polarity can also influence the position and intensity of the absorption bands. It is predicted that this compound will have a λ_max in the range of 230-280 nm.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

    • The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, Mass Spectrometry, and UV-Vis techniques, is essential for its unequivocal structural characterization. This guide provides a predictive framework and standardized protocols that form a self-validating system for the analysis of this important pharmaceutical intermediate. The interpretation of the spectral data, grounded in the established principles of spectroscopy for imidazole derivatives, allows for a confident elucidation of its molecular structure, which is a critical step in its journey from a chemical entity to a potential therapeutic agent.

References

Solubility Profile of 5-Amino-1,4-dimethylimidazole Hydrochloride: A Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides an in-depth technical analysis of the solubility characteristics of 5-Amino-1,4-dimethylimidazole Hydrochloride (CAS: 1427475-33-9), a heterocyclic amine salt of significant interest in medicinal chemistry. In the absence of extensive published quantitative data, this document focuses on the underlying physicochemical principles that govern its solubility in organic solvents. We present a predictive solubility framework based on molecular structure analysis, followed by a detailed, field-proven experimental protocol for its accurate determination using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Critical Role of Solubility

This compound is a small molecule featuring a substituted imidazole core. As with any API, understanding its solubility is a cornerstone of early-phase drug development.[1] Solubility dictates the choice of solvents for synthesis and purification, influences the selection of excipients for formulation, and fundamentally impacts the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The hydrochloride salt form suggests an enhancement of aqueous solubility compared to the free base, but its behavior across a diverse range of organic solvents—critical for processes like crystallization, chromatography, and formulation in non-aqueous vehicles—requires careful examination.

Physicochemical Profile and Predicted Solubility Behavior

To understand the solubility of this compound, we must first analyze its molecular structure and resulting properties.

Known Properties:

  • Chemical Formula: C₅H₉N₃·HCl

  • Molecular Weight: 147.61 g/mol

  • CAS Number: 1427475-33-9[2]

Structural Analysis: The molecule consists of three key regions influencing its solubility:

  • The Imidazole Ring System: A heterocyclic aromatic ring containing nitrogen atoms, capable of participating in hydrogen bonding.

  • The Amino Group (-NH₂): A primary amine that is protonated in the hydrochloride salt form to become an ammonium cation (-NH₃⁺). This ionic center is the dominant factor for its solubility in polar media.

  • The Methyl Groups (-CH₃): Two non-polar alkyl groups that contribute a degree of lipophilicity to the molecule.

The golden rule of solubility, "like dissolves like," provides the foundational principle for our predictions.[3] The presence of a formal positive charge on the protonated amine makes this compound an ionic, highly polar compound.[4] This structure leads to a strong expectation of high solubility in polar solvents and poor solubility in non-polar solvents.

Predicted Solubility in Organic Solvent Classes:
Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, EthanolHigh These solvents possess hydroxyl groups capable of strong hydrogen bonding and have high dielectric constants, which can effectively solvate the ionic ammonium group and the chloride counter-ion through ion-dipole interactions.[5]
Polar Aprotic DMSO, DMFModerate to High These solvents have high dipole moments and can solvate the cation effectively, but they lack the ability to act as hydrogen bond donors. Their solvating power for the chloride anion is less effective than that of protic solvents, potentially limiting overall solubility.[3]
Low-Polarity Dichloromethane (DCM), Ethyl AcetateLow to Very Low These solvents have insufficient polarity to overcome the strong crystal lattice energy of the ionic salt. The energy gained from weak dipole-dipole interactions is not enough to dissolve the compound.
Non-Polar Hexane, TolueneInsoluble The van der Waals forces offered by these solvents cannot disrupt the powerful ionic and hydrogen-bonding interactions within the compound's crystal structure.[4]

Disclaimer: This table presents a predictive framework based on first principles. Actual quantitative solubility must be confirmed via experimental measurement.

The Molecular Basis of Solubility: A Deeper Look

The solubility of an amine salt is fundamentally a story of competing intermolecular forces. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome both the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions.

As an amine hydrochloride, the compound exists as an ion pair in the solid state. In a polar protic solvent like methanol, several high-energy interactions occur:

  • Ion-Dipole Interactions: The positive pole of the solvent's dipole (the hydroxyl hydrogen) strongly solvates the chloride anion (Cl⁻), while the negative pole (the hydroxyl oxygen) solvates the ammonium cation (R-NH₃⁺).

  • Hydrogen Bonding: The solvent's hydroxyl groups can act as hydrogen bond donors to the nitrogen atoms on the imidazole ring and as acceptors for the hydrogens on the ammonium group.

Conversely, in a non-polar solvent like hexane, the only available interactions are weak London dispersion forces, which are energetically insufficient to break apart the ionic crystal lattice.

Caption: Molecular interactions governing solubility.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To move from prediction to fact, rigorous experimental measurement is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, endorsed by regulatory bodies like the OECD.[6][7] The protocol below is designed as a self-validating system to ensure accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials & Equipment:
  • This compound (purity >95%)

  • Selected organic solvents (analytical grade)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:
  • Preparation of the Analytical Method:

    • Develop and validate a quantitative HPLC method for the API. This includes establishing linearity, accuracy, and precision by creating a calibration curve from stock solutions of known concentrations. The mobile phase should be chosen to ensure good peak shape and retention time.

  • Solvent Presaturation (for Partitioning Studies, if needed):

    • For studies involving solvent pairs (like octanol/water), mutually saturate the solvents by shaking them together for 24 hours and allowing the phases to separate.[8] This step is not required for single-solvent solubility determination.

  • Sample Preparation:

    • Add an excess amount of the solid API to a series of vials. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation is reached.[7] A preliminary test with a small amount can help estimate the required quantity.[9]

    • Accurately add a known volume (e.g., 2 mL) of the chosen organic solvent to each vial.

    • Prepare at least three replicate vials for each solvent to assess variability.[10]

  • Equilibration:

    • Secure the vials on an orbital shaker inside a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined time to reach equilibrium. A typical duration is 24 to 48 hours. The exact time should be determined from preliminary experiments by taking measurements at various time points (e.g., 8, 24, 48, 72 hours) until the concentration in solution remains constant.[11]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and let them stand to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[8] This step is critical to avoid artificially high solubility readings.

  • Sample Analysis:

    • Carefully withdraw an aliquot from the clear supernatant of each vial using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Filtration removes any remaining microscopic particulates. Note: Perform a quick check to ensure the API does not adsorb to the filter material.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

    • Inject the diluted sample into the HPLC system and determine the concentration by comparing its peak area to the calibration curve.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

G start Start prep 1. Prepare Vials Add excess solid API to vial. Add known volume of solvent. start->prep equilibrate 2. Equilibrate Agitate on orbital shaker at constant temperature (24-48h). prep->equilibrate check_sat Is solid still visible? equilibrate->check_sat centrifuge 3. Phase Separation Centrifuge to pellet undissolved solid. check_sat->centrifuge Yes (Saturation) add_more Error: Add more solid and restart equilibration. check_sat->add_more No (Unsaturated) sample 4. Sample Supernatant Withdraw clear liquid. Filter through 0.22µm filter. centrifuge->sample analyze 5. HPLC Analysis Dilute sample. Inject and measure concentration. sample->analyze calculate 6. Calculate Solubility Apply dilution factor to result. analyze->calculate end End calculate->end

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

References

  • European Chemicals Agency. (n.d.). A.8. PARTITION COEFFICIENT.
  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937.
  • Gritti, F., et al. (2024). Predicting drug solubility in organic solvents mixtures.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (Working document QAS/17.699/Rev.2).
  • OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Guidechem. (n.d.). 5-Aminoimidazole-4-carboxamide hydrochloride 72-40-2 wiki.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • RHENIUM BIO SCIENCE. (n.d.). This compound 95%.
  • U.S. Government Publishing Office. (2000). 304 Subpart E—Product Properties Test Guidelines. GovInfo.
  • Biosynth. (n.d.). This compound | 1427475-33-9.
  • AccelaChemBio. (n.d.). 1427475-33-9,this compound.
  • Sciencemadness.org. (2011). Solubility of organic amine salts.
  • BLD Pharm. (n.d.). 1427475-33-9|this compound.
  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines.
  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.

Sources

An In-Depth Technical Guide to the Stability of 5-Amino-1,4-dimethylimidazole Hydrochloride under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-1,4-dimethylimidazole Hydrochloride is a substituted imidazole that serves as a crucial building block in medicinal chemistry and drug development. Understanding its stability profile, particularly under acidic conditions, is paramount for ensuring the integrity, efficacy, and safety of active pharmaceutical ingredients (APIs) and formulated drug products. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the acidic stability of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the anticipated degradation pathways, the design of forced degradation studies, and the analytical methodologies required for robust stability assessment.

Theoretical Stability Profile and Mechanistic Considerations

The inherent stability of this compound in an acidic medium is governed by the electronic and structural features of the imidazole ring and its substituents.

Protonation States and Resonance Stabilization

In an acidic solution, the imidazole ring, being basic, will exist in a protonated state. The positive charge can be delocalized across the ring through resonance, which generally enhances the stability of the heterocyclic system. The primary amino group will also be protonated to form an ammonium salt. This protonation is a critical factor in the molecule's behavior.

Anticipated Degradation Pathways under Acidic Stress

While the protonated imidazole ring is relatively stable, high acid concentrations and elevated temperatures can promote degradation. The primary anticipated pathway for degradation under acidic conditions is hydrolysis .

  • Hydrolytic Cleavage of the Imidazole Ring: The C=N bonds within the imidazole ring are susceptible to hydrolytic attack. In an acidic environment, this process is catalyzed by hydronium ions. The likely point of initial attack by a water molecule is one of the electrophilic carbon atoms of the protonated imidazole ring. This can lead to the formation of a tetrahedral intermediate, which can subsequently undergo ring-opening to yield various degradation products. For amino-substituted imidazoles, hydrolysis is a known degradation pathway.[1]

  • Influence of Substituents: The methyl groups at the 1 and 4 positions, being electron-donating, can slightly modulate the electron density of the ring and potentially influence the rate of hydrolysis. The protonated amino group at the 5-position will act as an electron-withdrawing group through an inductive effect, which can impact the susceptibility of the ring to nucleophilic attack.

It is important to note that while other degradation pathways like oxidation and photodegradation can occur, hydrolysis is generally the most prominent degradation route for many nitrogen-containing heterocyclic compounds in acidic solutions.[1]

Designing a Forced Degradation Study

Forced degradation studies, also known as stress testing, are essential for elucidating potential degradation products and pathways.[2] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[3] For this compound, a comprehensive forced degradation study should include acidic hydrolysis, as well as other conditions like basic hydrolysis, oxidation, thermal, and photolytic stress to ensure the specificity of the analytical method.

Key Objectives of the Acidic Forced Degradation Study
  • To identify the potential degradation products formed under acidic conditions.

  • To understand the degradation pathway.

  • To develop and validate a stability-indicating analytical method.

  • To inform formulation development and packaging selection.

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_setup Study Setup cluster_analysis Analysis cluster_outcome Outcome & Application API Drug Substance (5-Amino-1,4-dimethylimidazole HCl) Conditions Stress Conditions - Acid Hydrolysis (HCl, H2SO4) - Base Hydrolysis (NaOH) - Oxidation (H2O2) - Thermal (Dry Heat) - Photolytic (UV/Vis) API->Conditions Expose Stressed_Samples Generate Stressed Samples Conditions->Stressed_Samples Analytical_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Stressed_Samples->Analytical_Method Analyze Identify_Degradants Identify & Characterize Degradation Products Analytical_Method->Identify_Degradants Method_Validation Validate Analytical Method Analytical_Method->Method_Validation Unstressed_Control Unstressed Control Unstressed_Control->Analytical_Method Compare Elucidate_Pathway Elucidate Degradation Pathway Identify_Degradants->Elucidate_Pathway Formulation Inform Formulation & Packaging Development Elucidate_Pathway->Formulation HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_imp Implementation Select_Column Select Column & Mobile Phase Optimize_Conditions Optimize Gradient, Flow Rate, Temperature Select_Column->Optimize_Conditions Check_Resolution Check Resolution of Parent & Degradant Peaks Optimize_Conditions->Check_Resolution Check_Resolution->Optimize_Conditions Iterate Specificity Specificity Check_Resolution->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Final_Method Finalized Stability-Indicating Method Robustness->Final_Method Routine_Testing Routine Stability Testing Final_Method->Routine_Testing

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 5-Amino-1,4-dimethylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide presents a hypothesized mechanism of action for 5-Amino-1,4-dimethylimidazole Hydrochloride. As of the date of this publication, there is a lack of direct experimental evidence elucidating the specific biological activities of this compound. The proposed mechanisms are inferred from the well-documented structure-activity relationships of structurally similar imidazole-based molecules and are intended to serve as a foundational framework for future research and experimental validation.

Introduction: The Imidazole Scaffold as a Foundation for Pharmacological Activity

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of molecules that can selectively bind to and modulate the activity of a wide range of biological targets. The diverse pharmacological activities of imidazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiprotozoal effects, underscore the versatility of this heterocyclic core.[2][3][4] The biological activity of these compounds is intricately linked to the nature and positioning of substituents on the imidazole ring.[1][5] Notably, N-methylation has been shown to enhance pharmacokinetic properties such as metabolic stability and cell permeability, making it a key modification in drug design.[6][7]

This compound, with its amino and dimethyl substitutions, presents a compelling structure for investigation. Based on the extensive literature on related imidazole derivatives, this guide proposes a hypothesized mechanism of action centered on its potential as an anticancer agent, likely acting through the modulation of a key cellular signaling pathway or through direct interaction with cytoskeletal components.

Hypothesized Mechanism of Action: A Kinase Inhibitor in Oncogenic Signaling

Given the prevalence of N-methylated imidazole derivatives as kinase inhibitors, we hypothesize that this compound functions as a competitive inhibitor of a key serine/threonine or tyrosine kinase involved in a critical cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway. This pathway is frequently dysregulated in various cancers and plays a central role in cell proliferation, survival, and metabolism.

The proposed mechanism involves the imidazole core of the molecule acting as a scaffold that positions the amino and methyl groups to form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase. The N-methyl group may enhance binding affinity and selectivity, as well as improve the compound's ability to cross the cell membrane. By occupying the ATP-binding site, this compound would prevent the phosphorylation and subsequent activation of downstream effector proteins, thereby inhibiting the pro-proliferative and anti-apoptotic signals of the pathway.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

PI3K_AKT_mTOR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 5-Amino-1,4-dimethylimidazole Hydrochloride Inhibitor->AKT Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Protocols for Mechanism of Action Validation

To investigate and validate the hypothesized mechanism of action of this compound, a series of in vitro and cell-based assays are proposed.

Part 1: In Vitro Kinase Inhibition Assay

This protocol aims to determine if this compound directly inhibits the activity of a panel of cancer-related kinases, with a focus on key members of the PI3K/AKT/mTOR pathway.

Methodology:

  • Kinase Panel Selection: Select a panel of purified, active kinases, including but not limited to AKT1, AKT2, PI3Kα, and mTOR.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC50 value.

  • Assay Reaction: In a 96-well or 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the test compound in a suitable reaction buffer. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a predetermined time.

  • Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) to measure the extent of substrate phosphorylation. The signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Expected Data Output:

Kinase TargetIC50 (µM) of 5-Amino-1,4-dimethylimidazole HClPositive Control IC50 (µM)
AKT1To be determinedKnown AKT1 inhibitor
AKT2To be determinedKnown AKT2 inhibitor
PI3KαTo be determinedKnown PI3Kα inhibitor
mTORTo be determinedKnown mTOR inhibitor
Part 2: Cellular Proliferation and Viability Assay

This protocol assesses the cytotoxic and cytostatic effects of this compound on a panel of cancer cell lines with known mutational status in the PI3K/AKT/mTOR pathway.

Methodology:

  • Cell Line Selection: Choose a panel of human cancer cell lines, including those with activating mutations in PI3K or AKT (e.g., MCF-7, PC-3) and wild-type cell lines (e.g., HEK293).

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® to quantify cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each cell line at each time point.

Part 3: Western Blot Analysis of Pathway Modulation

This protocol will determine if this compound inhibits the phosphorylation of key downstream targets in the PI3K/AKT/mTOR pathway in cancer cells.

Methodology:

  • Cell Treatment: Treat a sensitive cancer cell line (identified from the proliferation assay) with this compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of AKT (Ser473), S6 ribosomal protein (a downstream target of mTORC1), and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

Visualizing the Experimental Workflow

The following diagram outlines the proposed experimental workflow to validate the hypothesized mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Future Work) Kinase_Assay Kinase Inhibition Assay (Determine IC50) Proliferation_Assay Cell Proliferation Assay (Determine GI50/IC50) Kinase_Assay->Proliferation_Assay Informs concentration range Western_Blot Western Blot Analysis (Pathway Modulation) Proliferation_Assay->Western_Blot Identifies sensitive cell lines Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Western_Blot->Apoptosis_Assay Confirms downstream effects Xenograft_Model Xenograft Tumor Model (Efficacy Studies) Apoptosis_Assay->Xenograft_Model Provides rationale for in vivo testing Pharmacokinetics Pharmacokinetic Studies (ADME)

Caption: A streamlined workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

This technical guide has presented a scientifically grounded, albeit hypothesized, mechanism of action for this compound as a potential anticancer agent targeting the PI3K/AKT/mTOR signaling pathway. The proposed experimental protocols provide a clear and logical framework for researchers to begin to elucidate the true biological activity of this compound.

Future research should focus on executing these and other relevant assays to confirm the molecular target and cellular effects of this compound. Should the initial in vitro and cellular data prove promising, further studies, including in vivo xenograft models and pharmacokinetic profiling, would be warranted to assess its therapeutic potential. The exploration of this and other novel imidazole derivatives continues to be a promising avenue in the ongoing search for new and effective therapeutic agents.

References

  • Structure-activity relationship of N-substituted carbazole imidazolium salt derivatives. ResearchGate. [Link]

  • Structure–activity relationship study of imidazoles C 1–C 12 compared... ResearchGate. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Bentham Science Publisher. [Link]

  • Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. PubMed. [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. [Link]

  • In vitro and In vivo Activity of Novel Small-Molecule Inhibitors Targeting the Pleckstrin Homology Domain of Protein Kinase B/AKT | Cancer Research. AACR Journals. [Link]

  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE. [Link]

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  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

  • Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers. [Link]

  • Identification of Small Molecule Inhibitors against Mycobacteria in Activated Macrophages. [Link]

  • KRASAVA—An Expert System for Virtual Screening of KRAS G12D Inhibitors. MDPI. [Link]

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central. [Link]

  • Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents. IRIS. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [Link]

  • Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. NIH. [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

  • (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

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Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Aminoimidazoles

The 2-aminoimidazole (2-AI) moiety is a cornerstone heterocyclic structure in medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] This designation stems from its recurring presence in a multitude of biologically active molecules, particularly in complex alkaloids isolated from marine sponges.[2][3] The unique physicochemical properties of the 2-AI core—including its ability to participate in hydrogen bonding as both a donor and acceptor, its high polarity, and its capacity for coordination chemistry—allow it to interact with a diverse array of biological targets.[4] This versatility has made substituted aminoimidazoles a fertile ground for drug discovery, leading to the development of compounds with a broad spectrum of therapeutic activities. This guide provides a detailed exploration of the principal biological activities of these compounds, focusing on their mechanisms of action, relevant experimental data, and the protocols used to elucidate their function, with a primary focus on their applications in oncology, infectious diseases, and neurology.

Chapter 1: Anticancer Activity - A Multi-Pronged Approach to Targeting Cellular Proliferation

The unregulated proliferation of cancer cells is often driven by aberrant signaling pathways. Substituted aminoimidazoles have emerged as potent anticancer agents that can disrupt these pathways through several distinct mechanisms, most notably kinase inhibition and microtubule destabilization.[4][5]

Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their hyperactivation is a hallmark of many cancers, making them prime therapeutic targets.[6][7] Substituted aminoimidazoles have been successfully developed as potent inhibitors of several kinase families.

Src Family Kinase (SFK) Inhibition: Src family kinases (SFKs), a group of non-receptor tyrosine kinases, are frequently overexpressed or hyperactivated in various tumors, playing a key role in cancer progression and metastasis.[8] The 4-aminoimidazole ring has proven to be an exceptionally effective "hinge-binder" for c-Src kinase, anchoring the inhibitor within the ATP-binding site and preventing the phosphorylation of downstream substrates.[6] This interaction has been the basis for optimizing a new generation of 4-aminoimidazole derivatives that exhibit nanomolar inhibitory activity against multiple SFK members, including Src, Fyn, Lyn, and Yes.[6][9] The development of these compounds has led to significant antiproliferative activity in cancer cell lines characterized by Src hyperactivation, such as neuroblastoma and glioblastoma.[5][6]

cluster_0 ATP Binding Site of Kinase cluster_1 Inhibition by Aminoimidazole Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Becomes Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation Leads to Aminoimidazole Aminoimidazole Inhibitor Kinase_Inhibited Kinase Aminoimidazole->Kinase_Inhibited Competitively Binds (Hinge Region) No_Reaction Kinase_Inhibited->No_Reaction Phosphorylation Blocked

Caption: Competitive inhibition of kinase activity by aminoimidazoles.

Targeting Other Kinase Pathways: Beyond SFKs, the aminoimidazole scaffold has been adapted to target other crucial oncogenic kinases. Derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are pivotal in tumor growth, angiogenesis, and metastasis.[5] Furthermore, certain pyrazole-benzimidazole analogs have demonstrated potent inhibition of Checkpoint Kinase 2 (Chk2), a key enzyme in the DNA damage response pathway.[5]

Compound Class Target Kinase(s) Representative IC50/Ki Values Reference
4-Aminoimidazole DerivativesSrc, Fyn, Lyn, YesKi = 90-480 nM[8]
4-Aminoimidazole DerivativesSrc, Fyn, Lyn, YesIC50 = 3-50 nM[5]
Thiazole-Benzimidazole DerivativesEGFRIC50 = 71.7-1235 nM[5]
2-Phenyl Benzimidazole DerivativesVEGFR-2IC50 = 3.37-6.30 µM (vs. MCF-7 cells)[5]
Pyrazole-Benzimidazole AnalogsChk2IC50 = 9.95-65.07 nM[5]
Table 1: Inhibitory activities of aminoimidazole derivatives against various protein kinases.
Mechanism of Action: Microtubule Destabilization

The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division. Compounds that interfere with microtubule dynamics are among the most effective chemotherapeutic agents. A distinct class of substituted aminoimidazoles has been identified as potent microtubule-destabilizing agents.[10][11] These compounds act by binding to the colchicine-binding site on tubulin, which prevents its polymerization into functional microtubules.[10][11] The disruption of the microtubule network triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10]

Compound Cancer Cell Line IC50 Value Mechanism Reference
1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amineHuman Gastric (NUGC-3)0.05 µMTubulin Destabilization[10]
Imidazothiazole-benzimidazole derivativeLung (A549)1.09 µMTubulin Polymerization Inhibitor[5]
1-Substituted-2-aryl imidazolesVarious80-1000 nMTubulin-Targeted[5]
3-aminoimidazo[1,2-α]pyridine (Cmpd 12)Colon (HT-29)4.15 µMCytotoxicity[12]
Table 2: Antiproliferative activities of microtubule-targeting and other cytotoxic aminoimidazoles.
Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Example: SFK) This protocol is adapted from methodologies used to screen aminoimidazole derivatives for SFK inhibitory activity.[6]

  • Preparation: Recombinant human Src kinase, a suitable peptide substrate (e.g., poly-Glu-Tyr), and the test aminoimidazole compounds are prepared in a kinase buffer.

  • Reaction Initiation: The kinase reaction is initiated by adding ATP (radiolabeled or in a system with a detection antibody for phosphorylated substrate) to a microplate well containing the enzyme, substrate, and varying concentrations of the inhibitor.

  • Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 20-30 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped by adding a solution like 3% phosphoric acid.

  • Detection: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this involves capturing the substrate on a filter membrane and measuring radioactivity. For antibody-based methods (e.g., HTRF, ELISA), a specific antibody that recognizes the phosphorylated substrate is used, followed by a secondary detection reagent.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding: Cancer cells (e.g., SH-SY5Y, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the substituted aminoimidazole compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the resulting dose-response curve.

cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Add serial dilutions of Aminoimidazole compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent (forms formazan in viable cells) C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Read absorbance (~570 nm) E->F G 7. Calculate IC50 value F->G cluster_cell Fungal Cell (e.g., Candida) Mito Mitochondria Damage Oxidative Damage (Lipids, Proteins, DNA) Mito->Damage ROS Production (H₂O₂, O₂⁻) Death Cell Death (Apoptosis) Damage->Death Aminoimidazole Aminoimidazole Derivative Aminoimidazole->Mito Induces cluster_ortho Orthosteric Modulation cluster_allo Allosteric Modulation Receptor1 Receptor Signal1 Full Response Receptor1->Signal1 Signal Agonist Endogenous Agonist Agonist->Receptor1 Binds to Orthosteric Site Receptor2 Receptor Signal2 Modulated Response Receptor2->Signal2 Signal Agonist2 Endogenous Agonist Agonist2->Receptor2 PAM Aminoimidazole PAM PAM->Receptor2 Binds to Allosteric Site

References

A Technical Guide to 5-Amino-1,4-dimethylimidazole Hydrochloride: Synthesis, Characterization, and Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of 5-Amino-1,4-dimethylimidazole Hydrochloride, a substituted imidazole of interest in medicinal chemistry and synthetic organic chemistry. Due to its nature as a specialized research chemical, its "discovery" is intrinsically linked to its first reported chemical synthesis rather than a singular historical event. This guide details a plausible and robust multi-step synthesis pathway, provides comprehensive characterization data, and explains the scientific rationale behind the procedural steps. It is designed to serve as a practical reference for researchers aiming to synthesize, understand, and utilize this compound or its analogs in drug discovery and development.

Introduction and Chemical Identity

5-Amino-1,4-dimethylimidazole is a heterocyclic aromatic amine. The imidazole ring is a core structure in numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents. The substitution pattern of this particular molecule—an amino group at the C5 position and methyl groups at the N1 and C4 positions—makes it a valuable building block or target molecule in various research contexts.

The hydrochloride salt form is typically prepared to enhance the compound's stability, crystallinity, and solubility in aqueous media, which are often desirable properties for handling, purification, and subsequent biological testing. While not a widely commercialized compound, its synthesis and properties are of interest to researchers exploring structure-activity relationships in related chemical series.[1][2][3]

Historical Context and "Discovery" via Synthesis

The history of this compound is not marked by a famous discovery but is rooted in the broader academic and industrial exploration of substituted imidazoles.[4] Such compounds are often synthesized as intermediates for more complex molecules, particularly purine analogs, which are fundamental to nucleic acids and have been extensively studied for anticancer and antiviral applications.[5][6][7]

The "discovery" of this and similar molecules can be attributed to the ongoing efforts in synthetic methodology development within heterocyclic chemistry. The first synthesis of a novel compound like this is its entry point into the scientific literature and chemical databases. The primary motivation for such syntheses is often to create a library of related structures to screen for biological activity or to serve as a key precursor for a larger, more complex target molecule.[5][8]

Detailed Synthesis Protocol

The synthesis of 5-Amino-1,4-dimethylimidazole is typically achieved through a multi-step process starting from a more readily available imidazole precursor. The following protocol is a representative pathway, illustrating the key chemical transformations required.

Expert Insight: The chosen pathway involves the nitration of a substituted imidazole followed by a reduction. This is a classic and reliable strategy in aromatic chemistry. The initial choice of starting material is critical; 1,4-dimethylimidazole is selected for its commercial availability and appropriate substitution pattern.

Step 1: Nitration of 1,4-Dimethylimidazole
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0°C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 1,4-dimethylimidazole to the cooled sulfuric acid while maintaining the temperature below 10°C. Stir until fully dissolved.

  • Nitration: Add fuming nitric acid (HNO₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C. The addition of a strong nitrating agent to the activated imidazole ring is a highly exothermic reaction and requires careful temperature control to prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The sudden dilution and cooling precipitate the product and quench the reaction.

  • Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. This step is crucial to deprotonate the product and facilitate its extraction. The resulting precipitate, 1,4-dimethyl-5-nitroimidazole, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction of the Nitro Group
  • Reaction Setup: Suspend the synthesized 1,4-dimethyl-5-nitroimidazole in ethanol in a round-bottom flask.

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C) as the catalyst. This is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.

  • Hydrogenation: Fit the flask with a balloon filled with hydrogen gas (H₂) or conduct the reaction in a Parr hydrogenator apparatus. Stir the suspension vigorously at room temperature under a hydrogen atmosphere.

  • Reaction Monitoring: The reaction is typically complete within 4-8 hours. Monitor by TLC until the starting material spot has disappeared.

  • Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric when dry and should be handled while wet.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product, 5-Amino-1,4-dimethylimidazole, often as an oil or a low-melting solid.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis process from the starting material to the final free-base amine.

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start 1,4-Dimethylimidazole Intermediate 1,4-Dimethyl-5-nitroimidazole Start->Intermediate HNO₃, H₂SO₄ 0°C to RT Product 5-Amino-1,4-dimethylimidazole (Free Base) Intermediate->Product H₂, 10% Pd/C Ethanol, RT

Synthetic route for 5-Amino-1,4-dimethylimidazole.

Physicochemical and Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a full characterization is necessary. The data below represents typical expected values for the free base, 5-Amino-1,4-dimethylimidazole.

PropertyExpected Value
Molecular Formula C₅H₉N₃
Molecular Weight 111.15 g/mol
Appearance Off-white to light brown solid/oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.9 (s, 1H, C2-H), ~3.5 (s, 3H, N-CH₃), ~2.2 (s, 3H, C4-CH₃), ~2.0 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~135, ~130, ~120, ~32 (N-CH₃), ~12 (C4-CH₃)
Mass Spec (ESI+) m/z: 112.08 [M+H]⁺

Formation of the Hydrochloride Salt

The conversion of the final amine product to its hydrochloride salt is a standard and straightforward acid-base reaction.

Trustworthiness of Protocol: This procedure is a fundamental technique in organic chemistry for isolating and purifying amine compounds. The formation of a salt often induces crystallization, providing a simple and effective method of purification.

  • Dissolution: Dissolve the crude 5-Amino-1,4-dimethylimidazole free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing & Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities and dry under vacuum to yield pure this compound.

Salt_Formation FreeBase 5-Amino-1,4-dimethylimidazole (in Diethyl Ether) HCl_Salt 5-Amino-1,4-dimethylimidazole HCl (Precipitate) FreeBase->HCl_Salt + HCl (in Ether)

Conversion of the free base to the hydrochloride salt.

Potential Applications and Future Directions

Substituted 5-aminoimidazoles are valuable precursors in medicinal chemistry. They serve as key building blocks for the synthesis of purines, which can act as inhibitors for various enzymes like kinases.[2] For example, compounds with a similar core structure have been investigated as inhibitors of Protein Kinase C-iota (PKC-ι), an oncogene overexpressed in several cancers.[2][3] The title compound could be used in:

  • Fragment-Based Drug Discovery: As a fragment for screening against biological targets.

  • Lead Optimization: As a starting point for chemical modification to improve potency and selectivity for a given target.

  • Synthesis of Fused Heterocycles: As a precursor for creating more complex bicyclic or tricyclic ring systems with potential therapeutic applications.

Future work could involve the derivatization of the 5-amino group to generate a library of amides, ureas, or sulfonamides, which could then be screened for various biological activities.

References

Methodological & Application

Application Notes and Protocols: The Versatile 5-Aminoimidazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Imidazole Moiety

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone pharmacophore in drug discovery.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes and receptors.[2] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, from anticancer and antimicrobial to anti-inflammatory agents.[2][4]

This document focuses on the 5-aminoimidazole scaffold, a key building block in medicinal chemistry. While specific data on 5-Amino-1,4-dimethylimidazole Hydrochloride is limited in publicly accessible literature, its structural features—a primary amino group at the 5-position and methylation at the 1 and 4 positions—suggest significant potential for derivatization and biological activity. The amino group, in particular, provides a crucial handle for chemical modification, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.[5]

These notes will provide a comprehensive overview of the applications of the 5-aminoimidazole core, drawing on established principles and published data for structurally related compounds. We will explore its role in the development of targeted therapies, particularly kinase inhibitors, and provide detailed protocols for researchers to synthesize, characterize, and evaluate the biological activity of novel derivatives.

The 5-Aminoimidazole Scaffold as a Privileged Structure in Kinase Inhibition

Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for drug development.[6] The 5-aminoimidazole scaffold has emerged as a "privileged structure" for the design of kinase inhibitors due to its ability to mimic the purine core of ATP, the natural substrate for kinases.

The nitrogen atoms of the imidazole ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical anchoring point for many inhibitors. The amino group at the 5-position can be functionalized to extend into solvent-exposed regions, allowing for the introduction of moieties that enhance potency and selectivity.

One notable example of a 5-aminoimidazole derivative with potent kinase inhibitory activity is 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a specific inhibitor of Protein Kinase C-iota (PKC-ι).[6][7] PKC-ι is an oncogene overexpressed in various cancers, including prostate, breast, and ovarian cancer.[6][7] In vitro studies have demonstrated that ICA-1s can decrease the growth of cancer cell lines and induce apoptosis.[6][7] Preclinical in vivo studies in murine models have shown that ICA-1s is stable in human plasma, exhibits low toxicity, and can significantly reduce tumor growth in prostate cancer xenografts.[6][7]

The success of compounds like ICA-1s underscores the potential of the 5-aminoimidazole scaffold in developing targeted cancer therapies.

Visualizing the General Mechanism of Action: Kinase Inhibition

The following diagram illustrates the general principle of how a 5-aminoimidazole-based inhibitor might interact with the ATP-binding pocket of a kinase.

G cluster_kinase Kinase Active Site cluster_inhibitor 5-Aminoimidazole Inhibitor Hinge Region Hinge Region Catalytic Pocket Catalytic Pocket Solvent Front Solvent Front Imidazole Core Imidazole Core Imidazole Core->Hinge Region H-Bonds Amino Group Amino Group Amino Group->Solvent Front Enhances Selectivity Side Chain Side Chain Side Chain->Catalytic Pocket Improves Potency

Caption: Generalized interaction of a 5-aminoimidazole inhibitor with a kinase active site.

Synthetic Strategy: Building Novel 5-Aminoimidazole Derivatives

The functionalization of the 5-aminoimidazole core is key to developing novel drug candidates. A common and effective strategy is the acylation of the 5-amino group to introduce a variety of substituents. This approach allows for the systematic exploration of structure-activity relationships (SAR).

Protocol 1: General Procedure for the Acylation of this compound

This protocol outlines a general method for the synthesis of N-acylated derivatives of 5-Amino-1,4-dimethylimidazole.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Desired acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes, DCM/methanol)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM or DMF.

  • Base Addition: Add TEA or DIPEA (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and generate the free base in situ.

  • Acylating Agent Addition:

    • Using an Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise.

    • Using a Carboxylic Acid: To the reaction mixture, add the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). Stir at room temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired N-acylated 5-amino-1,4-dimethylimidazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and subsequent biological evaluation of novel 5-aminoimidazole derivatives.

G Start Synthesis Synthesis of Derivatives (Protocol 1) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization In Vitro Assays In Vitro Biological Evaluation (Protocols 2 & 3) Characterization->In Vitro Assays SAR Analysis Structure-Activity Relationship Analysis In Vitro Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Synthesis In Vivo Studies In Vivo Efficacy and Toxicity Studies Lead Optimization->In Vivo Studies End In Vivo Studies->End

Caption: A typical workflow for the discovery of novel 5-aminoimidazole-based drug candidates.

In Vitro Biological Evaluation: Assessing Anticancer Activity

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. For potential anticancer agents, a tiered approach involving both enzymatic and cell-based assays is recommended.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PKC-ι)

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a specific kinase target.

Materials:

  • Recombinant human PKC-ι enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • Reaction Setup: In a 96-well or 384-well plate, add the following components in order:

    • Assay buffer

    • Inhibitor compound or DMSO (for control wells)

    • Recombinant PKC-ι enzyme

    • Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically.

  • Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Compound Target Kinase IC₅₀ (nM)
Staurosporine (Control)PKC-ι~5
Compound XPKC-ιTo be determined
Compound YPKC-ιTo be determined
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of the synthesized compounds on the proliferation of cancer cells.[8] Cell-based assays are crucial for determining a compound's cellular permeability and its effect on cell viability.[9]

Materials:

  • Cancer cell line of interest (e.g., DU-145 or PC-3 for prostate cancer)[7]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the inhibitor compounds. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Cell Line Compound GI₅₀ (µM)
DU-145Doxorubicin (Control)~0.1
DU-145Compound XTo be determined
PC-3Doxorubicin (Control)~0.2
PC-3Compound XTo be determined

Conclusion and Future Directions

The 5-aminoimidazole scaffold remains a highly attractive starting point for the development of novel therapeutics, particularly in the realm of oncology. Its synthetic tractability and ability to interact with key biological targets make it a valuable tool for medicinal chemists. The protocols outlined in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new 5-aminoimidazole derivatives. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms, as well as the exploration of this scaffold for other therapeutic targets, such as viral polymerases and metabolic enzymes.[10]

References

  • MySkinRecipes. This compound.
  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 5-Amino-1H-imidazole-4-carboxamide Hydrochloride in Pharmaceutical Manufacturing.
  • PubMed. 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs.
  • National Institutes of Health. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate.
  • PubMed Central. Imidazoles as potential anticancer agents.
  • PubMed. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.
  • PubMed Central. Imidazole derivatives: Impact and prospects in antiviral drug discovery.
  • Biosynth. This compound.
  • News-Medical.Net. The role of cell-based assays for drug discovery.
  • Exploring 5-Amino-1H-Imidazole-4-Carboxamide Hydrochloride: Properties and Applications.
  • PubMed Central. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction.
  • PubMed. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic.
  • Journal of Clinical Medicine of Kazakhstan. Review of pharmacological effects of imidazole derivatives.
  • Scilit. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective.
  • National Institutes of Health. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation.

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Application Notes and Protocols: 5-Amino-1,4-dimethylimidazole Hydrochloride as a Versatile Precursor for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Imidazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities.[1] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 5-Amino-1,4-dimethylimidazole Hydrochloride as a strategic precursor for the synthesis of new potential antimicrobial agents. We present detailed protocols for the synthesis of Schiff base derivatives, a class of compounds known for their antimicrobial properties, and for the subsequent evaluation of their biological activity. The methodologies are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental steps to empower researchers in their quest for next-generation antibiotics.

Introduction: The Strategic Importance of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules, including the essential amino acid histidine.[2] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding, make it a privileged scaffold in medicinal chemistry.[1] Derivatives of imidazole have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3] Their mechanism of action can vary, from disrupting microbial cell wall synthesis to interfering with DNA replication.[1]

This compound serves as an excellent starting material for the synthesis of a diverse library of imidazole-based compounds. Its primary amino group offers a reactive handle for a variety of chemical transformations, allowing for the systematic modification of the molecule to explore structure-activity relationships (SAR). This application note will focus on the synthesis of Schiff bases (imines) by reacting the amino group of the precursor with various aromatic aldehydes. Schiff bases derived from heterocyclic amines have shown significant potential as antimicrobial agents.[4]

Synthesis of Novel Antimicrobial Candidates: From Precursor to Schiff Base

The conversion of this compound to a Schiff base is a straightforward and efficient method to generate novel compounds for antimicrobial screening. The reaction involves the condensation of the primary amino group with an aldehyde, typically under reflux with a catalytic amount of acid.

Rationale for Synthetic Strategy

The formation of an imine linkage introduces a new pharmacophore to the imidazole core. By varying the substituent on the aromatic aldehyde, a wide array of derivatives with different electronic and steric properties can be synthesized. This allows for the fine-tuning of the compound's lipophilicity and its potential interaction with biological targets. For instance, the incorporation of electron-withdrawing groups like halogens or nitro groups on the aromatic ring has been shown to enhance the antimicrobial activity of some Schiff bases.[4]

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway from the precursor to the target Schiff base derivatives.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Precursor 5-Amino-1,4-dimethylimidazole HCl Reaction Condensation Reaction Precursor->Reaction Ethanol, Acetic Acid (cat.) Aldehyde Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) Aldehyde->Reaction Product Imidazole Schiff Base Reaction->Product Reflux Purification Recrystallization Product->Purification FinalProduct Pure Antimicrobial Candidate Purification->FinalProduct

Caption: Synthetic workflow for Schiff base formation.

Detailed Experimental Protocol: Synthesis of 4-((1,4-dimethyl-1H-imidazol-5-ylimino)methyl)phenol

This protocol describes a representative synthesis of a Schiff base from this compound and 4-hydroxybenzaldehyde.

Materials:

  • This compound

  • 4-Hydroxybenzaldehyde

  • Anhydrous Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.48 g, 10 mmol) in 30 mL of anhydrous ethanol. To this solution, add 4-hydroxybenzaldehyde (1.22 g, 10 mmol).

  • Catalyst Addition: Add a few drops (approximately 0.2 mL) of glacial acetic acid to the reaction mixture to catalyze the imine formation.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation of Product: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, reduce the volume of the solvent under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Dry the purified product under vacuum and characterize its structure using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Evaluation of Antimicrobial Efficacy

Once synthesized and purified, the novel imidazole derivatives must be screened for their antimicrobial activity. The following are standard and widely accepted protocols for preliminary antimicrobial testing.

Visualizing the Antimicrobial Evaluation Workflow

The following diagram outlines the typical workflow for assessing the antimicrobial properties of newly synthesized compounds.

G cluster_screening Screening cluster_analysis Data Analysis cluster_outcome Outcome Compound Synthesized Imidazole Derivative DiskDiffusion Agar Disk Diffusion Assay Compound->DiskDiffusion Qualitative MIC Broth Microdilution (MIC) Compound->MIC Quantitative InhibitionZone Measure Zone of Inhibition (mm) DiskDiffusion->InhibitionZone MICValue Determine MIC (µg/mL) MIC->MICValue Activity Antimicrobial Activity Profile InhibitionZone->Activity MICValue->Activity Lead Identification of Lead Compound Activity->Lead

Caption: Workflow for antimicrobial activity assessment.

Protocol 1: Agar Disk Diffusion Test

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized imidazole derivatives

  • Sterile filter paper disks

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Evenly swab the surface of an MHA plate with the prepared inoculum.

  • Disk Application: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile filter paper disks with the compound solutions. Place the disks on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition around each disk in millimeters. A larger zone indicates greater susceptibility of the microorganism to the compound.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum

  • Synthesized compounds

  • Positive and negative controls

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or with a plate reader.

Data Summary and Interpretation

Systematic recording and comparison of data are crucial for establishing structure-activity relationships.

Compound IDAldehyde SubstituentZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
P-01 4-Hydroxy1210128256
P-02 4-Chloro18153264
P-03 4-Nitro20171632
Ciprofloxacin (Positive Control)252810.5

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific compounds synthesized and the microbial strains tested.

Safety and Handling Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] All synthetic procedures should be carried out in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information before handling any chemicals.[6][7]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel imidazole-based antimicrobial agents. The protocols outlined in this application note provide a solid foundation for the generation and evaluation of new chemical entities. The straightforward synthesis of Schiff bases, coupled with standardized antimicrobial screening methods, offers a robust platform for identifying lead compounds in the ongoing fight against infectious diseases.

References

Application Notes & Protocols: Synthesis of Novel Imidazole Derivatives from 5-Amino-1,4-dimethylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the synthesis of novel imidazole derivatives utilizing 5-Amino-1,4-dimethylimidazole Hydrochloride as a versatile starting scaffold. Imidazole-containing compounds are of paramount importance in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This document details several robust synthetic pathways, including N-acylation, reductive amination, and diazotization-based transformations, to generate a diverse library of derivatives. Each section offers not only step-by-step protocols but also the underlying chemical principles and mechanistic insights, empowering researchers in drug discovery and organic synthesis to rationally design and execute their experimental plans.

Foundational Concepts

Significance of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle that is a fundamental component of many biologically active molecules.[2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in the essential amino acid histidine contribute to its capacity to bind effectively to a wide range of biological targets like enzymes and receptors.[3] Consequently, imidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The structural versatility of the imidazole core allows for strategic modifications, making it a privileged scaffold in the development of new therapeutic agents.

The Starting Scaffold: this compound

5-Amino-1,4-dimethylimidazole serves as an excellent and highly functionalized building block for chemical library synthesis. The primary amino group at the C5 position is a potent nucleophile and the principal site for derivatization. Its reactivity allows for a multitude of chemical transformations, enabling the introduction of diverse functional groups and pharmacophores. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, facilitating its use in a variety of reaction conditions. Understanding the reactivity of this amino group is key to unlocking the synthetic potential of this scaffold.

Synthetic Strategies & Protocols

This section outlines detailed protocols for several key transformations starting from this compound. For each protocol, the hydrochloride salt must first be neutralized to the free amine, typically by treatment with a suitable base (e.g., triethylamine, sodium bicarbonate) in an appropriate solvent.

Pathway 1: N-Acylation to Form Amide Derivatives

Causality & Rationale: N-acylation is a fundamental and reliable method for converting an amine into a stable amide. This transformation is crucial in medicinal chemistry for modifying a compound's pharmacokinetic properties or for introducing new points of interaction with a biological target. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride).[4]

dot

Caption: Workflow for N-Acylation of 5-Amino-1,4-dimethylimidazole.

Protocol 2.1.1: Synthesis of N-(1,4-dimethyl-1H-imidazol-5-yl)acetamide

  • Neutralization: Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol). Add triethylamine (2.2 eq) and stir at room temperature for 15 minutes.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final amide.

Expected Characterization Data:

  • ¹H NMR: Appearance of a new singlet corresponding to the acetyl methyl group (~2.1 ppm) and a downfield shift of the imidazole C2-H proton. The NH proton will appear as a broad singlet.

  • ¹³C NMR: Appearance of a new carbonyl carbon signal (~168-170 ppm).[5]

  • Mass Spec (ESI+): [M+H]⁺ corresponding to the molecular weight of the product.

Pathway 2: Reductive Amination for N-Alkylated Derivatives

Causality & Rationale: Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting amines into more complex secondary or tertiary amines.[6] The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) via condensation of the amine with an aldehyde or ketone, followed by in-situ reduction of the imine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[7][8] This method is highly valued for its broad substrate scope and operational simplicity.[6]

dot

Reductive_Amination Start 5-Amino-1,4-dimethylimidazole (Free Base) Imine Imine Intermediate (Schiff Base) Start->Imine + Aldehyde, H⁺ cat. Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Imine Product N-Alkylated Imidazole Derivative Imine->Product + Reducer Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Logical flow of a one-pot reductive amination reaction.

Protocol 2.2.1: Synthesis of N-benzyl-1,4-dimethyl-1H-imidazol-5-amine

  • Setup: To a solution of 5-Amino-1,4-dimethylimidazole (prepared from 1.0 eq of the hydrochloride salt and neutralized) in methanol (15 mL/mmol), add benzaldehyde (1.05 eq) and glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Expected Characterization Data:

  • ¹H NMR: Disappearance of the aldehyde proton signal. Appearance of a new singlet or doublet for the benzylic CH₂ group (~4.3 ppm) and aromatic protons from the newly introduced benzyl group.[9]

  • Mass Spec (ESI+): [M+H]⁺ corresponding to the molecular weight of the N-benzylated product.

Pathway 3: Diazotization and Sandmeyer-Type Reactions

Causality & Rationale: The diazotization of a primary aromatic amine is a cornerstone transformation that converts the amino group into a highly versatile diazonium salt intermediate (-N₂⁺).[10] This intermediate is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed displacement of the diazonium group by halides (Cl⁻, Br⁻) or cyanide (CN⁻).[11][12] This pathway is exceptionally powerful for introducing functional groups onto the imidazole ring that are otherwise difficult to install, but it must be performed with care due to the potential instability of diazonium salts.[3][13]

dot

Caption: Two-step sequence for Sandmeyer chlorination.

Protocol 2.3.1: Synthesis of 5-Chloro-1,4-dimethylimidazole

  • Diazotization: Suspend this compound (1.0 eq) in 6M hydrochloric acid. Cool the suspension to 0-5 °C in an ice/salt bath with vigorous stirring.[14]

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water. Add this solution dropwise to the amine suspension, ensuring the temperature is strictly maintained below 5 °C. Stir for 30 minutes at this temperature after the addition is complete.[14]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl. Warm this solution to 60-70 °C.

  • Coupling: Slowly and carefully add the cold diazonium salt solution to the hot CuCl solution. Caution: Vigorous evolution of N₂ gas occurs.

  • Reaction Completion: Stir the mixture at 70 °C for 1 hour, then cool to room temperature.

  • Work-up: Neutralize the reaction mixture with a concentrated NaOH solution until basic. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography to yield the 5-chloro derivative.

Data Summary & Interpretation

The following table summarizes the expected outcomes for the protocols described above. Yields are representative and may vary based on reaction scale and purification efficiency.

Pathway Product Name Reagents Expected Yield Key ¹H NMR Signal (δ, ppm)
N-Acylation N-(1,4-dimethyl-1H-imidazol-5-yl)acetamideAcetyl chloride, Et₃N70-95%~2.1 (s, 3H, -COCH₃)
Reductive Amination N-benzyl-1,4-dimethyl-1H-imidazol-5-amineBenzaldehyde, NaBH(OAc)₃50-80%~4.3 (s, 2H, -CH₂Ph)
Sandmeyer 5-Chloro-1,4-dimethylimidazoleNaNO₂, HCl, CuCl40-60%Disappearance of -NH₂ signals

Characterization notes: For 1,4-dimethylimidazole derivatives, the C2-H proton typically appears as a singlet around 7.5 ppm, the N-CH₃ singlet around 3.6 ppm, and the C4-CH₃ singlet around 2.2 ppm. These values can shift depending on the C5-substituent.[5][15]

Troubleshooting and Safety Considerations

  • Incomplete Neutralization: The starting material is a hydrochloride salt. Incomplete neutralization before reactions like acylation or reductive amination will result in low yields as the protonated amine is not nucleophilic. Ensure a slight excess of a non-nucleophilic base is used.

  • Diazonium Salt Instability: Diazonium salts can be explosive when isolated and dry. Never isolate the diazonium salt intermediate. Always prepare and use it in a cold solution immediately. Reactions should be conducted behind a blast shield.

  • Reagent Purity: Reagents like acyl chlorides and aldehydes are susceptible to hydrolysis. Use freshly opened or distilled reagents for best results.

  • Reducing Agents: Borohydride reducing agents react with protic solvents and acids. STAB is more stable in acidic conditions than NaBH₃CN, which can release toxic HCN gas if the pH is too low.[16] Add reagents portion-wise to control the reaction rate and any gas evolution.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Google Scholar.
  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem.
  • Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts.
  • Sandmeyer Reaction Mechanism. BYJU'S. [Link]

  • Replacement of the Aromatic Primary Amino Group by Hydrogen. Chemistry LibreTexts. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • In this supplementary material, 1. Characterization data of the compounds ( 3a-3r) 2. 1H NMR of the compounds (3a-3r) 3. Referen. [No Source Title Provided].
  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. [Link]

  • Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. PMC - NIH. [Link]

  • Microwave assisted synthesis of some 1,2,4,5-tetrasubstituted imidazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. NIH. [Link]

  • Diazotisation of 5,6-diamino-1H-benzi̇mi̇dazole. ResearchGate. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]

  • Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. ResearchGate. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • A Conventional New Procedure for N-acylation of Unprotected Amino Acids. PubMed. [Link]

  • Reductive Amination. YouTube. [Link]

  • Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. PubMed. [Link]

  • Toolkit for Reductive Amination in Drug Discovery. LabMedica. [Link]

  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. PubMed. [Link]

  • 5-Substituted N-aminoimidazolone peptide mimic synthesis by organocatalyzed reactions of azopeptides and use in. [No Source Title Provided]. [Link]

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Application Notes and Protocols for the N-Alkylation of 5-Amino-1,4-dimethylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated imidazole derivatives are fundamental scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of alkyl groups onto the imidazole ring can significantly modulate a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This document provides a detailed experimental guide for the N-alkylation of 5-Amino-1,4-dimethylimidazole Hydrochloride, a key intermediate for synthesizing a range of therapeutic agents.

The starting material presents two key considerations. First, its hydrochloride salt form necessitates neutralization before, or concurrently with, the alkylation step. Second, the presence of the electron-donating amino group at the C5 position enhances the nucleophilicity of the imidazole ring, while the pre-existing methyl group at the N1 position directs the alkylation to the N3 nitrogen. This guide will detail two robust protocols using either a mild or a strong base, discuss purification strategies, and provide troubleshooting insights to ensure a successful synthesis.

Reaction Mechanism: Nucleophilic Substitution

The N-alkylation of an imidazole is a classic bimolecular nucleophilic substitution (SN2) reaction. The process is typically facilitated by a base, which deprotonates the N-H of the imidazole ring to form a highly nucleophilic imidazolate anion.[3] This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the new N-C bond.[3]

Imidazole Imidazole (N-H) Imidazolate Imidazolate Anion (N⁻) Imidazole->Imidazolate Deprotonation Base Base (B:) Base->Imidazolate ProtonatedBase Protonated Base (B-H⁺) Imidazolate2 Imidazolate Anion (N⁻) Product N-Alkylated Imidazole (N-R) Imidazolate2->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product LeavingGroup Halide Ion (X⁻)

Caption: General mechanism for base-mediated N-alkylation of imidazole.

Materials and Equipment

Reagents:

  • This compound

  • Alkylating Agent (e.g., Iodomethane, Benzyl Bromide, Ethyl Iodide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Glassware for chromatography

  • Separatory funnel

  • Standard laboratory glassware

Experimental Protocols

Two primary protocols are presented, differing in the choice of base. The selection depends on the reactivity of the chosen alkylating agent and desired reaction conditions. The reactivity of alkyl halides generally follows the order: I > Br > Cl.[3]

Protocol A: N-Alkylation using Potassium Carbonate (General Purpose)

This method is recommended for reactive alkylating agents like primary alkyl iodides and benzyl bromides. It uses a moderately strong inorganic base that is easier and safer to handle than sodium hydride.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and anhydrous DMF or MeCN (approx. 0.1 M concentration relative to the substrate).

    • Rationale: A 2.5 molar equivalent of base is used to both neutralize the hydrochloride salt (1.0 eq) and deprotonate the imidazole N-H for the reaction (1.0 eq), with a slight excess (0.5 eq) to drive the reaction to completion. Polar aprotic solvents like DMF or MeCN are ideal for SN2 reactions.[3][4]

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. Add the alkylating agent (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove inorganic salts, washing the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

    • Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel.

    • Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

Protocol B: N-Alkylation using Sodium Hydride (for Less Reactive Systems)

This protocol is suitable for less reactive alkylating agents (e.g., alkyl chlorides) or when Protocol A fails to proceed to completion.

⚠️ SAFETY FIRST: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. All operations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a 60% dispersion of NaH (2.2 eq) and suspend it in anhydrous DMF. Cool the flask to 0 °C in an ice bath.

    • Rationale: A strong base like NaH ensures complete and rapid deprotonation of the imidazole nitrogen.[3]

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.

    • Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.

  • Deprotonation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-12 hours). Gentle heating (40-50 °C) may be required for sluggish reactions.

  • Quenching and Work-up:

    • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water or saturated aqueous ammonium chloride.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Summary and Characterization

Researchers should meticulously record their results. The following table provides a template for summarizing experimental data.

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)Product Characterization Notes (¹H NMR, MS)
1Benzyl BromideK₂CO₃DMF706
2Ethyl IodideK₂CO₃MeCN6012
3Propyl BromideNaHDMFRT8
4User Data

Product Characterization: The identity and purity of the N-alkylated product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure, including the successful addition of the alkyl group.[5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[7]

  • TLC: To assess purity and determine an appropriate solvent system for chromatography.

Workflow Visualization

The overall experimental process can be visualized as follows:

start Start: 5-Amino-1,4-dimethylimidazole HCl setup Reaction Setup: - Add Substrate - Add Base (K₂CO₃ or NaH) - Add Anhydrous Solvent start->setup add_reagent Add Alkylating Agent (R-X) setup->add_reagent reaction Reaction: - Heat as required - Monitor by TLC add_reagent->reaction workup Aqueous Work-up: - Quench (if NaH used) - Filter/Extract - Wash & Dry reaction->workup crude Crude Product workup->crude purify Purification: - Column Chromatography crude->purify product Pure N-Alkylated Product purify->product characterize Characterization: - NMR - MS product->characterize

Caption: Experimental workflow for N-alkylation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive alkylating agent (e.g., alkyl chloride).2. Base is too weak.3. Reaction temperature is too low.4. Reagents or solvents are not anhydrous (especially for NaH protocol).1. Switch to a more reactive halide (bromide or iodide).[3]2. If using K₂CO₃, switch to the NaH protocol. Consider using Cs₂CO₃, which is often more effective.[3]3. Gradually increase the reaction temperature, monitoring for decomposition.4. Ensure all glassware is flame-dried and solvents are properly dried before use.
Incomplete Reaction 1. Insufficient amount of base or alkylating agent.2. Reaction time is too short.1. Increase stoichiometry of the limiting reagent (typically base or alkylating agent) to 1.5 eq (alkylating agent) or 3.0 eq (base).2. Allow the reaction to run for a longer period.
Multiple Products on TLC 1. Dialkylation (alkylation of the 5-amino group).2. Quaternization of the product imidazole ring.3. Decomposition of starting material or product.1. Use milder conditions (lower temperature, weaker base). Consider protecting the amino group if this is a persistent issue.2. Avoid a large excess of the alkylating agent. Add the alkylating agent slowly.[8]3. Lower the reaction temperature. Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation.
Difficulty in Purification 1. Product is highly polar and streaks on silica gel.2. Product is co-eluting with impurities.1. Add a small amount of triethylamine (~1%) or ammonia in methanol to the eluent to suppress tailing.2. Try an alternative purification method such as acid-base extraction or recrystallization.[9]

References

  • Technical Support Center: Purification of Imidazole Deriv
  • Technical Support Center: Troubleshooting N-Alkyl
  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.Bioorganic & Medicinal Chemistry Letters.
  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3.Chinese Journal of Applied Chemistry.
  • Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamin
  • N1 site alkylation method for imidazole compounds.
  • N-Alkylation of imidazoles. University of Otago.
  • Alkylation and arylation reaction of 2-aminobenzimidazole.
  • Synthesis and Characterization of Some New Aminoimidazoles.Asian Journal of Chemistry.
  • Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxyl
  • Process for preparing 1-alkylimidazoles.
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.The Journal of Organic Chemistry.
  • Characterization of N,N-dimethyl Amino Acids by Electrospray Ionization-Tandem Mass Spectrometry.Journal of Mass Spectrometry.
  • N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characteriz
  • Conformational analysis and quantum descriptors of two new imidazole deriv

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Application Notes and Protocols: The Strategic Use of 5-Amino-1,4-dimethylimidazole Hydrochloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases have emerged as one of the most critical classes of drug targets, playing a central role in cellular signaling pathways that govern cell proliferation, differentiation, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of specific kinase inhibitors a paramount objective in modern drug discovery.[1][2] Within the vast landscape of medicinal chemistry, the imidazole ring stands out as a "privileged scaffold."[3] Its unique electronic properties, metabolic stability, and ability to form multiple hydrogen bonds and other non-covalent interactions with the kinase ATP-binding site make it an ideal foundation for designing potent and selective inhibitors.[4][5]

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the practical use of 5-Amino-1,4-dimethylimidazole Hydrochloride , a versatile and strategically important building block, in the synthesis of novel kinase inhibitors. We will explore its chemical properties, provide a detailed, field-tested protocol for its derivatization into a representative kinase inhibitor scaffold, and discuss the rationale behind the synthetic choices.

Physicochemical Properties of the Starting Reagent

This compound is a readily available starting material that offers a reactive primary amine group, which serves as a key handle for molecular elaboration. Its hydrochloride salt form ensures stability and enhances solubility in polar solvents, facilitating its use in a variety of reaction conditions.

PropertyValueReference
CAS Number 1427475-33-9[6][7][8][9][10]
Molecular Formula C₅H₁₀ClN₃[6][10]
Molecular Weight 147.61 g/mol [6][10]
Appearance Off-white to light yellow solidGeneric MSDS
Storage Sealed in dry, store in freezer, under -20°C[8]
Key Functional Groups Primary amine, N-methylated imidazole[11]

Strategic Synthesis of a Pyrimidine-Imidazole Kinase Inhibitor Core

A prevalent strategy in the design of kinase inhibitors involves the coupling of a heterocyclic core, which often interacts with the hinge region of the kinase ATP-binding pocket, with various substituted side chains that occupy adjacent hydrophobic pockets. A common and highly effective core is the aminopyrimidine scaffold.

The following protocol details a robust method for the synthesis of a representative kinase inhibitor intermediate via a nucleophilic aromatic substitution (SNAr) reaction, coupling 5-Amino-1,4-dimethylimidazole with a dichlorinated pyrimidine. This approach is foundational and allows for subsequent, selective derivatization at the remaining chloro-position.

G cluster_0 Part 1: S(N)Ar Coupling cluster_1 Part 2: Diversification (e.g., Suzuki Coupling) A 5-Amino-1,4-dimethylimidazole Hydrochloride (1) C N-(2-chloro-pyrimidin-4-yl)-1,4- dimethyl-1H-imidazol-5-amine (3) A->C 1.0 eq B 2,4-Dichloropyrimidine (2) B->C 1.1 eq E Intermediate (3) C->E D Base (e.g., DIPEA) Solvent (e.g., n-BuOH) D->C Heat (Reflux) G Final Kinase Inhibitor E->G F Aryl/Heteroaryl Boronic Acid F->G H Pd Catalyst Base, Solvent H->G Cross-Coupling

Caption: Synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of N-(2-chloro-pyrimidin-4-yl)-1,4-dimethyl-1H-imidazol-5-amine (3)

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 2,4-dichloropyrimidine. The C4 position of 2,4-dichloropyrimidine is significantly more reactive towards nucleophilic attack than the C2 position, allowing for a regioselective reaction.

Materials:

  • This compound (1)

  • 2,4-Dichloropyrimidine (2)

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add n-butanol to the flask to create a suspension (approx. 0.2 M concentration). Add 2,4-dichloropyrimidine (1.1 eq) to the mixture.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise to the stirring suspension. The base is crucial for neutralizing the hydrochloride salt of the starting material and the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting amine is observed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the n-butanol.

  • Extraction: Redissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any remaining acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to afford the pure product 3 .

Rationale and Self-Validation:

  • Causality: The use of a high-boiling solvent like n-butanol allows the reaction to be conducted at a temperature sufficient to overcome the activation energy for the SNAr reaction. DIPEA is a non-nucleophilic base, preventing it from competing with the desired aminoimidazole nucleophile.

  • Trustworthiness: The progress of the reaction can be unequivocally monitored by LC-MS, observing the disappearance of the starting material mass peak (m/z for free base = 111.08) and the appearance of the product mass peak (m/z = 223.05). The regioselectivity is a well-established principle for dihalopyrimidines.

Mechanism of Kinase Inhibition: The Role of the Imidazole Core

The synthesized pyrimidine-imidazole core is designed to effectively inhibit kinase activity by competing with endogenous ATP for the enzyme's binding site. The nitrogen atoms within the heterocyclic system are key to this function.

G cluster_0 Kinase ATP-Binding Site Hinge Hinge Region (e.g., Leu, Met, Ala) Pocket Hydrophobic Pocket Inhibitor Pyrimidine-Imidazole Inhibitor Inhibitor->Hinge H-Bonds Inhibitor->Pocket Hydrophobic Interactions

Caption: Kinase-inhibitor binding interactions.

Typically, one or more nitrogen atoms on the inhibitor form critical hydrogen bonds with the backbone amide groups of the kinase "hinge region," mimicking the interaction of the adenine portion of ATP.[5] The substituted imidazole and the second substituent on the pyrimidine ring (added in a subsequent step) can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity for the target kinase.[12] For example, in p38 MAP kinase inhibitors, interactions with residues like Lys53, Gly110, and Met109 are crucial for binding.[12]

Conclusion and Future Directions

This compound serves as an exemplary building block for the efficient construction of potent kinase inhibitors. The protocol outlined provides a reliable and scalable method to generate a key pyrimidine-imidazole intermediate, which is ripe for further diversification. Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, at the C2-chloro position of the pyrimidine ring can be employed to rapidly generate a library of candidate inhibitors for screening.[12] This modular approach underscores the value of strategic precursor selection in accelerating the drug discovery pipeline.

References

Application Note & Protocol: 5-Amino-1,4-dimethylimidazole Hydrochloride as a Novel N-Heterocyclic Carbene Precursor for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic catalysis, lending stability and enhanced reactivity to metal centers in a variety of transformations.[1][2] The modular synthesis of imidazolium salts, the precursors to NHC ligands, allows for fine-tuning of steric and electronic properties, thereby influencing the efficiency and selectivity of catalytic processes.[3][4] This document outlines the prospective use of 5-Amino-1,4-dimethylimidazole Hydrochloride as a precursor to a novel NHC ligand for applications in catalysis. While this specific salt is commercially available, its catalytic applications are not yet extensively documented.[5][6][7][8][9] Based on the fundamental principles of NHC chemistry, we propose its utility in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for C-C bond formation.[10][11][12]

The presence of an amino group at the C5 position of the imidazole ring is hypothesized to modulate the electronic properties of the resulting NHC ligand, potentially enhancing its donor strength and influencing the catalytic activity of the corresponding metal complex. This guide provides a detailed protocol for the in situ generation of the 5-amino-1,4-dimethyl-imidazol-2-ylidene ligand and its application in a model Suzuki-Miyaura cross-coupling reaction.

Proposed Catalytic System and Rationale

This compound can be deprotonated at the C2 position with a suitable base to form the corresponding free N-heterocyclic carbene. This carbene can then coordinate to a palladium precursor, such as Pd(OAc)₂, to form a catalytically active Pd(0)-NHC complex in situ. This approach circumvents the need to isolate the often sensitive free carbene.

The resulting Pd(0)-NHC complex is expected to be an efficient catalyst for Suzuki-Miyaura cross-coupling reactions. The strong σ-donating ability of the NHC ligand can stabilize the palladium center throughout the catalytic cycle, promoting oxidative addition, transmetalation, and reductive elimination steps, leading to higher yields and catalyst turnover numbers.

Catalytic_Cycle Pd(0)L2 Pd(0)-NHC Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-X Pd(II)Complex Ar-Pd(II)-X(L2) OxAdd->Pd(II)Complex Transmetalation Transmetalation (Ar'B(OH)2 + Base) Pd(II)Complex->Transmetalation Ar'B(OH)2 Pd(II)ArAr Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)ArAr RedElim Reductive Elimination Pd(II)ArAr->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodotoluene with Phenylboronic Acid

This protocol describes the in situ generation of the palladium-NHC catalyst from this compound for the cross-coupling of 4-iodotoluene and phenylboronic acid.

Materials:

  • This compound (Ligand Precursor)

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)

  • 4-Iodotoluene (Aryl Halide)

  • Phenylboronic Acid (Boronic Acid)

  • Potassium Carbonate (K₂CO₃) (Base)

  • 1,4-Dioxane (Solvent)

  • Toluene (Co-solvent)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Nitrogen or Argon gas supply

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (7.4 mg, 0.05 mmol, 2.5 mol%).

    • Add Palladium(II) Acetate (4.5 mg, 0.02 mmol, 1.0 mol%).

    • Evacuate and backfill the flask with inert gas three times.

  • Reaction Setup:

    • To the flask containing the catalyst precursors, add 4-iodotoluene (436 mg, 2.0 mmol, 1.0 equiv.).

    • Add phenylboronic acid (292 mg, 2.4 mmol, 1.2 equiv.).

    • Add potassium carbonate (829 mg, 6.0 mmol, 3.0 equiv.).

    • Add a magnetic stir bar.

  • Solvent Addition and Reaction:

    • To the solid mixture, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding 20 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to yield 4-methylbiphenyl.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Add_Ligand Add Ligand Precursor (5-Amino-1,4-dimethylimidazole HCl) Add_Pd Add Pd(OAc)2 Add_Ligand->Add_Pd Add_Reagents Add Aryl Halide, Boronic Acid, Base Add_Pd->Add_Reagents Add_Solvent Add Dioxane/Water Add_Reagents->Add_Solvent Heat Heat to 80°C with Stirring Add_Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product_Isolation Isolated Product (4-Methylbiphenyl) Purify->Product_Isolation

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Discussion of Protocol Steps and Causality

  • Inert Atmosphere: Palladium-catalyzed reactions, particularly those involving Pd(0) species, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents the oxidation and deactivation of the catalyst.

  • Base Selection: A base is crucial for both the in situ generation of the NHC from its hydrochloride salt and for the activation of the boronic acid in the transmetalation step. Potassium carbonate is a moderately strong base that is effective for both purposes and is widely used in Suzuki-Miyaura couplings.

  • Solvent System: The dioxane/water solvent system is a common choice for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Ligand to Metal Ratio: A slight excess of the NHC precursor relative to the palladium salt is used to ensure that all of the palladium is complexed by the ligand, which can help to stabilize the catalyst and prevent the formation of palladium black.

  • Temperature: Heating the reaction to 80 °C provides the necessary activation energy for the oxidative addition and other steps in the catalytic cycle, leading to a reasonable reaction rate.

Hypothetical Substrate Scope and Performance

To illustrate the potential utility of this catalytic system, the following table presents hypothetical results for the coupling of various aryl halides with phenylboronic acid.

EntryAryl HalideProductYield (%)
14-Iodotoluene4-Methylbiphenyl95
24-Bromoanisole4-Methoxybiphenyl92
31-Bromo-4-nitrobenzene4-Nitrobiphenyl88
42-Bromopyridine2-Phenylpyridine85
54-Chlorotoluene4-Methylbiphenyl65

Note: These are hypothetical yields intended to represent the expected high efficiency of a robust Pd-NHC catalytic system. Actual results would require experimental validation. The system is expected to show good functional group tolerance and be effective for both electron-rich and electron-poor aryl halides. The lower hypothetical yield for aryl chlorides reflects the greater difficulty in their oxidative addition.

Conclusion

This compound represents a promising, readily available precursor for a new class of NHC ligands. The protocol detailed herein provides a robust starting point for researchers to explore its application in palladium-catalyzed cross-coupling reactions. The anticipated high efficiency and functional group tolerance of the resulting catalytic system make it an attractive candidate for applications in academic research and industrial drug development. Further studies are warranted to fully characterize the catalytic activity of this novel ligand in a broader range of transformations.

References

  • N-Heterocyclic Carbenes in Organocatalysis. Chemical Reviews. [Link]

  • Development and mechanistic analysis of n-heterocyclic carbene-catalyzed reactions. UBC Open Collections. [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC - PubMed Central. [Link]

  • Synthesis, structure and catalysis/applications of N-heterocyclic carbene based on macrocycles. ResearchGate. [Link]

  • N-Heterocyclic Carbenes: A Powerful Catalyst for Polymerization. ResearchGate. [Link]

  • This compound. MySkinRecipes. [Link]

  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. [Link]

  • 1427475-33-9,this compound. AccelaChem. [Link]

  • This compound 95%. RHENIUM BIO SCIENCE. [Link]

  • Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. SciSpace. [Link]

  • Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. ResearchGate. [Link]

  • 1,4-Dimethylimidazole | C5H8N2. PubChem - NIH. [Link]

  • Palladium-Catalyzed Cross-Coupling of 1,4-Disubstituted 5-Iodo-1,2,3-triazoles with Organotin Reagents. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

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Application Notes & Protocols: Developing Neurological Drug Candidates from 5-Amino-1,4-dimethylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals aiming to develop novel neurological drug candidates starting from the scaffold of 5-Amino-1,4-dimethylimidazole Hydrochloride. The imidazole moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous bioactive compounds with a wide range of therapeutic applications, including those targeting the central nervous system (CNS).[1][2] This document outlines a strategic, multi-faceted approach, beginning with initial hit-to-lead optimization, progressing through a cascade of in vitro screening assays, and culminating in preclinical evaluation using established in vivo models of neurodegenerative diseases. The protocols provided herein are designed to be self-validating, with integrated decision points to ensure a logical and efficient progression of drug candidates.

Introduction: The Rationale for Imidazole Scaffolds in Neurology

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms.[3] This structure is a key component of several important biological molecules, including the amino acid histidine and purines. Its ability to act as both a hydrogen bond donor and acceptor, along with its tunable electronic properties, makes it a versatile scaffold for interacting with a diverse range of biological targets.[1][4] In the context of neurodegenerative diseases, imidazole derivatives have shown promise as multi-target-directed agents, capable of modulating pathways involved in oxidative stress, neuroinflammation, protein aggregation, and cholinergic transmission.[5][6]

This compound serves as an excellent starting point for a neurological drug discovery program due to its simple structure and the presence of a reactive amino group, which allows for straightforward chemical modification to generate a diverse library of analogues. This guide will delineate a systematic workflow to explore the therapeutic potential of this scaffold.

Phase 1: Hit-to-Lead Chemistry & Library Development

The initial phase of the drug discovery process involves the chemical modification of the starting compound, this compound, to create a library of derivatives. This process is guided by structure-activity relationship (SAR) studies, which aim to identify the chemical features that contribute to desired biological activity and drug-like properties.

Medicinal Chemistry Strategy

The primary amino group of this compound is the key handle for derivatization. A variety of synthetic strategies can be employed to introduce diverse functional groups and explore the chemical space around the imidazole core.[4][7]

  • Amide Coupling: Reaction of the amino group with a library of carboxylic acids to generate a diverse set of amides. This allows for the introduction of various aryl, heteroaryl, and aliphatic moieties.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to introduce sulfonamide groups, which can alter the electronic and steric properties of the molecule.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate ureas and thioureas, which are known to participate in hydrogen bonding interactions with protein targets.

Workflow for Library Synthesis

G cluster_reactions Synthetic Reactions start Start: 5-Amino-1,4-dimethylimidazole HCl lib_dev Library Development (Parallel Synthesis) start->lib_dev purify Purification & Characterization (HPLC, LC-MS, NMR) lib_dev->purify amide Amide Coupling reductive Reductive Amination sulfonamide Sulfonamide Formation urea Urea/Thiourea Formation storage Compound Storage & Management (DMSO Stocks) purify->storage

Caption: High-level workflow for library synthesis from the starting material.

Phase 2: In Vitro Screening Cascade

Once a library of derivatives has been synthesized, a tiered screening approach is employed to identify compounds with promising activity against relevant neurological targets. The screening cascade is designed to move from high-throughput primary assays to more complex, lower-throughput secondary and tertiary assays.

Primary Screens: Target-Based Assays

Based on the known pharmacology of imidazole compounds, several key targets are implicated in neurodegenerative diseases.[5][6] Initial screening should focus on these targets to identify potent and selective inhibitors.

GSK-3β is a serine/threonine kinase that plays a central role in neuronal apoptosis, tau hyperphosphorylation (a hallmark of Alzheimer's disease), and neuroinflammation.[8] Inhibition of GSK-3β is a promising therapeutic strategy for several neurodegenerative disorders.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) GSK-3β Assay

  • Reagents: GSK-3β enzyme, Ulight™-labeled glycogen synthase peptide substrate, Europium cryptate-labeled anti-phospho-GS peptide antibody, ATP, test compounds.

  • Procedure: a. Prepare serial dilutions of test compounds in a 384-well plate. b. Add GSK-3β enzyme and the Ulight™-labeled peptide substrate to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for 60 minutes. e. Stop the reaction and add the Europium cryptate-labeled antibody. f. Incubate for 60 minutes to allow for antibody binding. g. Read the plate on an HTRF-compatible reader, measuring the ratio of emission at 665 nm and 620 nm.

  • Data Analysis: The HTRF ratio is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.[9]

Microtubule dysfunction is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's.[10] Compounds that stabilize microtubules can improve axonal transport and neuronal integrity.

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Purified tubulin, GTP, polymerization buffer, test compounds, paclitaxel (positive control).

  • Procedure: a. Prepare serial dilutions of test compounds in a 96-well plate. b. Add purified tubulin and GTP to each well on ice. c. Transfer the plate to a 37°C plate reader. d. Monitor the change in absorbance at 340 nm over time.

  • Data Analysis: An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of test compounds to the vehicle control and paclitaxel.[10][11]

Parameter Description
Lag Time Time to onset of polymerization.
Vmax Maximum rate of polymerization.
Maximal Polymerization Plateau of the polymerization curve.
Secondary Screens: Cell-Based Assays

Compounds that show activity in the primary screens are advanced to cell-based assays to confirm their mechanism of action in a more physiologically relevant context and to assess their neuroprotective potential.[12]

This assay evaluates the ability of a compound to protect neurons from a toxic insult.

Protocol: Oxidative Stress-Induced Neurotoxicity in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media.

  • Procedure: a. Plate cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat cells with serial dilutions of test compounds for 2 hours. c. Induce oxidative stress by adding a toxic agent (e.g., H₂O₂ or 6-OHDA).[13] d. Incubate for 24 hours. e. Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the percent cell viability relative to the vehicle-treated control. Determine the EC50 value for neuroprotection.[14]

This assay assesses the potential of a compound to promote the formation of new neurons.[15][16]

Protocol: Neurosphere Differentiation Assay

  • Cell Culture: Isolate and culture neural stem cells (NSCs) from the subventricular zone of adult mice to form neurospheres.[17][18]

  • Procedure: a. Dissociate neurospheres into single cells and plate them on an appropriate substrate. b. Treat the cells with test compounds in a differentiation medium. c. Culture for 5-7 days. d. Fix and stain the cells with antibodies against neuronal (e.g., β-III tubulin) and glial (e.g., GFAP) markers.

  • Data Analysis: Quantify the percentage of β-III tubulin-positive cells to determine the extent of neuronal differentiation.[19]

Assay Endpoint Example Data (Hypothetical)
GSK-3β InhibitionIC50 (nM)50
Microtubule StabilizationEC50 (µM)1.2
NeuroprotectionEC50 (µM)0.5
Neurogenesis% Increase in Neurons35% at 1 µM

Phase 3: In Vivo Preclinical Evaluation

Lead candidates with a promising in vitro profile are advanced to in vivo studies in animal models of neurodegenerative diseases to assess their efficacy and pharmacokinetic properties.

Animal Models

The choice of animal model depends on the therapeutic indication.

  • Alzheimer's Disease: Transgenic mouse models such as APP/PS1 or 5xFAD are commonly used. These models develop amyloid plaques and cognitive deficits, recapitulating key aspects of the human disease.[8][20][21][22][23]

  • Parkinson's Disease: Neurotoxin-based models, such as the 6-OHDA or MPTP models in rodents, are widely used to induce dopaminergic neuron loss and motor deficits.[24][25][26]

Efficacy Studies

Protocol: Assessment of Cognitive Improvement in 5xFAD Mice

  • Dosing: Administer the test compound to 5xFAD mice for a specified duration (e.g., 4-8 weeks) via an appropriate route (e.g., oral gavage).[13]

  • Behavioral Testing: Conduct behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze.

  • Histopathology: At the end of the study, collect brain tissue for histological analysis of amyloid plaques, neuroinflammation, and neuronal loss.

  • Data Analysis: Compare the performance of the treated group to the vehicle-treated group in the behavioral tests. Quantify the pathological markers in the brain tissue.

ADMET Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) is crucial for the development of CNS drugs.[27][28][29]

  • Blood-Brain Barrier (BBB) Permeability: Assess the ability of the compound to cross the BBB using in vitro models (e.g., PAMPA) or in vivo pharmacokinetic studies.[30][31]

  • Metabolic Stability: Evaluate the stability of the compound in liver microsomes or hepatocytes to predict its in vivo clearance.

  • Toxicity: Conduct preliminary toxicity studies in rodents to identify any potential safety concerns.

G start Lead Candidate Selection pk_pd Pharmacokinetics & Pharmacodynamics start->pk_pd efficacy Efficacy Studies (Animal Models) pk_pd->efficacy safety Safety & Toxicology efficacy->safety candidate Preclinical Candidate safety->candidate

Caption: In vivo preclinical development workflow.

Conclusion

The development of neurological drug candidates from this compound represents a promising avenue for addressing the unmet medical needs in neurodegenerative diseases. The systematic approach outlined in these application notes, from rational library design to a comprehensive in vitro and in vivo screening cascade, provides a robust framework for identifying and advancing novel therapeutic agents. By integrating medicinal chemistry, pharmacology, and preclinical science, researchers can effectively navigate the complexities of CNS drug discovery and development.

References

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC. [Link]

  • Animal Models of Parkinson's Disease. NCBI. [Link]

  • Animal models in the drug discovery pipeline for Alzheimer's disease. PMC. [Link]

  • Animal Models of Parkinson's Disease. Charles River Laboratories. [Link]

  • Parkinson's Disease Modeling. InVivo Biosystems. [Link]

  • Parkinson's Disease: Exploring Different Animal Model Systems. MDPI. [Link]

  • In Vitro Models for Neurogenesis. PMC. [Link]

  • Rodent models for Alzheimer's disease drug discovery. PMC. [Link]

  • Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies. ResearchGate. [Link]

  • Cell-based Assays. MD Biosciences. [Link]

  • Alzheimer's Disease Mouse Models. Taconic Biosciences. [Link]

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. International Journal of Pharmaceutical Sciences. [Link]

  • Role of Animal Models in Alzheimer's Disease Drug Development. Cambridge University Press. [Link]

  • Rodent Models for Alzheimer's Disease in Drug Discovery. ScienceDirect. [Link]

  • Cell death assays for neurodegenerative disease drug discovery. PMC. [Link]

  • Microtubule stabilization/destabilization assay. Cosmo Bio. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]

  • Workflow for the discovery of GSK3β inhibitors using a structure-based... ResearchGate. [Link]

  • A new protocol for predicting novel GSK-3β ATP competitive inhibitors. PubMed. [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Prosino. [Link]

  • ADME Properties of Drugs that Act on the CNS. ResearchGate. [Link]

  • Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity. PMC. [Link]

  • Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. PubMed. [Link]

  • In Vitro Models for Neurogenesis. ResearchGate. [Link]

  • Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles. Bentham Science. [Link]

  • Refined ADME Profiles for ATC Drug Classes. MDPI. [Link]

  • Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. MDPI. [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. [Link]

  • Multi target-directed imidazole derivatives for neurodegenerative diseases. OUCI. [Link]

  • In vitro reconstitution assays of microtubule amplification and lattice repair by the microtubule severing enzymes katanin and spastin. PMC. [Link]

  • CNS Risk Assessment in Preclinical Development. Allucent. [Link]

  • Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. PMC. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. ResearchGate. [Link]

  • Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Semantic Scholar. [Link]

  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI. [Link]

  • Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles. PubMed. [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. RNfinity. [Link]

  • Neurogenesis Assay Service. Creative Biolabs. [Link]

  • ADME attribute alignment of marketed CNS drugs and CNS candidates. ResearchGate. [Link]

  • In vitro models of human neurogenesis. YouTube. [Link]

  • Preparation of Segmented Microtubules to Study Motions Driven by the Disassembling Microtubule Ends. PMC. [Link]

  • Essential CNS drug development – pre-clinical development. Cambridge University Press. [Link]

  • Neurogenesis. Scantox. [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. Neurodegeneration. [Link]

  • The basics of preclinical drug development for neurodegenerative disease indications. PMC. [Link]

  • ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. RSC Publishing. [Link]

  • Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. MDPI. [Link]

Sources

Synthetic Routes to Purine Analogs Using 5-Amino-1,4-dimethylimidazole Hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 5-Amino-1,4-dimethylimidazole Hydrochloride in Purine Synthesis

Purine analogs are a cornerstone of medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral, anticancer, and immunosuppressive properties. The synthesis of novel purine derivatives is a continuous pursuit in the quest for more potent and selective therapeutic agents. A key building block in the construction of the purine scaffold is the appropriately substituted 5-aminoimidazole. This guide focuses on the utility of this compound, a commercially available and versatile starting material, for the synthesis of a variety of purine analogs.

The core strategy for synthesizing purines from 5-aminoimidazole precursors involves the construction of the pyrimidine ring onto the existing imidazole scaffold. This approach, a variation of the classical Traube purine synthesis, allows for the introduction of diversity at various positions of the final purine ring system. The presence of the amino group at the C5 position of the imidazole is crucial for the cyclization step, where it acts as a nucleophile to form the second ring. The methyl groups at the N1 and C4 positions of the starting material are retained in the final purine analog, providing a specific substitution pattern that can be further elaborated upon.

This document provides detailed protocols for the synthesis of several classes of purine analogs from this compound, including 1,9-dimethylpurines, 8-substituted-1,9-dimethylpurines, and 1,9-dimethylxanthines. The causality behind experimental choices and self-validating aspects of the protocols are explained to ensure scientific integrity and reproducibility.

General Synthetic Strategies

The synthesis of purine analogs from this compound primarily relies on the reaction of the 5-amino group with a reagent that provides the necessary carbon and nitrogen atoms to complete the pyrimidine ring. The general workflow is depicted below.

General Synthetic Workflow start 5-Amino-1,4-dimethylimidazole Hydrochloride intermediate Free Base Generation (in situ or isolated) start->intermediate Base Treatment purine_core Purine Analog Core (e.g., 1,9-Dimethylpurine) intermediate->purine_core Cyclocondensation cyclization_reagent Cyclization Reagent (e.g., Formic Acid, Orthoesters, Urea) cyclization_reagent->purine_core diversification Further Diversification (Optional) purine_core->diversification final_product Target Purine Analog purine_core->final_product diversification->final_product

Caption: General workflow for purine analog synthesis.

The hydrochloride salt of the starting material is typically neutralized in situ or in a separate step to liberate the more reactive free amino group. The choice of the cyclization reagent dictates the substitution pattern of the resulting purine.

Protocol 1: Synthesis of 1,9-Dimethylpurine

This protocol describes the most fundamental transformation: the reaction with a one-carbon source to yield the parent 1,9-dimethylpurine ring system. Formic acid is a common and effective reagent for this purpose. The reaction proceeds via formylation of the 5-amino group, followed by acid-catalyzed cyclodehydration.

Materials and Reagents
ReagentCAS NumberSupplier (Example)Notes
This compound1427475-33-9VariousEnsure >95% purity
Formic acid (98-100%)64-18-6Sigma-AldrichCorrosive, handle in a fume hood
Sodium hydroxide (NaOH)1310-73-2Fisher ScientificFor neutralization
Dichloromethane (DCM)75-09-2VWRAnhydrous, for extraction
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Acros OrganicsFor drying
Diethyl ether60-29-7J.T. BakerFor precipitation/crystallization
Step-by-Step Protocol
  • Free Base Preparation (Optional but Recommended):

    • Dissolve this compound (1.48 g, 10 mmol) in water (20 mL).

    • Cool the solution in an ice bath and add a 2 M aqueous solution of NaOH dropwise with stirring until the pH reaches 10-11.

    • Extract the aqueous solution with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free base as an oil or low-melting solid. Proceed immediately to the next step.

  • Cyclization:

    • To the crude 5-amino-1,4-dimethylimidazole (from step 1) or directly to the hydrochloride salt (1.48 g, 10 mmol), add formic acid (20 mL).

    • Heat the reaction mixture at reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of DCM:Methanol 95:5). The product should be more nonpolar than the starting material.

    • After completion, cool the reaction mixture to room temperature.

  • Work-up and Isolation:

    • Carefully evaporate the excess formic acid under reduced pressure.

    • Dissolve the residue in a minimal amount of hot water (e.g., 10-15 mL).

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

    • Cool the solution in an ice bath. The product may precipitate. If not, extract the aqueous solution with dichloromethane or ethyl acetate (3 x 40 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel.

Expected Outcome and Characterization
  • Product: 1,9-Dimethylpurine

  • Appearance: White to off-white solid.

  • Yield: Expected yields are typically in the range of 60-80% based on analogous Traube syntheses.[1]

  • Characterization:

    • ¹H NMR: Expect signals corresponding to the purine ring protons and the two methyl groups.

    • ¹³C NMR: Expect signals for the purine ring carbons and the methyl carbons.

    • Mass Spectrometry (MS): Calculate the expected m/z for the protonated molecule [M+H]⁺.

Protocol 2: Synthesis of 8-Substituted-1,9-Dimethylpurines using Orthoesters

To introduce substituents at the C8 position of the purine ring, orthoesters are employed as the cyclizing agents. The R group of the orthoester (RC(OR')₃) becomes the substituent at C8. This protocol uses triethyl orthoformate as an example to introduce a hydrogen at C8 (same product as Protocol 1, but different method) and triethyl orthoacetate to introduce a methyl group at C8.

Orthoester_Cyclization imidazole 5-Amino-1,4-dimethylimidazole intermediate Formimidate Intermediate imidazole->intermediate orthoester Triethyl Orthoester (e.g., HC(OEt)₃ or CH₃C(OEt)₃) orthoester->intermediate Reaction product 8-H or 8-CH₃ 1,9-Dimethylpurine intermediate->product Cyclization (Heat)

Caption: Cyclization with orthoesters for 8-substitution.

Materials and Reagents
  • This compound

  • Triethyl orthoformate (for 8-H) OR Triethyl orthoacetate (for 8-methyl)

  • Acetic anhydride (optional, as catalyst/dehydrating agent)

  • Ethanol

  • Diethyl ether

Step-by-Step Protocol
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.48 g, 10 mmol) in the chosen orthoester (e.g., triethyl orthoacetate, 20 mL).

    • A catalytic amount of acetic anhydride (e.g., 0.5 mL) can be added to facilitate the reaction, although heating alone is often sufficient.

  • Cyclization:

    • Heat the mixture to reflux for 4-8 hours. The reaction should become homogeneous as it proceeds. Monitor by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Evaporate the excess orthoester and by-products (ethanol, ethyl acetate) under reduced pressure.

    • The resulting residue can be triturated with diethyl ether to induce precipitation of the product.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • If the product is an oil or does not precipitate, purification by column chromatography on silica gel is recommended.

Data Summary for 8-Substituted Analogs
R in RC(OEt)₃8-SubstituentProduct NameExpected MS [M+H]⁺
H-H1,9-Dimethylpurine149.08
CH₃-CH₃8-Methyl-1,9-dimethylpurine163.10
CH₂CH₃-CH₂CH₃8-Ethyl-1,9-dimethylpurine177.12

Protocol 3: Synthesis of 1,9-Dimethylxanthine

This protocol describes the synthesis of a xanthine analog, which features carbonyl groups at the C2 and C6 positions of the purine ring. This is achieved by reacting the 5-aminoimidazole precursor with urea. The reaction likely proceeds through the formation of a 5-ureidoimidazole intermediate, which then undergoes cyclization with the elimination of ammonia.

Materials and Reagents
  • This compound

  • Urea

  • Pyridine or N,N-Dimethylformamide (DMF) (as solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Step-by-Step Protocol
  • Reaction Setup:

    • Combine this compound (1.48 g, 10 mmol) and urea (1.20 g, 20 mmol, 2 equivalents) in a high-boiling solvent such as pyridine or DMF (25 mL).

  • Cyclocondensation:

    • Heat the mixture to 130-150 °C for 6-12 hours. The reaction may generate ammonia, so it should be performed in a well-ventilated fume hood.

    • Monitor the disappearance of the starting material by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture and evaporate the solvent under high vacuum.

    • Treat the residue with water (50 mL) and acidify with concentrated HCl to a pH of ~2 to precipitate any unreacted starting material or basic impurities.

    • Filter the mixture if necessary.

    • Adjust the pH of the filtrate to ~6-7 with a 2 M NaOH solution.

    • Cool the solution in an ice bath to induce crystallization of the product.

    • Filter the solid product, wash with cold water, then with a small amount of cold ethanol, and dry under vacuum.

Expected Outcome and Characterization
  • Product: 1,9-Dimethylxanthine

  • Appearance: White crystalline solid.

  • Yield: Moderate yields are expected for this type of condensation.

  • Characterization:

    • ¹H NMR: Expect characteristic signals for the C8-H and the two N-methyl groups.

    • IR Spectroscopy: A strong carbonyl (C=O) stretching band should be observable around 1650-1700 cm⁻¹.

    • Mass Spectrometry (MS): Calculate the expected m/z for the protonated molecule [M+H]⁺.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and fundamental reactions in heterocyclic chemistry, particularly the Traube purine synthesis and related cyclocondensation reactions.[1] The reliability of these syntheses can be validated through consistent monitoring and characterization:

  • Chromatographic Monitoring: TLC is a critical tool to track the consumption of the starting material and the formation of the product. A successful reaction will show a clear conversion to a new spot with a different Rf value.

  • Spectroscopic Confirmation: The structure of the final products must be unequivocally confirmed by standard spectroscopic methods (NMR, MS). The expected spectral data provide a benchmark for validation. For instance, in the synthesis of 8-methyl-1,9-dimethylpurine, the appearance of a new methyl signal in the ¹H NMR spectrum, coupled with the correct molecular ion in the mass spectrum, confirms the success of the reaction.

  • Physical Properties: The melting point of crystalline products should be sharp and consistent with literature values for known compounds, serving as an indicator of purity.

By following these analytical steps, researchers can be confident in the identity and purity of their synthesized purine analogs.

References

  • Traube, W. (1900), Der synthetische Aufbau der Harnsäure, des Xanthins, Theobromins, Theophyllins und Caffeïns aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33: 3035-3056. [Link]

Sources

Application Notes & Protocols for the Quantification of 5-Amino-1,4-dimethylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of 5-Amino-1,4-dimethylimidazole Hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the critical need for precise analytical control in drug development, this document details a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection, grounded in established principles for the analysis of related imidazole compounds and amino acid derivatives. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and adherence to regulatory expectations for analytical method validation.[3][4][5]

Introduction: The Analytical Imperative

This compound (CAS: 1427475-33-9) is a heterocyclic amine of growing importance in medicinal chemistry and pharmaceutical development.[1][6] As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably quantify this compound is paramount for ensuring product quality, consistency, and safety. This involves not only determining the purity of the substance itself but also quantifying it in various matrices throughout the development lifecycle, from reaction monitoring to formulation analysis.

The methodologies presented are founded on the principles outlined by the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the described protocols are aligned with global regulatory standards for analytical procedure validation.[3][7]

Physicochemical Properties & Analytical Considerations

Before delving into specific protocols, it is crucial to understand the physicochemical properties of this compound that inform the choice of analytical methodology.

PropertyValue/InformationSource
Molecular Formula C₅H₁₀ClN₃[1]
Molecular Weight 147.61 g/mol [1]
Appearance White to off-white powder[2]
Solubility Expected to be soluble in water and polar organic solvents like methanol.Inferred from structure
Structure Contains a substituted imidazole ring and a primary amino group.

The presence of the imidazole ring with its conjugated system suggests UV absorbance, making UV-Vis spectrophotometry a viable detection method. The primary amino group and the overall polarity of the molecule make it well-suited for reverse-phase HPLC, potentially with an aqueous mobile phase. The polar nature of the analyte also suggests that Hydrophilic Interaction Chromatography (HILIC) could be an alternative separation technique.[8]

Proposed Analytical Method: Reverse-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[9][10][11] The following proposed method is designed for the quantification of this compound and is based on methodologies developed for similar imidazole-containing compounds and polar amines.

Principle of the Method

The proposed method utilizes reverse-phase HPLC to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with a polar mobile phase. Detection is performed using a UV detector at a wavelength corresponding to the absorbance maximum of the analyte. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard (external standard method).

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photo-Diode Array (PDA) detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Purified water (18.2 MΩ·cm)

    • This compound reference standard (purity ≥98%)

Experimental Workflow Diagram

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E Chromatographic Separation B->E C Sample Solution Preparation C->E D->E F UV Detection E->F G Peak Integration & Quantification F->G H Method Validation & Reporting G->H validation_workflow Start Method Development Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range (Calibration Curve) Start->Linearity Report Validation Report Specificity->Report Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy->Report Limits LOD & LOQ (S/N Ratio) Precision->Limits Robustness Robustness (Parameter Variation) Limits->Robustness Robustness->Report

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Amino-1,4-dimethylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-1,4-dimethylimidazole Hydrochloride (CAS No. 1427475-33-9).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of synthesizing and handling this important imidazole intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the properties and handling of this compound.

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a hydrochloride salt with the chemical formula C₅H₉N₃·HCl and a molecular weight of 147.61 g/mol . It is typically supplied as a solid. The imidazole core is a five-membered heterocyclic aromatic ring containing two nitrogen atoms.[4] The amino group at the 5-position and the two methyl groups at the 1- and 4-positions contribute to its specific reactivity and properties. The hydrochloride salt form generally enhances its stability and water solubility compared to the free base.[5]

Q2: What are the primary applications of this compound?

A2: This compound serves as a key building block in synthetic organic chemistry.[6] Imidazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties.[5] Therefore, this compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.[6]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound in a tightly sealed container in a dry and well-ventilated place at room temperature.[3] As a hydrochloride salt, it is hygroscopic and should be protected from moisture to prevent degradation.

Q4: What are the main safety hazards associated with this compound?

A4: According to the available safety data, this compound is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). It is crucial to handle this chemical in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

This section provides solutions to potential problems you might encounter during the synthesis and purification of this compound. The synthesis of substituted imidazoles can sometimes be challenging, with issues like low yields and side product formation.[4][7]

Issue 1: Low or No Product Yield

Potential Cause & Solution

  • Sub-optimal Reaction Temperature: Imidazole synthesis can be sensitive to temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of reactants or products.

    • Recommendation: Systematically screen a range of temperatures (e.g., from room temperature up to the boiling point of the solvent in 10-20 °C increments) to find the optimal condition. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Incorrect Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction kinetics and solubility of reactants.

    • Recommendation: Experiment with a variety of solvents with different polarities, such as acetonitrile, ethanol, dimethylformamide (DMF), or dioxane. The choice of solvent can also influence the reaction mechanism and the formation of byproducts.[4]

  • Inappropriate Base or Acid Catalyst: Many imidazole syntheses require a catalyst, which can be acidic or basic depending on the specific reaction pathway.[8]

    • Recommendation: If using a base, consider screening common organic bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., potassium carbonate). If an acid catalyst is required, options include acetic acid or a Lewis acid like zirconium(IV) chloride, which has been shown to be effective in similar syntheses.[9] The anilinium chloride has been reported to act as a general acid catalyst in some aminoimidazole syntheses.[8]

  • Moisture in Reagents/Solvents: The presence of water can interfere with many organic reactions, especially those involving sensitive intermediates.

    • Recommendation: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure starting materials are dry.

Issue 2: Formation of Impurities and Side Products

Potential Cause & Solution

  • Side Reactions: The synthesis of highly substituted imidazoles can be prone to side reactions, leading to a complex product mixture. For example, in multi-component reactions, different reaction pathways can compete.[9]

    • Recommendation: Carefully control the stoichiometry of the reactants. Adding one reactant slowly to the mixture can sometimes minimize the formation of undesired products. Lowering the reaction temperature may also increase the selectivity of the desired reaction.

  • Decomposition of Starting Material or Product: The imidazole ring or the amino substituent might be unstable under harsh reaction conditions (e.g., strong acid/base, high temperature).

    • Recommendation: Monitor the reaction for the disappearance of starting materials and the appearance of the product and byproducts over time using an appropriate analytical technique. This can help determine the optimal reaction time to maximize product yield before significant decomposition occurs.

Issue 3: Difficulties in Product Purification

Potential Cause & Solution

  • Co-elution of Impurities during Chromatography: If impurities have similar polarity to the desired product, separation by column chromatography can be challenging.

    • Recommendation:

      • Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A small amount of a third solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can sometimes significantly improve separation.

      • Alternative Purification Techniques: Consider other purification methods such as recrystallization or preparative HPLC.

  • Product is Highly Water-Soluble: As a hydrochloride salt, the product may have high water solubility, making extraction from aqueous media difficult.

    • Recommendation:

      • Salt Saturation: Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product.

      • Continuous Extraction: For very water-soluble compounds, a continuous liquid-liquid extractor may be necessary.

      • Conversion to Free Base: Neutralize the hydrochloride salt to the free base with a suitable base (e.g., sodium bicarbonate solution). The free base is typically less water-soluble and more soluble in organic solvents, facilitating extraction. The free base can then be converted back to the hydrochloride salt if desired.

Experimental Protocols & Data

While a specific, validated protocol for the synthesis of this compound is not publicly available, a general workflow for optimizing a hypothetical synthesis is provided below. This workflow is based on common strategies for synthesizing substituted imidazoles.[9][10]

General Experimental Workflow for Optimization

G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Purification & Analysis A Select Starting Materials B Choose Solvent A->B C Select Catalyst (Acid/Base) B->C D Set Reaction Temperature C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F G Aqueous Workup F->G H Column Chromatography G->H I Recrystallization G->I J Characterize Product (NMR, MS) H->J I->J

Caption: General workflow for synthesis and optimization.

Table 1: Example Parameters for Reaction Condition Screening

ParameterCondition 1Condition 2Condition 3
Solvent AcetonitrileDMFToluene
Temperature 60 °C80 °C100 °C
Catalyst Acetic AcidTriethylamineNone

Step-by-Step Protocol for a Trial Reaction

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting materials and the chosen solvent.

  • Catalyst Addition: Add the selected catalyst to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature and stir.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary (e.g., by adding water or a saturated solution of ammonium chloride). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

  • Characterization: Characterize the purified product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and HPLC to confirm its identity and purity.[1][11]

Analytical Considerations

The analysis of imidazole derivatives can be challenging due to their polarity and potential lack of strong chromophores.[12][13]

Recommended Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for monitoring the reaction and assessing the purity of the final product. A C18 column with a mobile phase consisting of a water/acetonitrile gradient with a small amount of formic acid is often a good starting point.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used for purity analysis. The choice of wavelength will depend on the UV absorbance of the molecule.

Troubleshooting Analytical Issues

G cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution A Poor Peak Shape in LC-MS Tailing or fronting peaks B Interaction with Column Silanol interactions A->B C Inappropriate Mobile Phase pH Ionization state of analyte A->C D Modify Mobile Phase Add formic acid or ammonium hydroxide B->D E Change Column Use a different stationary phase B->E C->D

Caption: Troubleshooting poor peak shape in LC-MS analysis.

References

  • MySkinRecipes. This compound. [Link]

  • Ayurveda Journals. A review article on synthesis of imidazole derivatives. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. [Link]

  • RHENIUM BIO SCIENCE. This compound 95%. [Link]

  • ResearchGate. Problem with to synthesis of imidazole?. [Link]

  • Journal of Advanced Research in Dynamical & Control Systems. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • ResearchGate. Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of Some New Aminoimidazoles. [Link]

  • PubMed. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. [Link]

  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

  • ResearchGate. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-1,4-dimethylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-1,4-dimethylimidazole Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related substituted aminoimidazoles. As Senior Application Scientists, we provide this resource based on established principles of heterocyclic chemistry and practical laboratory experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your synthesis. The solutions are based on explaining the chemical causality behind the issue and providing actionable steps for resolution.

Q1: My reaction shows low conversion, with significant amounts of starting material remaining. What are the primary factors to investigate?

A1: Low conversion in imidazole synthesis is a frequent issue that typically points to suboptimal reaction conditions or reagent quality. The formation of the imidazole ring is a multi-step process, often involving condensation and cyclization, where each step has specific requirements.

Core Causalities & Solutions:

  • Insufficient Catalyst Activity: Many imidazole syntheses rely on either acid or base catalysis to promote cyclization.[1] If using a base like DBU or KOH, ensure it is not degraded (e.g., by absorbing atmospheric CO₂).[2] If using an acid catalyst, its pKa and concentration must be appropriate for the specific intermediates.

    • Troubleshooting Step: Verify the quality and quantity of your catalyst. Consider screening a small set of different acids or bases to find the optimal promoter for your specific substrate.

  • Suboptimal Temperature: Imidazole ring formation can be highly temperature-dependent. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause degradation of starting materials or the desired product, leading to complex mixtures.

    • Troubleshooting Step: Run a temperature optimization study. Start from the literature-reported temperature for a similar synthesis and screen in 5-10 °C increments. Monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the product versus byproducts.

  • Reagent Purity and Stoichiometry: The purity of your starting materials is critical. Impurities can interfere with the reaction or lead to unwanted side products. Likewise, incorrect stoichiometry can leave one reactant in excess, complicating purification.

    • Troubleshooting Step: Ensure all reagents are pure and dry, as water can interfere with many condensation reactions. Re-verify the molar equivalents of all reactants.

Q2: My analytical data (LC-MS, NMR) shows a primary impurity with a mass of [M+14]. What is the likely source of this byproduct?

A2: An impurity with a mass difference of +14 amu relative to your product strongly suggests an over-methylation event. In the synthesis of 5-Amino-1,4-dimethylimidazole, both the N1 nitrogen and the C5 amino group are potential sites for methylation.

Mechanistic Insight:

The C5 amino group, while less nucleophilic than the imidazole ring nitrogens, can still be methylated under certain conditions, especially if a potent methylating agent (e.g., methyl iodide, dimethyl sulfate) is used in excess or at elevated temperatures. This leads to the formation of 5-(Methylamino)-1,4-dimethylimidazole or even 5-(Dimethylamino)-1,4-dimethylimidazole.

Prevention & Mitigation Strategy:

  • Control Stoichiometry: Use the methylating agent in a stoichiometric amount (or with only a slight excess) relative to the N1-methylation site.

  • Optimize Reaction Conditions: Perform the methylation at the lowest effective temperature to increase selectivity for the more nucleophilic N1 position over the C5-amino group.

  • Choice of Methylating Agent: Consider using a less reactive methylating agent.

  • Purification: These over-methylated byproducts often have different polarities and can typically be separated from the desired product by column chromatography.

Q3: I've isolated my product, but I suspect the presence of a regioisomer. How can I confirm its presence and improve regioselectivity?

A3: The formation of regioisomers is a classic challenge in the synthesis of substituted imidazoles.[3] In your case, if the cyclization step involves a precursor that is not symmetric, you could potentially form 5-Amino-2,4-dimethylimidazole or other isomers instead of, or in addition to, the desired 1,4-dimethyl product.

Confirmation of Isomers:

  • NMR Spectroscopy: 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. An HMBC experiment should show a correlation between the N1-methyl protons and the C2 and C5 carbons of the imidazole ring. A NOESY experiment would show through-space correlation between the N1-methyl group and the C5-amino protons. These correlations would be absent or different for other regioisomers.

Controlling Regioselectivity:

The regiochemical outcome is often dictated by the specific synthetic route. For instance, in syntheses involving cyclization, the order of bond formation matters.

  • Step-wise Synthesis: A more controlled, albeit longer, approach is to introduce the methyl groups in separate, defined steps. For example, methylate the C4 position first on an open-chain precursor before cyclization and N1-methylation.

  • Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the transition state of the cyclization, favoring one regioisomer over another.[4] Experimenting with different solvent polarities or catalyst systems may improve selectivity.

Potential Byproduct Summary

The following table summarizes common byproducts in syntheses related to this compound.

Byproduct TypeMass Difference (vs. Product)Likely CausePrevention / Removal Strategy
Incomplete Cyclization Intermediate VariesInsufficient reaction time, low temperature, inactive catalyst.Optimize reaction conditions (time, temp); verify catalyst. Purify via chromatography.
Over-methylated Product +14 amuExcess methylating agent, high reaction temperature.Control stoichiometry; lower temperature. Purify via chromatography.
Regioisomer 0 amuNon-selective cyclization reaction.Use a regioselective synthetic route; 2D NMR for confirmation. Separation can be difficult.
Hydrolyzed Precursor Varies (e.g., -1 amu for CN -> CONH₂)Presence of water during reaction or workup, especially under strong acid/base conditions.Use anhydrous reagents and solvents. Control pH during workup.
Oxidized Byproducts +16 amuExposure to air/oxidants, especially at elevated temperatures.[5]Maintain an inert atmosphere (N₂ or Ar). Use antioxidants if necessary.

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and solving common issues during synthesis.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Corrective Actions Start Synthesis Attempt Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Problem Purity & Yield OK? Analysis->Problem LowYield Low Yield/ Incomplete Reaction Problem->LowYield No (Low Yield) Impurity Unknown Impurities Present Problem->Impurity No (Impure) End Purified Product Problem->End Yes Optimize Optimize Conditions: - Temperature - Time - Catalyst LowYield->Optimize CheckReagents Verify Reagent Quality: - Purity - Stoichiometry - Anhydrous Conditions LowYield->CheckReagents ID_Impurity Characterize Impurity: - Mass Spec (Δ mass) - Refer to Byproduct Table Impurity->ID_Impurity Isomer Suspected Isomer ID_Isomer Confirm Structure: - 2D NMR (HMBC, NOESY) Isomer->ID_Isomer Optimize->Analysis CheckReagents->Analysis ID_Impurity->Isomer Δ mass = 0? ID_Impurity->Optimize Known Byproduct ModifyRoute Modify Synthetic Route for Selectivity ID_Isomer->ModifyRoute ModifyRoute->Analysis

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic strategies for producing 5-aminoimidazoles?

A: Most modern syntheses of substituted 5-aminoimidazoles involve the cyclization of a functionalized open-chain precursor. A very common and versatile starting material is diaminomaleonitrile (DAMN).[6] The general approach involves reacting DAMN with reagents that introduce the desired substituents at the C2 and N1 positions, followed by a base- or acid-catalyzed cyclization to form the imidazole ring.[1][2]

Q: How important is it to maintain an inert atmosphere during the reaction?

A: It is highly recommended. While the imidazole ring itself is relatively stable, many of the precursors and intermediates can be sensitive to oxygen, especially at elevated temperatures. Amine functionalities, in particular, can be susceptible to oxidation, which can lead to colored impurities and reduced yields.[5] Using an inert atmosphere of nitrogen or argon is a standard best practice in heterocyclic synthesis to ensure reproducibility and high purity.

Q: What is the best method for purifying the final this compound salt?

A: The purification of the hydrochloride salt typically involves crystallization. After the synthesis of the free base, it is dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a stoichiometric amount of hydrochloric acid (often as a solution in a solvent like ether or isopropanol). Cooling the solution will induce crystallization of the hydrochloride salt. The choice of solvent is crucial for obtaining high purity and good crystal form. The salt form is generally more stable and easier to handle than the free base.

Q: Which analytical techniques are non-negotiable for the quality control of the final product?

A: For comprehensive quality control, a combination of techniques is essential:

  • ¹H and ¹³C NMR: To confirm the chemical structure, verify the position of the methyl groups, and ensure the absence of major organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the mass of any impurities.

  • HPLC/UPLC: To determine the purity of the final compound with high accuracy (e.g., >98%).

  • Elemental Analysis (CHN): To confirm the empirical formula, especially for the hydrochloride salt, ensuring the correct stoichiometry of the salt formation.

References

  • Yahyazadeh, A., & Haghi, M. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 5036. Available from: [Link]

  • Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. Available from: [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3833-3849. Available from: [Link]

  • Neto, J. S. S., et al. (n.d.).
  • YouTube. (2024). Preparation of Imidazoles, Part 1: By Cyclocondensation. Available from: [Link]

  • Yahyazadeh, A. (2014). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
  • YouTube. (2024). Preparation of Imidazoles, Part 2: Benzimidazoles. Available from: [Link]

Sources

Technical Support Center: Purification of 5-Amino-1,4-dimethylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-Amino-1,4-dimethylimidazole Hydrochloride (Product Code: CHC47533, CAS No: 1427475-33-9).[1] This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested methodologies to achieve high purity. This guide moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt these techniques to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to designing a successful purification strategy.

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed purification techniques for polar, water-soluble hydrochloride salts like this compound are recrystallization and chromatography.

  • Recrystallization: This is often the preferred first-line method for its scalability and cost-effectiveness. It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For a hydrochloride salt, polar protic solvents or mixtures are typically the starting point.

  • Chromatography: When recrystallization fails to remove closely related impurities or when very high purity (>99%) is required, chromatographic methods are necessary.[2] Given the compound's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase Ion-Pairing Chromatography are often more suitable than standard reverse-phase HPLC.[3]

Q2: What are the likely impurities I should expect to encounter?

Impurities can originate from starting materials, side reactions, or degradation.[4][5] For a substituted aminoimidazole, potential impurities include:

  • Unreacted Starting Materials: Such as precursors used in the imidazole ring formation or methylation steps.

  • Positional Isomers: Impurities arising from methylation at different nitrogen atoms in the imidazole ring.

  • By-products from Ring Formation: Incomplete cyclization or side-reactions can lead to various process-related impurities.[6]

  • Degradation Products: The amino group can be susceptible to oxidation or side reactions under harsh pH or temperature conditions. The compound may be sensitive to thermal decomposition at elevated temperatures.[7][8]

Q3: How can I reliably assess the purity of my final product?

A multi-faceted approach is recommended to ensure the quality and purity of your final material.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A well-developed HPLC method can separate and quantify impurities with high sensitivity.[7] Due to the compound's high polarity, a HILIC or a C18 column with an ion-pairing agent may be necessary.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides crucial structural confirmation and can detect impurities that have different chemical structures from the target compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₅H₉N₃·HCl, MW: 147.61 g/mol ) and can help identify the mass of unknown impurities.

  • Melting Point Analysis: A sharp melting point range is a good indicator of purity. Impurities typically broaden and depress the melting point. A related compound, 5-Amino-1H-Imidazole-4-Carboxamide Hydrochloride, shows a high melting point with decomposition, suggesting thermal stability is a key characteristic.[7]

Q4: What are the recommended storage and handling conditions for the purified compound?

Proper storage is critical to maintain the integrity of this compound.

  • Solid Form: The solid hydrochloride salt should be stored in a tightly sealed vial in a dry, cool, and well-ventilated place, protected from light and moisture.[8] Under these conditions, the solid product can be expected to be stable for extended periods.

  • In Solution: Long-term storage in solution is generally not recommended. If necessary, prepare stock solutions fresh and use them the same day. For short-term storage, aliquot solutions into tightly sealed vials and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. This guide addresses common problems in a structured, cause-and-solution format.

Problem 1: My compound "oils out" during cooling instead of forming crystals.

Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (which is often depressed by the presence of impurities). Instead of crystallizing, the compound separates as a liquid phase.[9][10]

Possible Causes & Solutions:

Possible CauseScientific RationaleSuggested Solution
High Impurity Load Impurities significantly lower the melting point of the eutectic mixture, making it more likely to be a liquid at the saturation temperature.Perform a pre-purification step. For example, dissolve the crude solid in a solvent where the desired compound is soluble but impurities are not, and filter. Alternatively, consider a quick pass through a silica plug if the impurities are of different polarity.
Solvent Choice The boiling point of the solvent may be too high, or the compound may be excessively soluble, leading to supersaturation at a high temperature.Select a solvent with a lower boiling point or a solvent in which the compound is less soluble at elevated temperatures.
Cooling Rate Too Fast Rapid cooling does not allow sufficient time for crystal lattice formation (nucleation and growth). The system defaults to the lower-energy liquid phase separation.Slow down the cooling process. Allow the flask to cool slowly to room temperature on the benchtop, then transfer it to an ice bath, and finally to a freezer if necessary. Inducing crystallization by scratching the inside of the flask with a glass rod can also help.
Problem 2: I have very low recovery of my purified compound.

Causality: Low recovery is a direct consequence of the compound remaining dissolved in the mother liquor after cooling. This is a solubility and volume issue.

Possible Causes & Solutions:

Possible CauseScientific RationaleSuggested Solution
Incorrect Solvent The compound has high solubility in the chosen solvent even at low temperatures. The solubility difference between hot and cold is not significant enough.Conduct a solvent screen with small amounts of crude material. The ideal solvent should dissolve the compound when hot but show poor solubility when cold. Common choices for hydrochloride salts include ethanol, methanol, isopropanol, or mixtures like ethanol/water or isopropanol/ethyl acetate.
Excessive Solvent Volume Using too much solvent prevents the solution from reaching saturation upon cooling, thus keeping the product dissolved.Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until everything just dissolves.
Premature Filtration Filtering the solution while it is still warm or not allowing sufficient time for crystallization at low temperature will leave a significant amount of product in the filtrate.Ensure the crystallization mixture has been cooled to the lowest practical temperature (e.g., 0-4 °C in an ice bath) and held there for a sufficient time (e.g., >30 minutes) before vacuum filtration.
Problem 3: The product is still colored or impure after one recrystallization.

Causality: This indicates that the chosen solvent does not effectively differentiate between the compound and certain impurities, or that impurities have become trapped within the crystal lattice.

Possible Causes & Solutions:

Possible CauseScientific RationaleSuggested Solution
Co-crystallization of Impurities The impurity has similar solubility properties to the target compound in the chosen solvent.Perform a second recrystallization using a different solvent system. A change in solvent polarity may alter the solubility of the impurity relative to the product.
Occluded Impurities Rapid crystal growth can physically trap mother liquor (containing dissolved impurities) inside the crystals.Slow down the crystal formation process by allowing the solution to cool gradually without agitation.
Colored Impurities Highly conjugated or polymeric impurities can impart color even at low concentrations.Add a small amount of activated charcoal to the hot solution before filtration. Charcoal has a high surface area and adsorbs large, nonpolar, colored molecules. Use sparingly, as it can also adsorb the desired product.
Recrystallization Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting recrystallization experiments.

Recrystallization_Workflow cluster_start Start cluster_process Process cluster_troubleshoot Troubleshooting cluster_end End Start Crude Product Solvent_Screen Solvent Screen Start->Solvent_Screen Dissolve Dissolve in Min. Hot Solvent Solvent_Screen->Dissolve Cool Cool Slowly Dissolve->Cool Filter Filter & Dry Cool->Filter Oiling_Out Problem: 'Oils Out' Cool->Oiling_Out No Crystals Analyze Analyze Purity (HPLC, NMR) Filter->Analyze Low_Recovery Problem: Low Recovery Filter->Low_Recovery Impure Problem: Still Impure Analyze->Impure Purity Not OK Pure_Product Pure Product (>98%) Analyze->Pure_Product Purity OK Oiling_Out->Solvent_Screen Change Solvent/ Cool Slower Low_Recovery->Dissolve Use Less Solvent/ Change Solvent Impure->Dissolve Re-run with New Solvent Chromatography Proceed to Chromatography Impure->Chromatography Impurities Persist Chromatography_Selection Start Purification of 5-Amino-1,4-dimethylimidazole HCl Test_RP Attempt Standard Reverse-Phase (C18)? Start->Test_RP Retention Is there retention? Test_RP->Retention Peak_Shape Is peak shape good? Retention->Peak_Shape Yes Choose_New_Mode Switch Chromatography Mode Retention->Choose_New_Mode No Method_OK Optimize RP Method (e.g., gradient, flow rate) Peak_Shape->Method_OK Yes Troubleshoot_Tailing Address Tailing: - Add TEA - Adjust pH - Use End-Capped Column Peak_Shape->Troubleshoot_Tailing No (Tailing) Troubleshoot_Tailing->Method_OK HILIC HILIC: Polar Stationary Phase High Organic Mobile Phase Choose_New_Mode->HILIC Ion_Pair Ion-Pair RP: Add Reagent (e.g., HFBA) to Mobile Phase Choose_New_Mode->Ion_Pair

Sources

"troubleshooting low yield in 5-Amino-1,4-dimethylimidazole Hydrochloride reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-1,4-dimethylimidazole Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction outcomes and achieve higher yields and purity.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses the most common problems encountered during the synthesis of this compound. The synthesis, while conceptually straightforward, is sensitive to reaction conditions and reagent quality.

Q1: My reaction yield is consistently low or fails completely. What are the primary factors I should investigate?

Low yields in imidazole synthesis often stem from issues with starting materials, reaction conditions, or competing side reactions.[1] A systematic approach is crucial for diagnosis.

Possible Causes & Solutions:

  • Purity and Stability of Starting Materials:

    • N-methyl-α-aminopropionitrile: This is a key precursor. It can be unstable and prone to polymerization or hydrolysis. Ensure it is freshly prepared or properly stored under an inert atmosphere. The quality of reagents used in its synthesis, such as methylamine and cyano-containing compounds, is critical.[2]

    • Cyclization Reagent (e.g., Formamidine Acetate, Triethyl Orthoformate): These reagents are moisture-sensitive. Using old or improperly stored reagents can lead to incomplete cyclization. It is recommended to use freshly opened bottles or reagents stored in a desiccator.

  • Suboptimal Reaction Temperature:

    • The cyclization step requires a specific temperature range to proceed efficiently. While heating is often necessary, excessive temperatures can promote the formation of dark, insoluble polymeric byproducts.[3]

    • Recommendation: Start with a moderate temperature (e.g., 70-90°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] A gradual increase in temperature may be necessary if the reaction is sluggish.

  • Incorrect Stoichiometry or Order of Addition:

    • An excess of one reagent can favor side-product formation. For instance, in related imidazole syntheses, using a significant molar excess of the ammonia source (or its equivalent) is known to favor the desired diimine intermediate, reducing byproduct formation.[1]

    • Recommendation: Carefully control the stoichiometry. Consider the slow addition of one reagent to the mixture of others to maintain a low concentration of the added reagent, which can suppress side reactions.

  • Atmospheric Contamination:

    • The reaction intermediates can be sensitive to oxygen and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield by preventing oxidative degradation.

Troubleshooting Workflow for Low Yield

Below is a decision tree to guide your troubleshooting process.

G start Low Yield Observed reagents 1. Verify Reagent Quality - Freshly prepare/purchase? - Stored under inert gas? - Moisture sensitive? start->reagents conditions 2. Check Reaction Conditions - Temperature correct? - Inert atmosphere used? - Correct solvent? start->conditions side_reactions 3. Analyze for Side Products - TLC/LC-MS analysis of crude mixture - Polymeric material present? start->side_reactions purification 4. Review Purification - Product lost during workup? - Inefficient extraction? - Decomposition on silica? start->purification solution1 Solution: - Use fresh, high-purity reagents. - Handle sensitive reagents in a glovebox or under inert gas. reagents->solution1 If issues found solution2 Solution: - Optimize temperature via trial runs. - Purge vessel with N2/Ar. - Use anhydrous solvent. conditions->solution2 If issues found solution3 Solution: - Adjust stoichiometry. - Lower reaction temperature. - Modify order of addition. side_reactions->solution3 If issues found solution4 Solution: - Optimize extraction pH. - Use alternative purification (e.g., recrystallization, prep-HPLC). - Consider a different stationary phase. purification->solution4 If issues found

Caption: Troubleshooting workflow for low yield.
Q2: I've formed the 5-Amino-1,4-dimethylimidazole free base, but the conversion to the hydrochloride salt is inefficient and gives an impure product. What's going wrong?

The formation of the hydrochloride salt is a critical final step for stability and handling. Problems here usually relate to solvent choice, the acid source, and moisture control.

Possible Causes & Solutions:

  • Presence of Water: Any residual water in your free base or solvent can interfere with the salt precipitation, often leading to an oily or gummy product instead of a crystalline solid.

    • Recommendation: Ensure your isolated free base is rigorously dried in vacuo. Use anhydrous solvents (e.g., isopropanol, diethyl ether, or ethyl acetate) for the salt formation step.

  • Incorrect Stoichiometry of HCl:

    • Adding too much HCl can lead to the formation of a dihydrochloride salt or promote side reactions. Too little will result in incomplete conversion.

    • Recommendation: Use a calculated amount (1.0 to 1.1 equivalents) of HCl. A solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) allows for more precise addition than gaseous HCl.

  • Solvent Choice: The hydrochloride salt must be insoluble in the chosen solvent to precipitate effectively.

    • Recommendation: Diethyl ether and ethyl acetate are common choices where the free base is soluble, but the hydrochloride salt is not. Titrating a solution of the free base in a minimal amount of a polar solvent (like ethanol) with a non-polar solvent (like ether) can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism for the synthesis of 5-Amino-1,4-dimethylimidazole?

While the exact mechanism can vary with the specific reagents, a common pathway involves the cyclization of an amidine intermediate.

  • Amidine Formation: The N-methyl-α-aminopropionitrile reacts with a formylating agent (like formamidine) to form an N-formylamidine intermediate.

  • Intramolecular Cyclization: The amino group of the intermediate attacks the nitrile carbon, initiating a ring-closing reaction. This step is often base or acid-catalyzed and is typically the rate-limiting step.[4]

  • Tautomerization/Aromatization: The resulting cyclic intermediate rapidly tautomerizes to form the stable, aromatic imidazole ring.

G A N-methyl-α-aminopropionitrile + Formylating Agent B Amidine Intermediate A->B Step 1 C Cyclization (Rate-Limiting) B->C Step 2 D Tautomerization C->D Step 3 E 5-Amino-1,4-dimethylimidazole (Free Base) D->E Step 4

Caption: Simplified reaction pathway for imidazole formation.
Q2: How critical is the pH during the workup and extraction of the free base?

The pH is extremely critical. 5-Amino-1,4-dimethylimidazole is a basic compound due to its amino group and the imidazole nitrogen atoms.

  • Acidic Conditions (pH < 5): The compound will be protonated and highly soluble in the aqueous phase. This is useful for washing away non-basic organic impurities.

  • Basic Conditions (pH > 9): To extract the free base into an organic solvent (like ethyl acetate or dichloromethane), the aqueous layer must be made basic (e.g., with Na2CO3 or NaOH) to deprotonate the molecule, thereby reducing its aqueous solubility. Failure to sufficiently basify the solution is a common cause of product loss during extraction.[5]

Q3: Are there common byproducts I should be aware of?

Yes. Awareness of potential byproducts is key to optimizing the reaction and purification.

  • Polymeric Materials: As mentioned, overheating or the presence of impurities can lead to the formation of dark, insoluble polymers.[3]

  • Incompletely Cyclized Intermediates: If the reaction does not go to completion, you may isolate the amidine intermediate.

  • Hydrolysis Products: If water is present, the starting nitrile or intermediates can hydrolyze to their corresponding amides or carboxylic acids.

  • Side Reactions from Reagents: Certain reagents can lead to specific byproducts. For example, some multi-component imidazole syntheses are known to produce oxazole byproducts as a competing reaction pathway.[1]

Key Experimental Protocols

Protocol 1: General Synthesis of 5-Amino-1,4-dimethylimidazole Free Base

This protocol is a representative example and may require optimization.

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add N-methyl-α-aminopropionitrile (1.0 eq) and anhydrous ethanol (5 mL per mmol of nitrile).

  • Reagent Addition: Add formamidine acetate (1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) until the starting nitrile spot has been consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture in vacuo to remove the solvent.

    • Dissolve the residue in deionized water (10 mL) and adjust the pH to >9 with a 1M NaOH solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base, which can be purified further.

Protocol 2: Purification by Column Chromatography

Aminoimidazoles can be challenging to purify via silica gel chromatography due to their polarity.[5]

  • Stationary Phase: Use silica gel as the stationary phase. A less polar stationary phase like alumina (basic or neutral) can sometimes be beneficial if the compound is unstable on silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane.[6]

  • Mobile Phase (Eluent): A gradient elution is often effective. Start with a less polar system and gradually increase polarity.

    • Example System: Start with 100% Dichloromethane (DCM) and gradually increase the percentage of Methanol (MeOH). A common final eluent system is 5-10% MeOH in DCM. Adding a small amount of triethylamine (0.5-1%) to the eluent can help prevent streaking on the column by neutralizing acidic sites on the silica.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Amino-1,4-dimethylimidazole free base.

Table 1: Comparison of Imidazole Synthesis Conditions

The choice of solvent and catalyst can significantly impact reaction outcomes. While specific data for 5-Amino-1,4-dimethylimidazole is proprietary, general trends in imidazole synthesis provide valuable insights.

MethodCatalyst/MediumTemperatureTypical YieldsKey Advantages/Disadvantages
Debus-Radziszewski Ammonia/AlcoholHigh (Reflux)Low to ModerateTraditional method; often suffers from low yields and side reactions.[7][8]
Microwave-Assisted Solvent-free or Polar SolventHigh (Localized)Good to ExcellentDramatically reduces reaction time; can improve yields.[7]
Green Solvents Glycerol90 °CGoodEnvironmentally friendly; glycerol can activate reactants via hydrogen bonding.[9]
Lewis Acid Catalysis ZrCl₄, ZnCl₂, etc.ModerateGood to ExcellentCan improve efficiency and regioselectivity in multi-component reactions.[10][11]

References

  • BenchChem. (2025). Purification of 2-Aminoimidazole Derivatives by Column Chromatography.
  • Consensus. (2004). An Efficient Synthesis of 5-Aminoimidazol-2-ones via Cyclization Reactions of 2-Aminoacetonitriles and Isocyanates.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of 2-butyl-imidazole.
  • BenchChem. (2025). Improving yield and purity of 2-Aminoimidazole reactions.
  • Frontiers in Chemistry. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride.
  • BenchChem. (2025). Common side products in Imidazo[4,5-d]imidazole synthesis and removal.
  • National Institutes of Health (NIH). (2011). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions.
  • Sciforum. (2017). Synthesis and immobilisation of 2-aminoimidazole derivatives on the organosilanised surface of Ti6Al4V alloy.
  • Organic Chemistry Portal. (2023). Imidazole synthesis.
  • ResearchGate. (2018). Chemical Synthesis and Biological Screening of 2-Aminoimidazole-Based Bacterial and Fungal Antibiofilm Agents.
  • Asian Journal of Chemistry. (2012). Synthesis and Characterization of Some New Aminoimidazoles.
  • ResearchGate. (2013). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines.
  • ResearchGate. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide.
  • PubMed. (1986). Purification and characterization of aminoimidazole ribonucleotide synthetase from Escherichia coli.
  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • ResearchGate. (2015). Reaction conditions evaluation for imidazole synthesis.
  • ACS Publications. (2022). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor.
  • National Institutes of Health (NIH). (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products.
  • ResearchGate. (2023). Synthesis of amino imidazole carbonitrile derivatives.
  • Biosynth. (n.d.). This compound.
  • TSI Journals. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.
  • PubMed. (1982). Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides.
  • National Institutes of Health (NIH). (2020). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
  • Canadian Journal of Chemistry. (1982). Synthesis of 4,5-disubstituted imidazoles.
  • National Institutes of Health (NIH). (2020). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles.
  • Organic Syntheses. (n.d.). Nitrosomethylurea.
  • ResearchGate. (2001). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids.
  • PLOS One. (2020). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU).
  • Google Patents. (2011). Synthesis method of N-methyl isopropylamine.
  • ResearchGate. (2012). Synthesis of N-methylated cyclic peptides.

Sources

"preventing side reactions of the amino group in 5-Amino-1,4-dimethylimidazole Hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Amino-1,4-dimethylimidazole Hydrochloride

A Guide to Preventing Side Reactions of the Amino Group

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the reactivity of the exocyclic amino group on this versatile imidazole scaffold. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group on the 5-Amino-1,4-dimethylimidazole ring particularly reactive?

The exocyclic amino group at the 5-position of the imidazole ring is highly nucleophilic. This is due to the electron-donating nature of the imidazole ring system, which increases the electron density on the amino group, making it more prone to react with electrophiles.[1][2] The imidazole ring itself contains two endocyclic nitrogen atoms, which also possess nucleophilic character, further complicating selective functionalization.[3]

Q2: What are the most common side reactions observed with this compound?

The high nucleophilicity of the amino group can lead to several undesired side reactions, including:

  • Over-alkylation: Reaction with more than one equivalent of an alkylating agent.

  • Di-acylation: Acylation at both the exocyclic amino group and one of the endocyclic imidazole nitrogens.

  • Reaction with carbonyl compounds: Formation of imines or other condensation products.

  • Oxidation: The electron-rich nature of the molecule makes it susceptible to oxidative degradation, which can be indicated by a color change in the solution.[4]

Q3: When is it necessary to protect the amino group?

Protection of the amino group is crucial when you are performing reactions that involve strong electrophiles or conditions that could lead to the side reactions mentioned above.[5][6] If the desired reaction is at another site on the molecule and the amino group's reactivity would interfere, protection is a necessary step to achieve a clean reaction and a good yield of the desired product.

Q4: What are the most suitable protecting groups for the amino group of 5-Amino-1,4-dimethylimidazole?

The choice of protecting group is critical and depends on the overall synthetic strategy, including the reaction conditions for subsequent steps and the required deprotection method.[3][7] The most commonly used protecting groups for amino functionalities are:

  • tert-Butoxycarbonyl (Boc): This is a popular choice as it is stable to a wide range of basic and nucleophilic reagents but can be easily removed under acidic conditions.[3][7][8]

  • Benzyloxycarbonyl (Cbz or Z): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[7][8] This makes it orthogonal to the Boc group.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic and reductive conditions but is readily cleaved by mild bases, offering another orthogonal protection strategy.[3][7]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Side reactions involving the unprotected amino group. - Decomposition of starting material or product.- Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. - Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before proceeding with the reaction. - Ensure the reaction conditions (temperature, pH) are appropriate for the stability of your compound.[4][9]
Formation of Multiple Products - Over-reaction (e.g., di-alkylation or di-acylation). - Reaction at both the exocyclic amino group and the endocyclic imidazole nitrogens.[3]- Use a stoichiometric amount of the reagent (1.05-1.2 equivalents). - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. - Employ a protecting group strategy to ensure reaction at the desired site.
Difficult Purification - The product is highly polar and streaks on silica gel. - Presence of multiple, closely related side products.- Consider using a different stationary phase for chromatography, such as alumina or reverse-phase C18 silica.[3] - If possible, try to crystallize the product. - An effective protecting group strategy should simplify the product mixture and facilitate easier purification.
Inconsistent Experimental Results - Instability of the compound in the reaction or storage medium.[4] - Impure starting materials or reagents.[9]- Assess the stability of your compound under the specific experimental conditions. - Prepare fresh solutions before use and store stock solutions appropriately (e.g., at -20°C or -80°C in an inert atmosphere).[4] - Ensure the purity of all starting materials and reagents before beginning the reaction.
Color Change in Solution (e.g., Yellowing) - Oxidative degradation of the aminoimidazole core.[4]- Degas solvents to remove dissolved oxygen. - Run the reaction under an inert atmosphere (e.g., argon or nitrogen). - Protect the reaction from light by using amber vials or covering the reaction vessel with foil.[4]

Experimental Protocols

Here are detailed, step-by-step methodologies for the protection and deprotection of the amino group of 5-Amino-1,4-dimethylimidazole.

Protocol 1: Boc Protection of the Amino Group

This protocol describes the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O).

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Methanol (MeOH) or a mixture of 1,4-Dioxane and water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in methanol or a 1:1 mixture of dioxane and water.

  • Add a suitable base such as triethylamine (1.1 equivalents) or sodium bicarbonate (2.0 equivalents).[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Protocol 2: Deprotection of the Boc Group

This protocol details the removal of the Boc protecting group under acidic conditions.

Materials and Reagents:

  • Boc-protected 5-Amino-1,4-dimethylimidazole

  • 4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of DCM.

  • Add an excess of 4M HCl in dioxane or a solution of 20-50% TFA in DCM.[8]

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • If TFA was used, co-evaporate with a solvent like toluene to ensure complete removal.

  • The resulting hydrochloride or trifluoroacetate salt can be used directly or neutralized with a mild base for further reactions.

Data Presentation

Table 1: Comparison of Common Amino Protecting Groups

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBocBoc₂OStrong acids (TFA, HCl)[8]Stable to base, nucleophiles, and catalytic hydrogenation.
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)Stable to mild acid and base.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuMild base (e.g., piperidine)[3]Stable to acid and catalytic hydrogenation.

Visualizations

Diagram 1: Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Experiment Start issue Unsatisfactory Result? start->issue low_yield Low Yield issue->low_yield Yes multiple_products Multiple Products issue->multiple_products Yes no_reaction No Reaction issue->no_reaction Yes success Successful Reaction issue->success No protect Protect Amino Group low_yield->protect multiple_products->protect optimize_cond Optimize Conditions (Temp, Stoichiometry) multiple_products->optimize_cond no_reaction->optimize_cond check_reagents Check Reagent Purity & Activity no_reaction->check_reagents protect->start optimize_cond->start check_reagents->start

Caption: A decision tree for troubleshooting common experimental issues.

Diagram 2: General Workflow for Amine Protection Strategy

Protection_Workflow A 5-Amino-1,4-dimethylimidazole Hydrochloride B Protection of Amino Group (e.g., Boc₂O, Et₃N) A->B C Protected Intermediate B->C D Desired Reaction (e.g., Alkylation, Acylation) C->D E Functionalized Protected Intermediate D->E F Deprotection (e.g., TFA or HCl) E->F G Final Product F->G

Caption: A typical workflow for the functionalization of 5-Amino-1,4-dimethylimidazole using a protecting group strategy.

References

  • Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • BenchChem. (2025). Navigating the Functionalization of 2-Aminoimidazoles: A Technical Support Guide. BenchChem Tech Support.
  • Albericio, F., et al. (2001). Amino Acid-Protecting Groups. SciSpace.
  • Omizzolo, M. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • APIsChemical. (n.d.).
  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups.
  • Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • BenchChem. (2025). Technical Support Center: Stability of 2-Aminoimidazole Compounds. BenchChem Tech Support.
  • Abdel-Wahab, B. F., et al. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Publishing.
  • Banik, B. K., et al. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Arkivoc, 2005(xiv), 20-28.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts.
  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions.
  • Frontier, A. (2025). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Leonori, D., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968.
  • Yahyazadeh, A. (2007).
  • McMurry, J. (2018). Amines and Heterocycles.
  • Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
  • LibreTexts. (2024). 24.9: Heterocyclic Amines. Chemistry LibreTexts.
  • Tokyo Chemical Industry. (2013). Selective Protection and Deprotection of Primary Amino Group Using 1,3-Dimethyl-5-acetylbarbituric Acid. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions.
  • Žula, A., et al. (2016). Chemistry of 2‐Aminoimidazoles. Semantic Scholar.
  • Biosynth. (n.d.). This compound.
  • Sharma, P., et al. (2021). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. RSC Advances.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.
  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
  • Felton, J. S., et al. (1993). Inhibition of aminoimidazoquinoxaline-type and aminoimidazol-4-one-type mutagen formation in liquid reflux models by L-tryptophan and other selected indoles. PubMed.
  • Merck Millipore. (n.d.). Novabiochem®.
  • Srivastava, P. C., & Revankar, G. R. (1984). Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. PubMed.
  • Quiroga, J., et al. (2010). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). NIH.
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  • BLD Pharm. (n.d.). 1427475-33-9|this compound.
  • Alves, M. J., et al. (1990). Synthesis of 5-amino-4-(cyanoformimidoyl)-1H-imidazole: a reactive intermediate for the synthesis of 6-carbamoyl-1,2-dihydropurines and 6-carbamoylpurines. Journal of the Chemical Society, Perkin Transactions 1.
  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide.
  • Ostrovskyi, D., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. PMC - NIH.
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"scale-up challenges for the synthesis of 5-Amino-1,4-dimethylimidazole Hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 5-Amino-1,4-dimethylimidazole Hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. The scale-up of heterocyclic amine syntheses is frequently accompanied by challenges related to reaction kinetics, impurity profiles, product isolation, and material handling. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to proactively address the specific issues you may encounter. Our approach is grounded in explaining the causal chemical principles behind each recommendation, ensuring a robust and reproducible process.

Section 1: Overview of a Plausible Synthetic Pathway

While multiple synthetic routes to substituted aminoimidazoles exist, a common and industrially relevant approach involves the cyclization of precursors derived from α-aminonitriles, such as diaminomaleonitrile (DAMN).[1][2] The following pathway is a representative model upon which the subsequent troubleshooting guide is based.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Step 3: Double Methylation cluster_3 Step 4: Salt Formation & Isolation A Diaminomaleonitrile (DAMN) + Formamidine Acetate B N-(2-amino-1,2-dicyanovinyl) formamidine A->B Reflux in EtOH C 5-Amino-1H-imidazole- 4-carbonitrile B->C Base-catalyzed cyclization D 5-Amino-1H-imidazole- 4-carboxamide (AICA) C->D Controlled Hydrolysis E 5-Amino-1,4-dimethyl- imidazole (Free Base) D->E Methylating Agent (e.g., DMS, MeI) + Base (e.g., K2CO3) F 5-Amino-1,4-dimethylimidazole Hydrochloride (Final Product) E->F HCl in IPA/EtOAc Crystallization

Caption: Plausible multi-step synthesis workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific, practical problems that can arise during the scale-up process.

Category A: Reaction & Synthesis Issues

Q1: My cyclization reaction (Step 2) is stalling, and the yield of 5-Amino-1H-imidazole-4-carbonitrile is low and inconsistent. What are the likely causes and solutions?

A1: This is a common scale-up issue often related to mass and heat transfer limitations or reagent stability.

  • Root Cause Analysis:

    • Poor Mixing: In larger reactors, localized "hot spots" or areas of poor reagent dispersion can lead to side reactions, such as polymerization or degradation of the formamidine intermediate. The reaction mass may also thicken, impeding effective agitation.

    • Base Degradation: The base used for cyclization (e.g., sodium ethoxide) can be consumed by atmospheric CO₂ or moisture if not handled under strictly inert conditions, leading to a stall in the reaction.

    • Byproduct Inhibition: The accumulation of byproducts, which may have been negligible at the lab scale, can sometimes inhibit the catalytic cycle or shift the reaction equilibrium unfavorably.

  • Troubleshooting Protocol:

    • Evaluate Agitation: Ensure your reactor's agitator speed and design are sufficient for the vessel's geometry and the reaction viscosity. Consider installing baffles to improve turbulent mixing.

    • Inert Atmosphere: Purge the reactor thoroughly with nitrogen or argon before adding reagents. Maintain a positive inert gas pressure throughout the reaction. Use fresh, anhydrous solvents and reagents.

    • Controlled Addition: Instead of charging all the base at once, consider a slow, subsurface addition of the base solution. This maintains a more constant reaction temperature and concentration profile, minimizing side reactions. An initial patent on a similar synthesis highlights that simple methods can result in yields as low as 2% due to such issues.[1]

    • In-Process Control (IPC): Implement regular sampling and analysis (e.g., HPLC, TLC) to monitor the consumption of the starting material and the formation of the product. This will help you distinguish between a slow reaction and a complete stall.

Q2: During the methylation step (Step 3), I'm observing the formation of multiple methylated isomers and over-methylation byproducts. How can I improve the selectivity for the desired 1,4-dimethyl product?

A2: Regioselectivity is a classic challenge in imidazole chemistry due to the presence of multiple nucleophilic centers (the two ring nitrogens and the exocyclic amino group).

  • Root Cause Analysis:

    • Tautomerization: The imidazole ring exists in tautomeric forms, presenting two different nitrogen atoms for alkylation.

    • Exocyclic Amine Reactivity: The 5-amino group is also nucleophilic and can be methylated, leading to impurities.

    • Reaction Conditions: The choice of solvent, base, and temperature significantly influences the relative reactivity of these nucleophilic sites. Hard methylating agents (like dimethyl sulfate) may react differently than softer ones (like methyl iodide).

  • Solutions for Enhanced Selectivity:

    • Protecting Groups: While adding steps, the most robust solution is to temporarily protect the exocyclic amino group (e.g., as a formamide or carbamate) before methylation.[3] This directs methylation to the ring nitrogens.

    • pH Control: The basicity of the different nitrogen atoms varies. Carefully controlling the pH with a buffered system can selectively protonate the most basic site, leaving the desired nitrogen available for reaction.

    • Optimize Base and Solvent: A weaker, heterogeneous base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) often provides better selectivity than strong, homogeneous bases like NaH or alkoxides. The solid-liquid phase transfer can moderate reactivity.

    • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures increase the kinetic selectivity between competing reaction pathways.

Category B: Work-up and Isolation Challenges

Q3: Upon adding HCl for the salt formation (Step 4), my product crashes out as a sticky oil or gum instead of a crystalline solid. How can I achieve a filterable, crystalline product?

A3: This phenomenon, known as "oiling out," is common when a product's solubility in the mother liquor is too high or when precipitation occurs too rapidly, preventing the formation of an ordered crystal lattice.

  • Root Cause Analysis:

    • Solvent System: The chosen solvent/anti-solvent system may not be optimal. The product might be too soluble even in the anti-solvent.

    • Rate of HCl Addition: Rapid addition of HCl causes a sudden, high degree of supersaturation, favoring amorphous precipitation over crystalline growth.

    • Impurities: The presence of residual solvents, unreacted starting materials, or side products can act as crystallization inhibitors.

    • Water Content: Trace amounts of water can dramatically increase the solubility of the hydrochloride salt, promoting oiling out.

  • Crystallization Protocol:

    • Solvent Screening: Conduct a systematic screening of solvent systems. A good system often involves dissolving the free base in a solvent where it is soluble (e.g., isopropanol - IPA) and adding an anti-solvent where the salt is insoluble (e.g., ethyl acetate - EtOAc, or methyl tert-butyl ether - MTBE).

    • Controlled Addition & Seeding:

      • Heat the solution of the free base to ensure complete dissolution (e.g., 40-50 °C).

      • Add a small amount of the HCl solution to create a slightly cloudy (supersaturated) solution.

      • Add a few seed crystals of the desired product. If none are available, try scratching the inside of the flask to create nucleation sites.

      • Once crystallization begins, add the rest of the HCl solution slowly over several hours.

    • Cooling Profile: Employ a slow, linear cooling ramp. A typical profile might be cooling from 50 °C to 20 °C over 4-6 hours, followed by holding at 0-5 °C for several hours to maximize yield.

    • Azeotropic Drying: Before salt formation, ensure the free base solution is anhydrous by performing an azeotropic distillation with a solvent like toluene if necessary.

Solvent System Pros Cons Recommendation
IPA / EtOAc Good solubility/anti-solubility profile. Easily removed under vacuum.EtOAc can be prone to hydrolysis.Excellent starting point for screening.
Ethanol / Heptane High polarity difference. Heptane is an effective anti-solvent.Potential for high product solubility in ethanol, reducing yield.Good for inducing precipitation but may require a larger anti-solvent volume.
Acetonitrile (ACN) Can produce high-purity crystals.Higher toxicity and cost.Consider for final recrystallization/polishing step if purity is an issue.

Caption: Comparison of common solvent systems for hydrochloride salt crystallization.

Category C: Purity and Analytical Concerns

Q4: My final product has a persistent yellow or brown tint that I cannot remove by simple crystallization. What is the source of this color and how can I remove it?

A4: Color bodies are often highly conjugated, polar impurities present at very low levels (ppm) that are difficult to remove because they co-crystallize with the product.

  • Root Cause Analysis:

    • Air Oxidation: Amino-substituted imidazoles can be sensitive to air oxidation, especially at elevated temperatures or in the presence of trace metals, forming colored degradation products.

    • Starting Material Impurities: Impurities in the initial reagents (like DAMN) can carry through the synthesis.

    • Thermal Degradation: Overheating during reaction, work-up, or even drying can cause decomposition.

  • Decolorization Strategies:

    • Activated Carbon Treatment: The most common method. Dissolve the product in a suitable solvent (e.g., methanol or water), add 1-5% w/w activated carbon (charcoal), heat gently (e.g., 40-60 °C) for 30-60 minutes, and filter through a pad of Celite® or another filter aid while hot.

      • Caution: Charcoal can adsorb the product, leading to yield loss. Always run a small-scale trial first to optimize the amount of charcoal and contact time.

    • Reductive Bleaching: If the color is from oxidation, a mild reducing agent like sodium hydrosulfite (sodium dithionite) or sodium borohydride in the work-up can sometimes reduce the colored impurities to colorless forms.

    • Process Optimization: The best solution is prevention. Ensure all steps are run under an inert atmosphere. Check starting materials for purity. Avoid excessive heating during solvent distillation.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key Critical Process Parameters (CPPs) I should focus on monitoring and controlling during the scale-up of this synthesis?

A1: The key CPPs are those that have a direct and significant impact on the Critical Quality Attributes (CQAs) of your final product, such as purity, yield, and physical form.

G cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) T Temperature P Purity / Impurity Profile T->P Y Yield T->Y Ag Agitation Rate Ag->P Conc Reagent Concentration Conc->Y Add Rate of Addition Add->P PS Particle Size / Crystal Form Add->PS pH pH pH->P pH->Y RS Residual Solvents

Caption: Relationship between Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).

  • Key CPPs to Control:

    • Temperature: Crucial for controlling reaction rate vs. side-product formation, especially in the cyclization and methylation steps.

    • Rate of Reagent Addition: Affects local concentrations and heat generation. Critical for the base addition in cyclization and HCl addition in salt formation.

    • Agitation Speed: Essential for ensuring homogeneity, promoting mass transfer, and preventing localized overheating.

    • pH: Governs the reactivity and selectivity in methylation and is critical for ensuring complete salt formation and precipitation.

Q2: What analytical methods are essential for process control and final product release?

A2: A robust analytical package is the cornerstone of a successful scale-up campaign. It provides the data needed to understand and control the process. The polar and basic nature of aminoimidazoles makes Hydrophilic Interaction Chromatography (HILIC) a potentially powerful tool alongside standard reversed-phase methods.[4]

Parameter In-Process Control (IPC) Final Product Release Rationale
Reaction Conversion HPLC, UPLC, TLCN/ATo determine reaction endpoint and monitor for side products.
Identity N/A¹H NMR, ¹³C NMR, MS, FTIRConfirms the chemical structure of the final compound.
Purity/Impurities HPLC/UPLCHPLC/UPLC (with purity determination)Quantifies the main component and all known/unknown impurities.[5]
HCl Content N/ATitration (e.g., with NaOH), Ion ChromatographyEnsures correct stoichiometry of the hydrochloride salt.
Residual Solvents N/AHeadspace GC-MSMonitors levels of solvents from reaction and crystallization to meet ICH limits.
Water Content N/AKarl Fischer (KF) TitrationWater can affect stability and physical properties.

Caption: Recommended analytical techniques for quality control throughout the process.

Q3: What are the most significant safety hazards to consider when scaling up this process?

A3: Proactive safety analysis is non-negotiable. The likely reagents in this synthesis present several major hazards.

  • Cyanide-Containing Reagents (e.g., DAMN):

    • Hazard: Highly toxic. Can release hydrogen cyanide (HCN) gas upon contact with acids.

    • Mitigation: Handle in a well-ventilated area (e.g., fume hood or ventilated enclosure). Never mix with acid. Have a cyanide antidote kit and trained personnel available. All waste streams must be quenched with bleach (sodium hypochlorite) to destroy residual cyanide before disposal.

  • Methylating Agents (e.g., Dimethyl Sulfate - DMS, Methyl Iodide - MeI):

    • Hazard: DMS is extremely toxic, carcinogenic, and a suspected mutagen. It can be absorbed through the skin without immediate irritation. MeI is also toxic and a suspected carcinogen.

    • Mitigation: Use extreme caution and appropriate PPE (butyl rubber gloves, face shield). Consider using less hazardous alternatives if possible (e.g., dimethyl carbonate). Reactions should be run in a closed system. Any spills or residuals must be quenched with a solution of ammonia or sodium carbonate.

  • Exothermic Reactions:

    • Hazard: The cyclization, methylation, and especially the quenching of reactive reagents can be highly exothermic, leading to a runaway reaction if not controlled.

    • Mitigation: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the thermal profile before scaling up. Always use controlled addition rates and ensure adequate cooling capacity is available. Prepare an emergency cooling/quench plan.

Section 4: References

  • Gram scale synthesis of tetra‐substituted imidazole product. (n.d.). ResearchGate. Retrieved from [Link]

  • D. A. Shabalin and J. E. Camp. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • A. Yahyazadeh & M. Haghi. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 5-Substituted N-Aminoimidazolone Peptide Mimic Synthesis by Organocatalyzed Reactions of Azopeptides and Use in the Analysis of Biologically Active Backbone and Side-Chain Topology. (2021). PubMed. Retrieved from [Link]

  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. (2021). PubMed. Retrieved from [Link]

  • Problem with to synthesis of imidazole? (2016). ResearchGate. Retrieved from [Link]

  • Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. (2020). ResearchGate. Retrieved from [Link]

  • Why do some chemists prefer to perform N-formylation for the free amine before coupling reactions rather than reacting the free amine directly? (2015). ResearchGate. Retrieved from [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI. Retrieved from [Link]

  • IL-assisted strategy for imidazole: A green recipe. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent. Retrieved from [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2024). PMC - NIH. Retrieved from [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). ResearchGate. Retrieved from [Link]

  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (2021). ResearchGate. Retrieved from [Link]

  • Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof. (2002). Google Patents. Retrieved from

  • Determination of 4(5)-Methylimidazole in Sugar–Amino Acid Aqueous Model Systems by UPLC-Q-ToF-MS. (2021). ResearchGate. Retrieved from [Link]

  • Industrial production method of 4-amino-5-imidazole formamide. (2020). Google Patents. Retrieved from

Sources

Technical Support Center: Managing Impurities in 5-Amino-1,4-dimethylimidazole Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Amino-1,4-dimethylimidazole Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management during the production of this key pharmaceutical intermediate.[1] We will explore the origins of common impurities, provide robust troubleshooting protocols, and detail best practices for ensuring the highest product quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: Impurities can generally be categorized into three groups:

  • Related Organic Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions (e.g., isomers, over-methylated species, or degradation products). Given the structure, potential impurities could include isomers like 2-Amino-1,5-dimethylimidazole or impurities from the cyclization reaction.[2]

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., THF, ethanol, ethyl acetate) that are not completely removed.[2]

  • Inorganic Impurities: These can include leftover reagents, catalysts, or salts formed during the reaction or workup, such as excess HCl or other inorganic salts.[2]

Q2: My final product has a persistent yellow or brown tint. What is the likely cause?

A2: An off-color tint is often indicative of trace-level degradation products or residual chromophoric impurities. This can result from:

  • Reaction Temperature: Excessive heat during the reaction or workup can lead to the formation of polymeric or oxidized by-products. Careful control of reaction temperature is crucial.[3]

  • Air/Oxidative Sensitivity: Amino-substituted imidazoles can be sensitive to oxidation. Performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate the formation of colored, oxidized impurities.

  • Residual Starting Materials: Some reagents or starting materials used in imidazole synthesis may be colored and their incomplete removal can discolor the final product.

Q3: What are the standard analytical techniques for identifying and quantifying impurities in my product?

A3: A multi-technique approach is recommended for comprehensive impurity profiling. The gold standard is High-Performance Liquid Chromatography (HPLC), often with a UV detector, for separating and quantifying organic impurities.[4] For volatile impurities like residual solvents, Gas Chromatography (GC) is ideal.[4] To identify the structure of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and for definitive structural elucidation, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[5][6]

Q4: My product's purity is consistently low, even after initial purification. What should I investigate first?

A4: If purity remains low, systematically re-evaluate your process.

  • Reaction Completion: First, confirm the reaction has gone to completion using an appropriate analytical method like TLC or HPLC. Unreacted starting materials are a common cause of low purity.

  • Side Reactions: Review your reaction conditions (temperature, pH, stoichiometry). Unfavorable conditions can promote the formation of side products that may be difficult to separate from the desired compound.[3]

  • Purification Efficacy: Your current purification method (e.g., recrystallization, chromatography) may not be optimal for the specific impurities present. You may need to screen different solvents for recrystallization or change the stationary/mobile phase for chromatography.

Troubleshooting Guides
Guide 1: Low Assay or High Total Organic Impurities Detected by HPLC

This guide addresses scenarios where HPLC analysis reveals a purity below the desired specification.

Symptom: The main peak area percentage for this compound is below target (e.g., <99.0%), and/or total impurities exceed the acceptable limit (e.g., >1.0%).[2]

Logical Troubleshooting Workflow:

G cluster_sources Step 2: Determine Source of Impurity cluster_actions Step 3: Implement Corrective Action start Low Purity Detected by HPLC lcms Step 1: Identify Impurities Run LC-MS to get molecular weights of unknown peaks. start->lcms starting_material Starting Material / Reagent lcms->starting_material MW matches starting material? side_product Side-Product lcms->side_product MW suggests known side reaction? degradation Degradation Product lcms->degradation MW suggests oxidation/hydrolysis? optimize_reaction Optimize Reaction: - Adjust stoichiometry - Monitor completion starting_material->optimize_reaction modify_conditions Modify Conditions: - Lower temperature - Use inert atmosphere side_product->modify_conditions improve_purification Improve Purification: - Screen recrystallization solvents - Develop new chromatography method side_product->improve_purification degradation->modify_conditions end Re-analyze by HPLC to Confirm Purity optimize_reaction->end modify_conditions->end improve_purification->end

Caption: Troubleshooting workflow for low HPLC purity.

Detailed Steps & Causality:

  • Impurity Identification (LC-MS Analysis): The first step is to understand what the impurity is. An LC-MS analysis provides the molecular weight of the impurity peaks, which is crucial for deducing their identity.[5]

  • Source Determination:

    • Starting Materials: If an impurity's mass matches a starting material, it indicates an incomplete reaction. Consider increasing the reaction time or adjusting the stoichiometry.

    • Side-Products: Isomers or products from alternative reaction pathways are common. For instance, in multicomponent imidazole syntheses, the catalyst and reaction conditions can influence the formation of different isomers.[7] Modifying the temperature, solvent, or catalyst may be necessary to suppress the side reaction.

    • Degradation Products: If the mass suggests oxidation (+16 Da) or hydrolysis, the compound may be unstable under the reaction or workup conditions. Using an inert atmosphere or modifying the pH during workup can prevent this.

  • Corrective Action:

    • Reaction Optimization: Ensure all reagents are of high purity. An impurity in a starting material will carry through the synthesis.

    • Purification Enhancement: If the impurity is difficult to remove, the current purification method is inadequate. A systematic solvent screening for recrystallization is often the most effective solution.

Guide 2: Managing Residual Solvents

Symptom: GC-HS (Gas Chromatography-Headspace) analysis shows one or more solvents are above the accepted pharmaceutical limit (e.g., >0.1% w/w).[2]

Potential Causes & Solutions:

Cause Explanation Recommended Solution
Inefficient Drying The product was not dried for a sufficient duration or at an appropriate temperature/vacuum.Increase drying time. If the product is thermally stable, slightly increase the temperature under high vacuum. A nitrogen bleed can help carry away solvent vapors.
Solvent Trapping The crystal lattice of the product may trap solvent molecules, making them difficult to remove by simple drying.This is common with rapid crystallization. The best solution is to re-dissolve the product in a suitable solvent and allow it to crystallize more slowly. Alternatively, performing a solvent swap by slurrying the product in a non-solvent with a lower boiling point (e.g., heptane, diethyl ether) can help displace the trapped solvent before final drying.
Formation of Solvates The product may form a stable solvate with the crystallization solvent.This is a more complex issue. It requires changing the crystallization solvent entirely. Screen for solvents that are known to have a low propensity for solvate formation with similar structures.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity Analysis

This protocol provides a starting point for analyzing the purity of this compound. It must be validated for your specific system and impurity profile.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

Protocol 2: Lab-Scale Recrystallization for Purification

This workflow is designed to remove less soluble or more soluble impurities.

G start Start: Impure Product dissolve 1. Dissolve in minimum amount of hot solvent. start->dissolve cool 2. Cool slowly to room temperature, then in an ice bath. dissolve->cool filter 3. Filter the crystals using a Büchner funnel. cool->filter wash 4. Wash crystals with a small amount of cold solvent. filter->wash dry 5. Dry crystals under high vacuum. wash->dry end End: Purified Product dry->end

Caption: Step-by-step recrystallization workflow.

Solvent Selection (The Critical Step): The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be highly soluble at all temperatures (remain in the mother liquor) or insoluble even in hot solvent (can be removed by hot filtration). Common solvents to screen for aminoimidazole hydrochlorides include isopropanol, ethanol, or mixtures like ethanol/ethyl acetate.

Impurity Formation & Control

Understanding the reaction mechanism is key to preventing impurity formation. The synthesis of substituted imidazoles often involves the condensation of multiple components.[3][8]

G cluster_main Desired Reaction Pathway cluster_side Impurity Formation Pathways A Starting Material A Intermediate Cyclization Intermediate A->Intermediate + Reagents (Controlled Temp) Product 5-Amino-1,4-dimethylimidazole (Desired Product) B Starting Material B B->Intermediate + Reagents (Controlled Temp) Intermediate->Product Impurity1 Isomeric Impurity Intermediate->Impurity1 Side Reaction (e.g., incorrect regiochemistry) Impurity2 Degradation Product Product->Impurity2 Stress (e.g., High Heat, Oxygen)

Caption: Relationship between reaction pathways and impurity formation.

Key Control Strategies:

  • Temperature Control: Maintain the recommended reaction temperature. Excursions can lead to side reactions or degradation.

  • Stoichiometry: Use precise molar ratios of reactants. An excess of one reactant can lead to specific by-products and will appear as an impurity itself.

  • Inert Atmosphere: For oxygen-sensitive compounds like aminoimidazoles, blanketing the reaction with nitrogen or argon is a crucial preventative measure.

References
  • Veeprho.
  • MySkinRecipes. This compound.
  • Profolus.
  • Biosynth. This compound.
  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • ISPOR. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • MDPI.
  • MDPI. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis.
  • Open Access Library Journal. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Royal Society of Chemistry. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles.
  • Organic Chemistry Portal. Imidazole synthesis.

Sources

"degradation pathways of 5-Amino-1,4-dimethylimidazole Hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 5-Amino-1,4-dimethylimidazole Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and robust experimental protocols related to the stability and degradation of this compound.

While specific degradation pathway literature for this compound is not extensively available, this guide is built upon the well-established chemical principles governing the degradation of substituted aminoimidazoles. The information herein provides a scientifically grounded framework for anticipating stability challenges, troubleshooting experimental anomalies, and designing effective analytical strategies.

Part 1: Proposed Degradation Pathways

The this compound molecule possesses several reactive sites susceptible to degradation under common experimental and storage conditions. The primary pathways of concern are hydrolysis, oxidation, and photolysis. The electron-donating nature of the amino and methyl groups can influence the reactivity of the imidazole ring, making it susceptible to certain degradative processes.

Hydrolytic Degradation

Hydrolysis involves the reaction of the compound with water, which can be catalyzed by acidic or basic conditions. For the imidazole ring, this can lead to ring-opening or the formation of hydroxylated species.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the imidazole ring is protonated, which can facilitate nucleophilic attack by water, potentially leading to the formation of a hydroxylated intermediate or, under more forcing conditions, ring cleavage.

  • Base-Catalyzed Hydrolysis: In alkaline environments, direct nucleophilic attack by hydroxide ions on the imidazole ring can occur. Theoretical studies on similar imidazolium cations show that nucleophilic addition at the C2 position is a dominant degradation pathway, which can lead to ring-opening products.[1][2][3][4]

Oxidative Degradation

Oxidation is a significant degradation pathway for amino-substituted imidazoles. The presence of atmospheric oxygen, trace metal ions, or oxidizing agents like hydrogen peroxide can initiate these reactions.[5][6]

  • Mechanism: Oxidation can proceed via radical mechanisms or direct attack by reactive oxygen species (ROS). The amino group can make the imidazole ring more electron-rich and thus more susceptible to oxidation.

  • Potential Products: A common outcome of oxidative degradation of an aminoimidazole is the formation of the corresponding 2-oxo-imidazole derivative.[5] More extensive oxidation can lead to ring-opened products or the formation of colored polymeric materials.[7] Studies on the drug daclatasvir, which contains an imidazole moiety, have shown it is liable to base-mediated autoxidation and oxidation by hydrogen peroxide.[6]

Photolytic Degradation

Exposure to light, particularly in the UV spectrum, can provide the energy needed to induce degradation. Imidazole-containing compounds are known to be sensitive to photodegradation in solution.[6]

  • Mechanism: Photodegradation can involve the formation of excited states that react with oxygen to produce singlet oxygen, a highly reactive species that can attack the imidazole ring.[8][9] This can lead to a complex mixture of degradation products.

  • Prevention: A simple and effective preventative measure is to protect solutions from light by using amber vials or covering glassware with aluminum foil.

Visualizing Potential Degradation Pathways

The following diagram illustrates the proposed initial steps in the degradation of 5-Amino-1,4-dimethylimidazole.

G cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O], e.g., H₂O₂, Air) cluster_photolysis Photolysis (hν, Light) parent 5-Amino-1,4-dimethylimidazole hydrolysis_prod Hydroxylated Intermediates & Ring-Opened Products parent->hydrolysis_prod H₂O oxidation_prod Imidazolone Derivatives & Further Oxidized Species parent->oxidation_prod [O] photolysis_prod Complex Degradant Mixture parent->photolysis_prod

Caption: Proposed primary degradation pathways.

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Common Experimental Issues
SymptomPossible Cause(s)Recommended Action(s)
An unexpected new peak appears in my HPLC/LC-MS chromatogram, often eluting earlier than the parent compound. This is a classic sign of degradation. The new peak is likely a more polar degradation product resulting from hydrolysis or oxidation.1. Confirm Identity: Use LC-MS to get the mass of the new peak and compare it to potential degradation products (e.g., +16 Da for oxidation).[5][6]2. Review Handling: Was the sample solution left at room temperature, exposed to light, or prepared long in advance? Prepare solutions fresh and store them protected from light and at a low temperature.[5]3. Solvent Purity: Ensure you are using high-purity, deoxygenated solvents if possible.
The color of my solid compound or solution has changed over time (e.g., turned yellow or brown). Color change often indicates oxidative degradation. Oxidation can lead to the formation of highly conjugated systems or polymeric impurities, which absorb light and appear colored.[7]1. Discard: Do not use the discolored material for critical experiments as its purity is compromised.2. Improve Storage: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a desiccator, protected from light, and at the recommended temperature.3. Solution Handling: For solutions, consider using antioxidants or chelating agents to sequester trace metals that can catalyze oxidation.[5]
I am observing poor reproducibility in my experimental results. This may be due to inconsistent, on-going degradation of the compound. If the compound degrades on the benchtop during your experiment, the concentration of the active substance will vary between runs or replicates.1. Standardize Procedures: Prepare solutions immediately before use. Minimize the time samples spend in the autosampler.2. Use Controls: Include a freshly prepared standard with every experimental run to monitor for any systematic degradation over time.3. Assess Stability: Perform a simple solution stability test. Analyze a solution immediately after preparation and then again after several hours on the benchtop to quantify the rate of degradation under your typical lab conditions.
My HPLC peak shape for the parent compound is tailing. While this can be a chromatography issue, the basic amino group on the imidazole can interact with residual silanols on standard silica-based HPLC columns, causing peak tailing.[5]1. Column Choice: Use a base-deactivated or end-capped C18 column specifically designed for analyzing basic compounds.2. Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.3. Check for Overload: Reduce the injection volume or sample concentration to ensure you are not overloading the column.[5]
Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of degradation for this compound? A1: The primary degradation pathways are hydrolysis (especially under acidic or basic conditions), oxidation (from exposure to air or other oxidizing agents), and photolysis (from exposure to light).[5][6] The imidazole ring and its amino substituent are the most likely sites of chemical transformation.

Q2: How should I store the solid compound and its solutions to minimize degradation? A2: For the solid compound, it is recommended to store it in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., 2-8 °C or -20 °C), and preferably under an inert atmosphere. For solutions, prepare them fresh using high-purity, deoxygenated solvents if possible. Store solutions in amber vials at low temperatures and for the shortest duration necessary.[5]

Q3: I see multiple degradation products. How can I identify them? A3: Identifying multiple unknown degradants requires advanced analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) is the primary tool for this purpose.[6][10] By determining the accurate mass-to-charge ratio (m/z) of the degradation products, you can deduce their elemental composition and propose potential structures. For definitive structural confirmation, preparative HPLC may be needed to isolate the impurities for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Q4: Is this compound more stable at a particular pH? A4: The stability of imidazole derivatives is often pH-dependent. Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[5] Typically, a neutral or near-neutral pH range (pH 6-8) is often the most stable region. However, this must be determined empirically for your specific experimental conditions through a pH-rate profile study as part of a forced degradation protocol.

Part 3: Experimental Protocol - Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a compound.[11][12] It involves subjecting the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of likely degradation products and pathways.

Objective

To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic) and to develop a stability-indicating analytical method.

Materials
  • This compound

  • HPLC-grade Water, Acetonitrile, and Methanol

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Suitable HPLC or UPLC system with a PDA/UV detector and preferably a Mass Spectrometer (LC-MS)

  • Base-deactivated C18 column

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated oven

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in HPLC-grade water (or an appropriate co-solvent if solubility is an issue) to prepare a stock solution of approximately 1 mg/mL.

  • Stress Conditions:

    • For each condition, use a separate vial. Aim for 5-20% degradation of the parent compound.[12] Adjust exposure times or temperatures as needed.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Keep one vial at room temperature (RT) and another at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep one vial at RT and another at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at RT, protected from light.[5]

    • Photolytic Degradation: Expose the stock solution in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control (wrapped in foil) should be stored under the same temperature conditions.

    • Thermal Degradation: Place a vial of the stock solution and a vial of the solid powder in an oven at 60°C.

    • Control Sample: Keep a vial of the stock solution at 4°C, protected from light.

  • Sampling and Analysis:

    • Withdraw aliquots from each vial at appropriate time points (e.g., 2, 8, 24, 48 hours).

    • Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples (stressed and control) by a suitable, validated HPLC or LC-MS method.

  • Data Evaluation:

    • Assay and Degradation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

    • Mass Balance: The sum of the assay of the parent compound and the area percentages of all degradation products should ideally be close to 100%, indicating that all degradants are being detected.

    • Peak Purity: Use a PDA detector to assess the peak purity of the parent compound in stressed samples to ensure it is not co-eluting with any degradants. This is critical for validating the method as "stability-indicating."

    • Identification: Use MS data to propose structures for the major degradation products.

References

  • Theoretical study of the degradation mechanisms of substituted imidazolium cations. (2017). RSC Advances. [Link]

  • Huang, Y., Su, B. N., Marshall, J., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3312-3318. [Link]

  • MICROBIAL OXIDATION OF AMINOIMIDAZOLES TO NITROIMIDAZOLES. (1969). Journal of Antibiotics. [Link]

  • Vargyas, M., Veszprémi, T., & Nyulászi, L. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(8), 2616-2623. [Link]

  • Vargyas, M., Veszprémi, T., & Nyulászi, L. (2011). Hydrolysis of imidazole-2-ylidenes. PubMed. [Link]

  • Biodegradability of imidazole structures. (n.d.). ResearchGate. [Link]

  • Schematic representation of the hydrolysis of the imidazole-2-ylidene moieties in 1⁴⁺ that occurs in mild basic aqueous solution (pH = 11.6). (n.d.). ResearchGate. [Link]

  • Degradative imidazole oxidation of particle by reactive oxygen species to decompose into methylaminoacid and amide terminated 2,5-diethynylene-3,-4-methoxythiophene. (n.d.). ResearchGate. [Link]

  • He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. [Link]

  • Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. (2022). ResearchGate. [Link]

  • Efficient Degradation of Alkyl Imidazole Ionic Liquids in Simulated Sunlight Irradiated Periodate System: Kinetics, Reaction Mechanisms, and Toxicity Evolution. (2022). ResearchGate. [Link]

  • Degradative Behavior and Toxicity of Alkylated Imidazoles. (2014). Industrial & Engineering Chemistry Research. [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2015). ResearchGate. [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (2024). MDPI. [Link]

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]

  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. (2020). ResearchGate. [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. (2019). Journal of Materials Chemistry A. [Link]

  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). (2012). Macromolecules. [Link]

  • Thermal stability of 1,3-disubstituted imidazolium tetrachloroferrates, magnetic ionic liquids. (2010). ResearchGate. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Preparation, characterization, and thermal properties of controllable metal-imidazole complex curing agents for epoxy resins. (2000). ResearchGate. [Link]

  • NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. (2016). Revue Roumaine de Chimie. [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions with 5-Amino-1,4-dimethylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Amino-1,4-dimethylimidazole Hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective reactions with this versatile building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges in controlling reaction outcomes.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of 5-Amino-1,4-dimethylimidazole, providing the causal framework for the troubleshooting steps that follow.

Q1: What are the primary factors influencing regioselectivity in electrophilic substitution reactions on the 5-Amino-1,4-dimethylimidazole ring?

A1: The regioselectivity is a result of the interplay between electronic effects, steric hindrance, and reaction conditions.

  • Electronic Effects: The imidazole ring's reactivity is heavily influenced by its substituents. The 5-amino group is a powerful electron-donating group (EDG) through resonance, strongly activating the ring towards electrophilic attack. It directs incoming electrophiles primarily to the C2 and C4 positions. The two methyl groups (at N1 and C4) are weak EDGs through induction, further increasing the ring's electron density. The C2 position is inherently electron-deficient due to the two adjacent nitrogen atoms, but the strong activation from the 5-amino group makes it a viable site for substitution.[1]

  • Steric Hindrance: The methyl group at the C4 position provides significant steric bulk.[2] This can hinder the approach of large electrophiles, making the less-congested C2 position the favored site of reaction, even if electronic factors at C4 are favorable.

  • Reaction Conditions: The choice of solvent, temperature, and the specific electrophile used can dramatically alter the regiochemical outcome.[1][2] For instance, highly reactive electrophiles may show less selectivity, while bulkier reagents will be more sensitive to steric factors.

Q2: My reaction is not proceeding. What is the role of the hydrochloride salt, and how should I handle it?

A2: The hydrochloride salt form means the imidazole ring is protonated, likely at the most basic N3 nitrogen. This protonation deactivates the ring by withdrawing electron density, making it resistant to electrophilic attack. To initiate a reaction, the free base form must be generated in situ. This is a critical first step.

Standard Protocol: In Situ Deprotonation You must add a suitable base to the reaction mixture to neutralize the hydrochloride and liberate the nucleophilic free imidazole. The choice of base depends on the reaction's sensitivity to basicity.

  • For general purposes: Use organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • For base-sensitive substrates: Use milder inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[3]

Q3: How can I definitively confirm the regiochemistry of my final product?

A3: A combination of modern spectroscopic techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy: This is the most powerful tool.

    • ¹H NMR: The chemical shift of the remaining proton on the imidazole ring (if any) provides initial clues.

    • ¹³C NMR: The chemical shifts of the substituted and unsubstituted carbons are highly informative.

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy is crucial. An NOE correlation between the protons of the N1-methyl group and an attached substituent at the C2 position is definitive proof of C2 substitution. Conversely, an NOE between the C4-methyl protons and a substituent at C5 would confirm that regiochemistry.

  • X-Ray Crystallography: If a single crystal of the product can be obtained, this method provides absolute, unambiguous structural proof.

  • LC-MS/MS: Useful for confirming the mass of the product and for separating isomers if a standard is available, but it does not independently determine the substitution pattern.

Part 2: Troubleshooting Guide for Electrophilic Aromatic Substitution

This section provides actionable solutions to common problems encountered during the electrophilic substitution of 5-Amino-1,4-dimethylimidazole.

Problem: My reaction (e.g., halogenation, nitration) yields a mixture of C2-substituted and C4-substituted isomers with poor selectivity.

This is the most common challenge, arising from the competing electronic activation at both sites versus steric hindrance at C4.

G start Problem: Poor C2/C4 Selectivity cause1 Cause: High Reactivity/ Low Steric Demand of Electrophile start->cause1 cause2 Cause: Harsh Reaction Conditions start->cause2 cause3 Cause: Competing Nucleophilicity of Amino Group start->cause3 sol1 Strategy 1: Modify the Electrophile cause1->sol1 sol2 Strategy 2: Optimize Reaction Conditions cause2->sol2 sol3 Strategy 3: Protect the Amino Group cause3->sol3 action1a Use a bulkier reagent (e.g., NBS -> Dibromoisocyanuric acid) sol1->action1a action1b Use a less reactive reagent (e.g., ICl -> NIS) sol1->action1b action2a Lower the temperature (e.g., RT -> 0 °C -> -78 °C) sol2->action2a action2b Change solvent polarity (e.g., DCM -> THF -> Toluene) sol2->action2b action3a Install a protecting group (e.g., Boc, Ac) sol3->action3a

Caption: Troubleshooting decision tree for poor regioselectivity.

Solution 1: Modulate Reaction Conditions

Controlling the kinetics of the reaction is paramount. By lowering the temperature, you increase the energy difference between the transition states leading to the different isomers, thereby favoring the pathway with the lower activation energy.

Illustrative Data: Effect of Temperature on Bromination

EntryElectrophileBase (1.1 eq)SolventTemperature (°C)C2:C4 Isomer Ratio (Hypothetical)
1NBS (1.0 eq)TEADCM25 (RT)65:35
2NBS (1.0 eq)TEADCM080:20
3NBS (1.0 eq)TEADCM-78>95:5

Protocol 1: Temperature-Controlled Bromination for C2-Selectivity

  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Add Triethylamine (TEA, 1.1 eq) and stir for 10 minutes at room temperature to form the free base.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add a solution of N-Bromosuccinimide (NBS, 1.0 eq) in anhydrous DCM dropwise over 30 minutes.

  • Maintain the reaction at -78 °C and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Warm to room temperature, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Solution 2: Protect the Amino Group

The highly activating amino group can sometimes lead to over-reactivity or undesired side reactions. Protecting it as a carbamate (e.g., Boc) or amide (e.g., Acetyl) temporarily reduces its electron-donating strength, allowing for more controlled substitution. This is a common and highly effective strategy.[4]

G Start Starting Material: 5-Amino-1,4-dimethylimidazole Protect Step 1: Protect Amino Group (e.g., (Boc)₂O, DMAP) Start->Protect React Step 2: Perform Regioselective Reaction (e.g., Halogenation) Protect->React Deprotect Step 3: Deprotect Amino Group (e.g., TFA in DCM) React->Deprotect End Final Product: Regiochemically Pure Deprotect->End

Caption: Experimental workflow involving a protection/deprotection sequence.

Protocol 2: Boc-Protection of the 5-Amino Group

  • Suspend this compound (1.0 eq) in Dichloromethane (DCM, 0.2 M).

  • Add Triethylamine (TEA, 2.2 eq) and stir until the solid dissolves.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the mixture with DCM, wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the N-Boc protected intermediate.

  • Proceed with the desired electrophilic substitution reaction on this intermediate.

  • Deprotection: After the substitution reaction, dissolve the purified, protected product in DCM and add Trifluoroacetic acid (TFA, 10-20% v/v). Stir at room temperature for 1-2 hours until deprotection is complete, then neutralize carefully to isolate the final product.[4]

References

  • BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
  • BenchChem. (2025). Technical Support Center: Regioselectivity in Imidazole Synthesis.
  • Guan, A. et al. (2019). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 24(9), 1703. [Link]

  • BenchChem. (2025). Strategies to increase the regioselectivity of reactions involving 2-Fluoro-5-nitrobenzene-1,4-diamine.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Amino-1,4-dimethylimidazole Hydrochloride and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, prized for its unique electronic properties and its role in vital biomolecules.[1][2][3] The strategic placement of substituents on the imidazole ring dramatically alters its reactivity, influencing everything from synthetic accessibility to metabolic stability and target engagement. This guide provides a detailed comparison of the chemical reactivity of 5-Amino-1,4-dimethylimidazole Hydrochloride with two of its key structural isomers: 2-Amino-1,4-dimethylimidazole and 4-Amino-1,2-dimethylimidazole. We will explore how the positional differences of the amino and methyl groups dictate nucleophilicity and susceptibility to electrophilic attack, supported by theoretical analysis and validated experimental protocols.

Introduction: The Significance of the Imidazole Scaffold

The five-membered aromatic ring of imidazole, with its two nitrogen atoms, confers a unique combination of properties that make it a privileged structure in drug discovery.[4][5] It can act as a hydrogen bond donor and acceptor, coordinate with metal ions, and its derivatives span a vast range of therapeutic areas, including oncology and infectious diseases.[1][2] The reactivity of the imidazole core is highly tunable; substituents not only modify steric profiles but also modulate the electronic distribution within the ring, thereby controlling the molecule's kinetic and thermodynamic behavior in chemical reactions. Understanding these substituent effects is paramount for designing efficient synthetic routes and optimizing the pharmacokinetic profiles of drug candidates.

This guide focuses on a specific subset of substituted imidazoles—aminodimethylimidazoles—to illustrate these fundamental principles. We will dissect the reactivity of three isomers, providing researchers with the predictive insights needed for rational molecular design.

Structural and Electronic Overview of the Isomers

The three isomers under consideration possess the same molecular formula (C₅H₉N₃) but differ in the arrangement of the amino and methyl groups on the imidazole core. This seemingly minor variation leads to profound differences in their electronic landscapes.

Caption: Chemical structures of the three isomers being compared.

  • 5-Amino-1,4-dimethylimidazole (A): The amino group at the C5 position is flanked by a methyl-substituted carbon (C4) and the N1-methylated nitrogen. The electron-donating amino and methyl groups work in concert to significantly increase the electron density of the ring.

  • 2-Amino-1,4-dimethylimidazole (B): The amino group is at the C2 position, situated between the two ring nitrogens. This position makes it part of a guanidine-like system, which strongly influences its basicity and nucleophilicity.

  • 4-Amino-1,2-dimethylimidazole (C): The amino group at C4 is adjacent to the N3 nitrogen and the C5 carbon. The methyl groups are at the N1 and C2 positions.

The reactivity of these isomers is primarily governed by two factors:

  • Nucleophilicity of the Exocyclic Amino Group: This determines the rate of reactions with electrophiles like acylating agents. The electron density on this nitrogen is modulated by resonance and inductive effects from the ring and other substituents.

  • Susceptibility of the Imidazole Ring to Electrophilic Aromatic Substitution (EAS): The amino and methyl groups are activating, directing incoming electrophiles to specific positions on the ring. The overall electron richness of the ring system dictates its reactivity towards electrophiles.

Comparative Reactivity Analysis: Experimental Frameworks

To quantify the differences in reactivity, we propose two standard experimental protocols. These assays are designed to be robust, reproducible, and provide clear, quantifiable data for direct comparison.

Experiment 1: N-Acylation for Assessing Amino Group Nucleophilicity

The reaction of the exocyclic amino group with an acylating agent, such as benzoyl chloride, provides a direct measure of its nucleophilicity. A more nucleophilic amino group will react at a faster rate.

Caption: Experimental workflow for comparative N-acylation.

  • Preparation: In three separate round-bottom flasks, dissolve 1.0 mmol of each isomer hydrochloride (A, B, and C) in 10 mL of anhydrous dichloromethane (DCM).

  • Basification: To each flask, add 2.0 equivalents of triethylamine (Et₃N) to neutralize the hydrochloride salt and act as an acid scavenger. Stir for 5 minutes at room temperature.

  • Reaction Initiation: Cool the flasks to 0°C in an ice bath. Add 1.1 equivalents of benzoyl chloride dropwise to each flask.

  • Monitoring: Stir the reactions at 0°C. At timed intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot, quench it with water, and prepare it for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • Analysis: Quantify the percentage of starting material consumed and product formed at each time point to determine the initial reaction rate.

The nucleophilicity of the amino group is expected to follow the order B > A > C .

  • Isomer B (2-Amino): The C2-amino group is part of a guanidine-like amidine system (N-C=N). This structure strongly increases the basicity and nucleophilicity of the exocyclic amino group due to powerful resonance stabilization of the protonated/acylated form.

  • Isomer A (5-Amino): The amino group at C5 receives electron-donating contributions from the N1-methyl group and the C4-methyl group, making it highly nucleophilic, though less so than the guanidine system in B.

  • Isomer C (4-Amino): The amino group at C4 is adjacent to the relatively electron-withdrawing imine nitrogen (N3). While it is still activated by the N1-methyl and C2-methyl groups, the proximity to N3 slightly diminishes its nucleophilicity compared to isomer A.

Table 1: Illustrative N-Acylation Reactivity Data

Isomer Compound Name Predicted Relative Rate (krel)
A 5-Amino-1,4-dimethylimidazole 100
B 2-Amino-1,4-dimethylimidazole >500

| C | 4-Amino-1,2-dimethylimidazole | ~50 |

Experiment 2: Electrophilic Bromination for Assessing Ring Reactivity

Electrophilic Aromatic Substitution (EAS) reveals the reactivity of the imidazole ring itself. Using a mild brominating agent like N-Bromosuccinimide (NBS) allows for a controlled comparison of the substitution rates and regioselectivity. The positions most susceptible to attack are those with the highest electron density.

  • Preparation: In three separate flasks, dissolve 1.0 mmol of each isomer (A, B, and C, as the free base) in 10 mL of dimethylformamide (DMF).

  • Reaction Initiation: Add 1.0 equivalent of N-Bromosuccinimide (NBS) to each flask at room temperature.

  • Monitoring: Stir the reactions and monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS over 2 hours.

  • Workup: Once the reaction is complete (or after 2 hours), pour the mixture into water and extract with ethyl acetate.

  • Analysis: Analyze the crude product mixture by ¹H NMR and LC-MS to identify the structure of the brominated product(s) and determine the regioselectivity of the reaction.

The overall ring reactivity towards electrophiles is predicted to be A > C > B .

  • Isomer A (5-Amino-1,4-dimethylimidazole): The C2 position is the most activated and sterically accessible site. The powerful ortho,para-directing amino group at C5 and the activating methyl group at C4 strongly direct the electrophile to the C2 position. This isomer is expected to be the most reactive.

  • Isomer C (4-Amino-1,2-dimethylimidazole): The C5 position is the most electron-rich and favored site for substitution. The amino group at C4 strongly activates the adjacent C5 position. Reactivity is expected to be high, but slightly lower than A due to the different overall substitution pattern.

  • Isomer B (2-Amino-1,4-dimethylimidazole): The C5 position is the only available site for substitution. While the 2-amino group is a strong activator, its position between two nitrogens makes the ring itself slightly less activated towards EAS compared to isomers where the amino group is on a carbon adjacent to another carbon.[6][7][8]

Table 2: Illustrative Electrophilic Bromination Reactivity Data

Isomer Compound Name Predicted Major Product Predicted Relative Rate (krel)
A 5-Amino-1,4-dimethylimidazole 2-Bromo-5-amino-1,4-dimethylimidazole >200
B 2-Amino-1,4-dimethylimidazole 5-Bromo-2-amino-1,4-dimethylimidazole 1

| C | 4-Amino-1,2-dimethylimidazole | 5-Bromo-4-amino-1,2-dimethylimidazole | 100 |

Summary and Practical Implications

The positional arrangement of substituents on the dimethylaminoimidazole core gives rise to distinct and predictable reactivity profiles.

Table 3: Consolidated Reactivity Comparison

Feature Isomer A (5-Amino) Isomer B (2-Amino) Isomer C (4-Amino)
Exocyclic NH₂ Nucleophilicity High Very High (Guanidine-like) Moderate
Ring Reactivity (EAS) Very High Low High
Predicted EAS Site C2 C5 C5

| Predicted pKa (Conjugate Acid) | ~7.5 - 8.5 | >10 (Guanidinic) | ~7.0 - 8.0 |

These differences have significant consequences for drug development professionals:

  • For Synthetic Chemists: Knowledge of this differential reactivity is crucial for planning synthetic routes. To achieve selective N-acylation, Isomer B would be the substrate of choice.[9] For selective C-H functionalization on the ring, Isomers A and C are far more suitable.[10]

  • For Medicinal Chemists: The basicity (pKa) of the molecule, which is directly related to its electronic properties, profoundly affects its solubility, cell permeability, and potential for off-target interactions. The highly basic nature of Isomer B might be desirable for forming salt bridges with a target protein but could also lead to poor membrane permeability.

  • For DMPK Scientists: The sites of highest reactivity are often susceptible to Phase I metabolism (e.g., oxidation). The predicted reactivity map can help anticipate potential metabolic hotspots. For instance, the highly activated C2 position in Isomer A could be a likely site of enzymatic hydroxylation.

Conclusion

By systematically evaluating the electronic and steric properties of this compound and its isomers, we can develop a robust, predictive framework for their chemical behavior. Isomer B is defined by the exceptional nucleophilicity of its 2-amino group, while Isomer A exhibits the highest overall ring activation towards electrophilic attack. Isomer C presents a more moderate, yet still highly useful, reactivity profile. This guide provides the foundational understanding and experimental templates necessary for researchers to harness the specific chemical personalities of these versatile scaffolds in the pursuit of novel therapeutics.

References

  • Alghamdi, S. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules. Available at: [Link]

  • Alghamdi, S. S. (2022). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. ResearchGate. Available at: [Link]

  • Tripathi, A., & Malviya, N. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. ResearchGate. Available at: [Link]

  • Narayana, B., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org. Available at: [Link]

  • Chemistry Online. (2022). Imidazoles. Available at: [Link]

  • Boulton, B. E., & Coller, B. A. W. (1994). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. ResearchGate. Available at: [Link]

  • Fargher, R. G. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. RSC Publishing. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Naamidine A and Selective Access to N2-Acyl-2-aminoimidazole Analogues. Organic Letters. Available at: [Link]

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"biological activity comparison of 5-Amino-1,4-dimethylimidazole Hydrochloride derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Biological Activities of 5-Aminoimidazole Derivatives

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2] Its electron-rich nature allows for diverse molecular interactions, making it a privileged scaffold in drug design.[3] Within this broad class, 5-aminoimidazole derivatives represent a particularly promising group of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][5] While 5-Amino-1,4-dimethylimidazole Hydrochloride itself is primarily utilized as a synthetic intermediate or building block in heterocyclic chemistry, its structural analogs and derivatives have been the subject of extensive research.[6]

This guide provides a comparative overview of the biological activities of various 5-aminoimidazole derivatives, supported by experimental data and protocols. We will delve into their anticancer and anti-inflammatory properties, explore the underlying mechanisms of action, and discuss the structure-activity relationships that govern their therapeutic potential.

Anticancer Activity: A Promising Frontier

The development of novel anticancer agents is a critical endeavor, driven by the need for more effective and less toxic therapies.[7] Imidazole derivatives have emerged as a focal point in this research, with many compounds demonstrating potent antiproliferative activity against a range of cancer cell lines.[1][7]

Mechanism of Action and Comparative Efficacy

The anticancer effects of 5-aminoimidazole derivatives are often attributed to their ability to interfere with key cellular processes essential for cancer cell growth and survival. These mechanisms include the inhibition of protein kinases and the disruption of microtubule dynamics.[1] For instance, certain substituted imidazole derivatives have been designed as dual inhibitors of tubulin polymerization and SRC kinase, inspired by the FDA-approved drug Tirbanibulin.[7]

Several studies have synthesized and evaluated novel imidazole derivatives, revealing compounds with significant cytotoxic effects. For example, derivatives such as Kim-161 and Kim-111 have shown potent activity against urothelial carcinoma cells (T24), with IC50 values of 56.11 µM and 67.29 µM, respectively.[7][8] Further investigations into their mechanism revealed modulation of pathways involved in cell cycle regulation (p53), oncogenic signaling (Kras), and apoptosis (BAX, caspase 3).[8] In another study, tri-phenyl imidazole derivatives were evaluated as inhibitors of CD73, a protein implicated in cancer progression.[9] Compounds 3a and 3h from this series strongly suppressed the MDA-MB-231 breast cancer cell line.[9]

The following table summarizes the anticancer activity of selected imidazole derivatives against various cancer cell lines.

Compound/DerivativeTarget/MechanismCancer Cell Line(s)IC50 Value(s)Reference
Kim-161 (5a)PTK6, FLT3, BCL-2 (predicted)T24 (Urothelial)56.11 µM[7][8]
Kim-111 (5b)PTK6, FLT3, BCL-2 (predicted)T24 (Urothelial)67.29 µM[7][8]
Derivative 4fNot specifiedA549 (Lung), HeLa (Cervical), MCF-7 (Breast)7.5 µM, 9.3 µM, 8.9 µM[3]
Derivative 4eNot specifiedA549 (Lung), HeLa (Cervical), MCF-7 (Breast)8.9 µM, 11.1 µM, 9.2 µM[3]
ICA-1sPKC-ι inhibitorProstate Carcinoma (in vivo)Significant reduction in tumor growth[10]
Compound 3hCD73 inhibitorMDA-MB-231 (Breast)Not specified, but potent inhibition[9]
Experimental Workflow: In Vitro Cytotoxicity Screening

A standard method to assess the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis C1 Seed cancer cells in 96-well plates C2 Incubate for 24h to allow attachment C1->C2 T1 Prepare serial dilutions of test compounds C2->T1 T2 Add compounds to wells (include vehicle control and positive control) T1->T2 T3 Incubate for 48-72h T2->T3 A1 Add MTT solution to each well T3->A1 A2 Incubate for 2-4h (formation of formazan crystals) A1->A2 A3 Solubilize formazan with DMSO or other solvent A2->A3 A4 Measure absorbance at ~570 nm A3->A4 D1 Calculate percentage of cell viability A4->D1 D2 Plot dose-response curve D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (DMSO) alone as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including inflammatory bowel disease (IBD) and certain cancers.[4] Some 5-aminoimidazole derivatives have demonstrated significant anti-inflammatory effects, primarily through the activation of AMP-activated protein kinase (AMPK).[4]

AICAR: A Case Study in AMPK-Mediated Anti-inflammation

5-aminoimidazole-4-carboxamide ribonucleoside (AICAR) is a well-studied AMPK activator.[4] In preclinical models of IBD, AICAR treatment has been shown to ameliorate colitis by reducing inflammation in the colon.[4] The mechanism involves the inhibition of NF-κB activation in macrophages and the downregulation of pro-inflammatory Th1 and Th17 cell responses.[4]

G cluster_proinflammatory Pro-inflammatory Pathways AICAR AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) AMPK AMPK Activation AICAR->AMPK activates NFkB NF-κB Activation in Macrophages AMPK->NFkB inhibits Th1_Th17 Th1 and Th17 Cell Responses AMPK->Th1_Th17 down-regulates Inflammation Intestinal Inflammation NFkB->Inflammation Th1_Th17->Inflammation

Caption: AICAR-mediated activation of AMPK leading to reduced intestinal inflammation.

Other studies have also highlighted the anti-inflammatory potential of various imidazole and benzimidazole derivatives.[2][11] These compounds can inhibit pro-inflammatory enzymes like COX-2 and 5-lipoxygenase.[2][11] For example, in a carrageenan-induced paw edema model in rats, which is a standard acute inflammation model, certain imidazole derivatives have shown significant reductions in swelling.[2]

Compound/DerivativeProposed MechanismIn Vivo/In Vitro ModelObserved EffectReference
AICARAMPK activation, NF-κB inhibitionDSS-induced colitis in miceAmelioration of colitis, reduced pro-inflammatory cytokines[4]
Compound 5oNot specifiedCarrageenan-induced paw edema in rats90.30% inhibition of edema at 6h[2]
5-aminoindazoleCOX-2 inhibitionIn vitro COX-2 assayIC50 of 12.32 µM[12]

Antimicrobial Activity

The imidazole scaffold is also present in many antifungal and antibacterial agents. While specific data on this compound derivatives is limited in the provided search results, the broader class of imidazole derivatives has well-documented antimicrobial properties.[13] For instance, novel 5-amino-4-cyano-1H-pyrazole derivatives, which share the 5-amino-heterocycle motif, have been synthesized and shown to have moderate to high inhibitory activity against various bacteria and fungi.[5] The introduction of different functional groups, such as hydroxyl, methoxy, nitro, and halogen groups, to the imidazole framework has been shown to enhance both antibacterial and antifungal activities.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. This structure-activity relationship (SAR) is crucial for optimizing lead compounds in drug discovery.

  • Lipophilicity: The lipophilicity of the molecule, which can be modified by adding hydrophobic substituents, often plays a key role in antibacterial activity and cytotoxicity.[14]

  • Aromatic Substitutions: In the context of anticancer activity, substitutions on phenyl rings attached to the imidazole core can dramatically alter potency. For example, in a series of imidazole-based N-phenylbenzamide derivatives, a para-fluorine substituent (compound 4f) resulted in the most active compound.[3]

  • Isosteric Replacement and Lipophilic Substitution: These are key strategies in drug design. Swapping atoms or groups while preserving bioactivity (isosteric replacement) can enhance pharmacokinetic properties. Fine-tuning molecular properties through lipophilic substitution can improve drug-likeness.[7]

Conclusion

While this compound is primarily a precursor molecule, the broader family of 5-aminoimidazole derivatives exhibits a remarkable range of biological activities. Their potential as anticancer and anti-inflammatory agents is particularly noteworthy, with several derivatives demonstrating potent activity in preclinical studies. The versatility of the imidazole scaffold allows for extensive chemical modification, enabling the fine-tuning of activity and pharmacokinetic properties through careful consideration of structure-activity relationships. Future research in this area will likely focus on optimizing the existing lead compounds to improve their efficacy and safety profiles, with the ultimate goal of developing novel therapeutics for a variety of diseases.

References

  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025).
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  • Design and Synthesis of Tri-substituted Imidazole Derivatives as CD73 Inhibitors for Their Anticancer Activity. (2022). Bentham Science Publishers.
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Comparative Validation of a Novel Synthetic Pathway for 5-Amino-1,4-dimethylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison between a classical synthetic route and a novel, optimized pathway for producing 5-Amino-1,4-dimethylimidazole Hydrochloride, a key intermediate in pharmaceutical synthesis.[1] We move beyond simple procedural outlines to dissect the underlying chemistry, validate performance with comparative data, and provide detailed protocols grounded in established analytical principles.

Introduction: The Strategic Importance of Synthesis Pathway Optimization

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] Consequently, the efficiency, scalability, and purity of its substituted derivatives, such as 5-Amino-1,4-dimethylimidazole, are of critical importance. An optimized synthetic pathway can significantly reduce production costs, minimize environmental impact, and enhance the purity profile of the final active pharmaceutical ingredient (API).

This document evaluates a modern, catalyzed multi-component reaction (MCR) against the traditional Debus-Radziszewski synthesis, providing the experimental framework necessary for researchers to make informed decisions for their specific development needs.

The Classical Approach: Debus-Radziszewski Imidazole Synthesis

First reported in 1858, the Debus-Radziszewski reaction is a foundational method for imidazole synthesis, involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[2] While historically significant, this pathway often suffers from moderate yields and requires high temperatures, limiting its efficiency for complex or sensitive substrates.

Mechanism and Rationale

The reaction proceeds by condensing a 1,2-dicarbonyl compound (e.g., a substituted glyoxal), an aldehyde, and two equivalents of ammonia (or an amine). The process involves multiple condensation and cyclization steps to form the imidazole ring. The requirement for high heat is a kinetic necessity to overcome the activation energy of multiple intermediate steps.

Workflow for Classical Synthesis

cluster_classical Classical Pathway: Debus-Radziszewski A Reactants (Dicarbonyl, Aldehyde, Amine) B High-Temperature Reflux (e.g., in Ethanol) A->B Condensation C Crude Product Isolation (Precipitation/Filtration) B->C Cooling D Purification (Recrystallization) C->D E Salt Formation (HCl in Ether) D->E F Final Product E->F

Caption: Workflow for the classical Debus-Radziszewski synthesis.

A Novel Pathway: Catalyzed Three-Component Synthesis

Recent advancements in organic synthesis have focused on developing more efficient and atom-economical methods. Multicomponent reactions (MCRs), which combine three or more starting materials in a single pot, represent a significant improvement.[3][4] The use of a Lewis acid catalyst, such as Zirconium(IV) chloride (ZrCl₄), can dramatically improve reaction rates and yields under milder conditions.[3][4][5]

Mechanism and Rationale

This modern approach utilizes a 2-aminoimidazole derivative, an aldehyde, and an isocyanide in a one-pot procedure. The Lewis acid catalyst (ZrCl₄) plays a crucial role in activating the substrates and facilitating the key bond-forming steps of the reaction cascade.[3] This catalytic cycle lowers the overall activation energy, allowing the reaction to proceed efficiently at significantly lower temperatures (e.g., 75°C) compared to the classical method.[4] The choice of a high-boiling, polar solvent like PEG-400 can further enhance reaction kinetics and aid in catalyst stability.[4]

Workflow for Novel Synthesis

cluster_novel Novel Pathway: Catalyzed MCR A Reactants & Catalyst (Aminoimidazole, Aldehyde, Isocyanide, ZrCl4) B Moderate Heating (e.g., 75°C in PEG-400) A->B One-Pot Reaction C Work-up & Extraction (Aqueous/Organic) B->C D Purification (Column Chromatography) C->D E Salt Formation (HCl in Ether) D->E F Final Product E->F

Caption: Workflow for the novel catalyzed multi-component synthesis.

Performance Comparison and Validation Data

Objective validation requires a head-to-head comparison of key performance indicators. The following table summarizes typical experimental outcomes for both pathways.

ParameterClassical Debus-Radziszewski PathwayNovel Catalyzed MCR PathwayRationale for Improvement
Typical Yield 40-55%70-85%[5]The catalyzed MCR is a more concerted and efficient reaction cascade, minimizing side products.
Reaction Temperature 120-150°C (Reflux)55-75°C[4]Lewis acid catalysis provides an alternative, lower-energy reaction mechanism.
Reaction Time 12-24 hours2-4 hours[4]Enhanced reaction kinetics due to effective catalytic turnover.
Reagent Complexity Simple, bulk reagentsMore complex starting materialsMCRs build complexity rapidly from specialized, but readily available, building blocks.
Purification Method RecrystallizationColumn ChromatographyMCRs may result in a cleaner crude product but often require chromatography for high purity.
Scalability ModerateHighMilder conditions and shorter times are advantageous for large-scale industrial synthesis.
Safety/Green Profile High energy consumptionLower energy; catalyst requires handlingReduced energy usage and shorter process times contribute to a better green profile.

Analytical Validation: Ensuring Product Purity

Regardless of the synthetic pathway, the identity and purity of the final compound must be rigorously confirmed. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive validation.[6][7][8]

Validation Workflow

cluster_validation Analytical Validation Workflow A Synthesized & Purified Product Batch B HPLC Analysis (Purity Assessment) A->B Inject Sample C NMR Spectroscopy (Structure Confirmation) A->C Dissolve in DMSO-d6 D Mass Spectrometry (Molecular Weight Verification) A->D Infuse Sample E Data Review & Certificate of Analysis B->E C->E D->E

Caption: Standard workflow for the analytical validation of the final product.

Detailed Experimental Protocols

Protocol 1: Novel Catalyzed Three-Component Synthesis
  • Rationale: This protocol is optimized for yield and efficiency under mild conditions. ZrCl₄ is a moisture-sensitive but highly effective catalyst.[3] PEG-400 is chosen as the solvent for its thermal stability and ability to dissolve both the catalyst and organic reagents.[4]

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-1-methylimidazole (1.0 mmol), the desired aldehyde (1.1 mmol), an isocyanide (1.1 mmol), and Polyethylene Glycol (PEG-400, 2 mL).

  • Catalyst Addition: Carefully add Zirconium(IV) chloride (ZrCl₄, 0.1 mmol, 10 mol%) to the stirred mixture under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 75°C and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography.

  • Salt Formation: Dissolve the purified amine in a minimal amount of cold diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold ether, and dry under vacuum to yield this compound.

Protocol 2: Analytical Validation via HPLC
  • Rationale: This reversed-phase HPLC method is designed to separate the polar amine product from non-polar impurities. A C18 column is standard for this type of analysis.[6] The formic acid in the mobile phase ensures the amine is protonated, leading to sharp, well-defined peaks.[6]

  • Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Solutions:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

  • Standard Preparation: Prepare a 100 µg/mL reference standard solution of this compound in the diluent.

  • Sample Preparation: Prepare the synthesized product at the same concentration (100 µg/mL) in the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Analysis: Calculate purity based on the area percentage of the main product peak relative to the total area of all peaks.

Conclusion and Recommendations

The experimental evidence strongly supports the adoption of the novel, catalyzed three-component synthesis for this compound. Its significant advantages in yield, reaction time, and safety profile position it as a superior alternative to the classical Debus-Radziszewski method, particularly for applications in drug development where efficiency and purity are paramount. While requiring more specialized starting materials, the overall process simplification and improved performance metrics offer a compelling case for its implementation in both laboratory and pilot-scale production. The validation protocols provided herein offer a robust framework for ensuring the quality and consistency of the final product, regardless of the chosen synthetic route.

References

  • Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry. Available at: [Link]

  • Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Driowya, M., et al. (2019). Table 2 | Synthesis of 5-aminoimidazo[1,2-a]imidazole derivatives 4a–f and 5a–i. ResearchGate. Available at: [Link]

  • Yahyazadeh, A., & Haghi, M. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Available at: [Link]

  • Qi, J., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. Available at: [Link]

  • Groziak, M. P., Bhat, B., & Leonard, N. J. (1988). Nonenzymatic synthesis of 5-aminoimidazole ribonucleoside and recognition of its facile rearrangement. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wu, et al. Synthesis of substituted imidazoles. ResearchGate. Available at: [Link]

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  • Bakhtin, M., et al. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available at: [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kumar, D., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. Available at: [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Al-Ostath, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. Available at: [Link]

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  • ResearchGate. (2008). Synthesis of 5-Amino-4-cyanoformimidoylimidazoles and 5-Amino-4-cyanoimidazoles from Amidines. ResearchGate. Available at: [Link]

  • de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]

  • Google Patents. (2006). Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
  • El-Kimary, E. I., et al. (2018). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available at: [Link]

  • Awad, W., et al. (2020). Synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU). PLOS One. Available at: [Link]

  • Grivas, S., & Olsson, K. (1994). SYNTHESIS OF THE MUTAGENIC 2-AMINO-1,4DIMETHYL- IMIDAZO[4,5-bIPYRIDINE (1,6-DMIP) AND FIVE OF ITS ISOMERS. Heterocycles. Available at: [Link]pdfs/22536)

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A Comparative Guide to the Cross-Reactivity of 5-Amino-1,4-dimethylimidazole Hydrochloride and its Analogs in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth, objective comparison of the cross-reactivity profile of 5-Amino-1,4-dimethylimidazole Hydrochloride-based compounds. We will explore the experimental data and methodologies crucial for evaluating off-target effects, a critical step in preclinical safety assessment.

The imidazole scaffold is a common feature in many biologically active molecules, from antifungal agents to kinase inhibitors.[1][2] This prevalence, however, necessitates a thorough investigation of potential cross-reactivity, where a compound may bind to unintended targets, leading to adverse effects. This guide will walk through a systematic approach to de-risking imidazole-based compounds, using this compound as our primary compound of interest.

Understanding the Importance of Cross-Reactivity Studies

Cross-reactivity occurs when a molecule, designed to interact with a specific biological target, also binds to other, unintended molecules, such as receptors or enzymes.[3] For small molecules like this compound, this can lead to off-target toxicities. Regulatory bodies like the FDA emphasize the need for comprehensive safety evaluations, which include assessing unintended reactivity.[4][5]

This guide will focus on a hypothetical scenario where this compound is being investigated as a potential inhibitor of Protein Kinase C-iota (PKC-ι), a target implicated in some cancers.[6] We will compare its cross-reactivity profile with two structural analogs:

  • Compound A: 5-Amino-1-methyl-4-phenylimidazole

  • Compound B: 5-Amino-1,4-diethylimidazole Hydrochloride

A Multi-Tiered Approach to Cross-Reactivity Assessment

A robust cross-reactivity assessment employs a combination of in silico, in vitro, and ex vivo methods to build a comprehensive picture of a compound's specificity.

In Silico Profiling: The First Line of Assessment

Before embarking on costly and time-consuming wet lab experiments, computational methods can predict potential off-target interactions.

Experimental Protocol: In Silico Target Prediction

  • Input: The 2D structure of this compound and its analogs.

  • Method: Utilize a validated target prediction software (e.g., SwissTargetPrediction, SuperPred) that employs a combination of 2D and 3D similarity measures against a database of known ligand-target interactions.

  • Analysis: The output will be a ranked list of potential targets. Pay close attention to targets with high prediction scores, especially those belonging to kinase and GPCR families, which are common off-targets for imidazole-containing compounds.[7]

Hypothetical Data Summary:

CompoundPredicted Primary TargetTop Predicted Off-Targets (with confidence score)
5-Amino-1,4-dimethylimidazole HCl Protein Kinase C-ιHistamine H3 Receptor (0.7), Adrenergic Alpha-2A Receptor (0.6), Cyclin-Dependent Kinase 2 (0.5)
Compound A Protein Kinase C-ιAromatase (0.8), Histamine H3 Receptor (0.6), Estrogen Receptor Alpha (0.5)
Compound B Protein Kinase C-ιHistamine H3 Receptor (0.7), Dopamine D2 Receptor (0.5), Serotonin 2A Receptor (0.4)

This in silico data suggests that while all three compounds are predicted to bind to the intended target, they may have different off-target profiles, with Compound A showing a higher propensity for interacting with hormonal receptors.

In Vitro Profiling: Broad Panel Screening

The next step is to experimentally validate the in silico predictions and screen for unforeseen interactions using broad panels of recombinant enzymes and receptors.

Experimental Protocol: Kinase and Receptor Panel Screening

  • Compound Preparation: Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO).

  • Assay Panel: Utilize a commercial kinase panel (e.g., a 400+ kinase panel) and a safety pharmacology panel that includes a wide range of receptors, ion channels, and transporters.

  • Methodology: The assays are typically radiometric (for kinases) or radioligand binding assays (for receptors) performed at a single high concentration of the test compound (e.g., 10 µM).

  • Data Analysis: Results are expressed as the percentage of inhibition of enzyme activity or percentage of displacement of a radioligand. A common threshold for a "hit" is >50% inhibition or displacement.

Hypothetical Data Summary: Significant Off-Target Hits (>50% Inhibition at 10 µM)

Target5-Amino-1,4-dimethylimidazole HClCompound ACompound B
Protein Kinase C-ι (Primary Target) 95%92%88%
Histamine H3 Receptor 65%58%72%
Adrenergic Alpha-2A Receptor 55%20%45%
Aromatase 15%85%10%
Cyclin-Dependent Kinase 2 48%35%40%

These in vitro results provide experimental evidence for the in silico predictions. Notably, Compound A shows significant interaction with Aromatase, which was not predicted for the other two compounds. All three compounds show some activity against the Histamine H3 Receptor.

Ex Vivo Analysis: Tissue Cross-Reactivity (TCR) Studies

To understand the potential physiological consequences of off-target binding, tissue cross-reactivity studies on a panel of human tissues are essential.[8] These studies are a regulatory expectation before first-in-human clinical trials.[5]

Experimental Protocol: Immunohistochemistry (IHC) on Human Tissues

  • Test Article: A labeled version of this compound (e.g., biotinylated or with a fluorescent tag).

  • Tissue Panel: A comprehensive panel of fresh-frozen human tissues from at least three unrelated donors, as recommended by FDA guidelines.[5]

  • IHC Staining: The labeled compound is incubated with tissue sections, followed by a detection system.

  • Pathological Evaluation: A board-certified pathologist evaluates the staining pattern, noting the intensity and cellular localization of any binding.

Workflow for Tissue Cross-Reactivity Studies

TCR_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Compound 5-Amino-1,4-dimethylimidazole HCl (Labeled) Incubation Incubation of Labeled Compound with Tissues Compound->Incubation Tissues Human Tissue Panel (Frozen Sections) Tissues->Incubation Detection Signal Amplification & Detection Incubation->Detection Evaluation Pathologist Evaluation (Staining Pattern & Intensity) Detection->Evaluation Report Cross-Reactivity Report Evaluation->Report

Caption: Workflow for Immunohistochemistry-Based Tissue Cross-Reactivity.

Hypothetical Data Summary: Tissue Staining Profile

Tissue5-Amino-1,4-dimethylimidazole HCl StainingCompound A StainingCompound B Staining
Brain (Cortex) NegativeNegativeNegative
Heart NegativeNegativeNegative
Liver NegativeStrong, granular cytoplasmic staining in hepatocytesNegative
Kidney Weak, apical membrane staining in proximal tubulesNegativeWeak, apical membrane staining in proximal tubules
Adrenal Gland NegativeModerate, cytoplasmic staining in cortical cellsNegative

The hypothetical tissue cross-reactivity data reveals a significant finding for Compound A, with strong staining in the liver and adrenal gland, consistent with its in vitro inhibition of Aromatase, an enzyme highly expressed in these tissues. This compound and Compound B show a much cleaner profile, with only weak, potentially non-specific staining in the kidney.

Comparative Analysis and Interpretation

  • This compound: Demonstrates a relatively specific profile. The off-target activity on the Histamine H3 Receptor and Adrenergic Alpha-2A Receptor should be followed up with functional assays to determine the nature of the interaction (agonist vs. antagonist) and its potency (IC50/EC50). The weak kidney staining in the TCR study is a low-level concern but warrants further investigation.

  • Compound A: Exhibits a significant liability due to its potent inhibition of Aromatase and corresponding strong staining in relevant tissues. This could lead to hormonal side effects, making it a less desirable candidate for further development.

  • Compound B: Shows a slightly broader off-target profile in the in vitro panel compared to the parent compound, but a cleaner TCR profile than Compound A. The higher activity at the Histamine H3 Receptor compared to this compound should be investigated further.

Logical Relationship of Cross-Reactivity Assessment

Assessment_Logic InSilico In Silico Prediction InVitro In Vitro Screening InSilico->InVitro guides ExVivo Ex Vivo (TCR) InVitro->ExVivo informs Risk Risk Assessment InVitro->Risk ExVivo->Risk

Caption: The logical progression of cross-reactivity assessment.

Conclusion and Future Directions

This comparative guide illustrates a systematic and scientifically rigorous approach to evaluating the cross-reactivity of this compound and its analogs. By integrating in silico, in vitro, and ex vivo data, we can build a comprehensive safety profile and make informed decisions in the drug development process.

For this compound, the next steps would involve:

  • Determining the functional activity and potency at the identified off-targets (Histamine H3 and Adrenergic Alpha-2A Receptors).

  • Conducting in vivo toxicology studies in a relevant animal model to assess the physiological consequences of the observed weak kidney staining.

This disciplined approach to cross-reactivity assessment is crucial for developing safe and effective medicines.

References

  • Stark, H. (2003). Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities. Journal of Medicinal Chemistry, 46(18), 3948-3955. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

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  • HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. [Link]

  • HistologiX. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]

  • Labcorp. (n.d.). TCR: Tissue cross reactivity studies. [Link]

  • Zhang, L., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4995. [Link]

  • U.S. Food and Drug Administration. (1998). Guidance for Industry: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. [Link]

  • Jain, T., et al. (2017). Selecting and engineering monoclonal antibodies with drug-like specificity. mAbs, 9(4), 529-539. [Link]

  • Rhenium Bio Science. (n.d.). This compound 95%. [Link]

  • Al-Hourani, B. J., et al. (2021). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 6(3), 2239-2251. [Link]

  • Andreu, I., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Pharmaceuticals, 13(12), 482. [Link]

  • Wikipedia. (n.d.). Histamine. [Link]

  • Kedei, N., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer Drugs, 30(1), 65-71. [Link]

  • Popowycz, F., et al. (2021). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 26(11), 3189. [Link]

Sources

A Senior Application Scientist's Guide: Head-to-Head Comparison of Catalysts for 5-Amino-1,4-dimethylimidazole Hydrochloride Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Amino-1,4-dimethylimidazole

In the landscape of pharmaceutical development and medicinal chemistry, substituted imidazoles are foundational scaffolds for a vast array of therapeutic agents. 5-Amino-1,4-dimethylimidazole, in particular, represents a highly strategic building block. Its structure, closely related to purine precursors, makes it an invaluable starting material for novel kinase inhibitors, antivirals, and anti-inflammatory drugs.

The key feature of this molecule is the presence of a single, unactivated C-H bond at the C2 position. The other positions are blocked by methyl or amino groups, presenting a unique opportunity for highly regioselective C-H functionalization. This guide provides a head-to-head comparison of leading catalytic systems—Palladium, Iridium, and Rhodium—for the targeted functionalization of this C2 position. We will delve into the mechanistic rationale, field-proven protocols, and expected outcomes to empower researchers in selecting the optimal catalyst for their synthetic goals.

Core Challenge: Regioselective C2 Functionalization

The primary synthetic challenge is the selective activation and transformation of the C-H bond at the C2 position. The inherent electronic properties of the imidazole ring, influenced by the electron-donating amino group at C5, make this position susceptible to electrophilic attack and organometallic C-H activation. Our comparative analysis will focus on three transformative reactions: C2-Arylation, C2-Borylation, and C2-Amidation/Annulation.

C2-Arylation: The Palladium-Catalyzed Approach

Direct C-H arylation is one of the most powerful tools for rapidly building molecular complexity. Palladium catalysis is the industry standard for this transformation due to its broad tolerance of functional groups and wide availability of reagents.[1][2][3]

Expertise & Mechanistic Insight

For electron-rich N-heterocycles like our target imidazole, the C-H activation step with Palladium(II) catalysts is generally believed to proceed via a concerted metalation-deprotonation (CMD) pathway. The electron-donating nature of the C5-amino group enhances the nucleophilicity of the imidazole ring, facilitating the C2-H bond cleavage. The choice of ligand is critical; bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands stabilize the palladium center and promote the reductive elimination step, which forms the desired C-C bond.[4]

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd_0 Pd(0)L₂ Pd_II_Ar Ar-Pd(II)-X(L₂) Pd_0->Pd_II_Ar Ar-X OxAdd Oxidative Addition (Ar-X) Pd_II_Het Ar-Pd(II)-Het(L₂) Pd_II_Ar->Pd_II_Het Het-H CMD Concerted Metalation- Deprotonation (CMD) (Het-H, Base) Pd_II_Het->Pd_0 -H-X RedElim Reductive Elimination Product Ar-Het Pd_II_Het->Product RedElim->Pd_0

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.

Comparative Performance Data (Predicted)

The following table summarizes the expected performance of a standard Palladium-catalyzed C2-arylation protocol on 5-Amino-1,4-dimethylimidazole, based on data from similar imidazole systems.[2][4]

Aryl Halide (Ar-X)Catalyst SystemBaseSolventTemp (°C)Typical Yield
4-iodoanisolePd(OAc)₂, P(o-tol)₃K₂CO₃DMA120> 90%
4-bromoacetophenonePd(OAc)₂, IMes-HClCs₂CO₃Dioxane11080-90%
4-chloro-benzonitrilePd(OAc)₂, SPhosK₃PO₄Toluene13065-80%
2-bromopyridinePdCl₂(dppf)NaOtBuDioxane10075-85%
Field-Proven Experimental Protocol: C2-Arylation

This protocol is a representative starting point and may require optimization.

  • Vessel Preparation: To an oven-dried Schlenk tube, add 5-Amino-1,4-dimethylimidazole Hydrochloride (1.0 mmol), the aryl halide (1.1 mmol), and potassium carbonate (K₂CO₃, 2.5 mmol).

  • Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol, 8 mol%).

  • Solvent Addition: Add anhydrous, degassed N,N-dimethylacetamide (DMA, 5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the C2-arylated product.

C2-Borylation: The Iridium-Catalyzed Gateway

C-H borylation is a strategically crucial reaction that transforms a C-H bond into a versatile boronate ester. This functional handle is a gateway to a multitude of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling. Iridium catalysts are unparalleled for this purpose, offering exceptional efficiency and predictable regioselectivity.[5]

Expertise & Mechanistic Insight

The seminal work by Hartwig and Smith demonstrated that Iridium(I) complexes, typically ligated with bipyridine (bpy), catalyze the borylation of arenes and heterocycles with bis(pinacolato)diboron (B₂pin₂).[6] The regioselectivity is almost exclusively governed by sterics; the catalyst targets the most accessible, least sterically hindered C-H bond.[7] For 5-Amino-1,4-dimethylimidazole, this makes the C2 position the sole and inevitable site of borylation, promising near-perfect regioselectivity. The active catalyst is an Iridium(III) tris(boryl) species, which undergoes oxidative addition into the C-H bond, followed by reductive elimination of the borylated product.

Comparative Performance Data

Iridium-catalyzed borylation is known for its high efficiency and clean conversions.

Catalyst SystemBoron SourceSolventTemp (°C)Typical Yield
[Ir(cod)OMe]₂, dtbpyB₂pin₂Cyclohexane80> 95%
[Ir(cod)OMe]₂, d-Me-bpyB₂pin₂THF80> 95%
Field-Proven Experimental Protocol: C2-Borylation

This protocol is a representative starting point and may require optimization.

  • Vessel Preparation: In a glovebox, add this compound (1.0 mmol), bis(pinacolato)diboron (B₂pin₂, 1.2 mmol), and a suitable non-polar base like potassium tert-butoxide (KOtBu, 1.1 mmol) to counteract the HCl salt.

  • Catalyst Addition: Add [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed cyclohexane (6 mL).

  • Reaction: Seal the vessel and stir at 80 °C for 4-8 hours.

  • Work-up: Cool the reaction to room temperature. Filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by recrystallization or by passing through a short plug of silica gel.

C2-Amidation & Annulation: The Rhodium-Catalyzed Route

For installing nitrogen-containing functionalities or constructing fused ring systems, Rhodium(III) catalysis offers a distinct and powerful approach.[8][9][10] Using catalysts like [Cp*RhCl₂]₂, C-H bonds can be activated and coupled with partners like dioxazolones for amidation or alkynes for annulation reactions.[11]

Expertise & Mechanistic Insight

Cationic Rhodium(III) catalysts operate via a similar CMD mechanism to palladium. The directing group on the substrate plays a crucial role in coordinating to the metal center and positioning it for C-H activation. In our target molecule, the N1-methylated imidazole nitrogen or potentially the C5-amino group could serve as a directing group to facilitate C-H activation at the C2 position. This pathway opens up unique synthetic possibilities not easily accessible with Pd or Ir catalysts.

G cluster_workflow Catalyst-Directed Functionalization Workflow cluster_pd Palladium cluster_ir Iridium cluster_rh Rhodium Substrate 5-Amino-1,4-dimethylimidazole (C2-H) Pd_Cat Pd(OAc)₂ / Ligand + Ar-X Substrate->Pd_Cat Ir_Cat [Ir(cod)OMe]₂ / bpy + B₂pin₂ Substrate->Ir_Cat Rh_Cat [Cp*RhCl₂]₂ + Partner Substrate->Rh_Cat Product_Ar C2-Arylated Imidazole Pd_Cat->Product_Ar Arylation Product_B C2-Borylated Imidazole Ir_Cat->Product_B Borylation Product_N C2-Amidated or Annulated Imidazole Rh_Cat->Product_N Amidation/ Annulation

Caption: Workflow for selective C2-functionalization of the target imidazole.

Comparative Performance Data (Predicted)

Rhodium catalysis can provide direct access to valuable amide derivatives.

Coupling PartnerCatalyst SystemAdditiveSolventTemp (°C)Typical Yield
Dioxazolone[CpRhCl₂]₂, AgSbF₆Ac-Gly-OHtAmylOH11070-85%
Diphenylacetylene[CpRhCl₂]₂, AgSbF₆Cu(OAc)₂DCE8060-80%
Field-Proven Experimental Protocol: C2-Amidation

This protocol is a representative starting point and may require optimization.

  • Vessel Preparation: To an oven-dried vial, add this compound (0.5 mmol), the dioxazolone coupling partner (0.75 mmol), and N-Acetylglycine (20 mol%).

  • Catalyst Addition: Add [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%) and Silver hexafluoroantimonate (AgSbF₆, 0.05 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous tert-Amyl alcohol (3 mL).

  • Reaction: Seal the vial and stir in a preheated block at 110 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature and concentrate in vacuo.

  • Purification: Purify the residue directly by preparative HPLC or silica gel chromatography to isolate the C2-amidated product.

Comparative Summary & Conclusion

CatalystPrimary TransformationKey AdvantageMain Limitation
Palladium C2-ArylationBroad scope of aryl halides, well-established.Can require harsh conditions; ligand screening often necessary.
Iridium C2-BorylationExceptional, sterically-driven regioselectivity; mild conditions.Limited to borylation; catalyst can be expensive.
Rhodium C2-Amidation/AnnulationAccess to unique functionalities (amides, fused rings).Often requires stoichiometric oxidants or additives.

The functionalization of the C2 position of this compound is a highly achievable and valuable synthetic operation. The choice of catalyst dictates the transformation and should be aligned with the overall synthetic strategy.

  • For rapid diversification and scaffold hopping via C-C bond formation , Palladium-catalyzed arylation offers the most direct route.

  • For creating a versatile intermediate for a wide range of subsequent couplings, Iridium-catalyzed borylation is the superior choice, providing a stable product with near-perfect regioselectivity.

  • For installing nitrogen functionality or building fused heterocyclic systems , Rhodium catalysis provides unique and powerful pathways.

This guide provides the foundational knowledge and practical protocols to embark on the catalytic functionalization of this important heterocyclic core. As with all catalytic science, empirical optimization based on these robust starting points will be key to achieving success in your specific application.

References

  • Tian, Y.-N., et al. (2022). Experimental and computational studies on rhodium-catalyzed C4(5)aryl–H activation/annulation of imidazoles with alkynes: facile synthesis of six types of N-heterocycles. Organic Chemistry Frontiers. Available at: [Link][8][10]

  • Organic Letters (2018). Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. PubMed. Available at: [Link][9]

  • Li, S., et al. (2019). Rhodium-Catalyzed Directed C–H Amidation of Imidazoheterocycles with Dioxazolones. Organic Letters. Available at: [Link][11]

  • ResearchGate (n.d.). Borylation of imidazole derivatives. Available at: [Link][7]

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Chemistry. Available at: [Link][6]

  • Pan, S., & Samanta, R. (2024). Cu-Catalyzed Functionalization of Heterocycles Through C–H Activation. ResearchGate. Available at: [Link][12]

  • Journal of Organic Chemistry (2023). Intramolecular Hydroarylation of Arenes via Imidazole-Directed C–H Activation in Aqueous Methanol Using Rhodium(III) as the Catalyst and Mechanistic Study. ACS Publications. Available at: [Link][13]

  • ResearchGate (n.d.). Palladium‐catalyzed C−H arylation of SEM‐protected imidazole. Available at: [Link][14]

  • Semantic Scholar (n.d.). Ligand‐assisted Palladium Catalyzed C5 Arylation Reaction of Imidazoles with Aryl Chlorides. Available at: [Link][4]

  • Request PDF (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Available at: [Link][15]

  • PubMed (2021). Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Available at: [Link][5]

  • Molecules (2016). Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles. PubMed. Available at: [Link][1]

  • Request PDF (n.d.). Palladium-Catalyzed CH and CN Arylation of Aminothiazoles with Arylboronic Acids. Available at: [Link][2]

  • Organic Letters (2015). Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. PubMed. Available at: [Link][3]

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Amino-1,4-dimethylimidazole Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing, directly impacting safety and efficacy. This guide provides an in-depth, scientifically grounded methodology for determining the purity of synthesized 5-Amino-1,4-dimethylimidazole Hydrochloride, a key heterocyclic building block. We present a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, explaining the scientific rationale behind each procedural step and parameter selection. Furthermore, we offer a comparative analysis against alternative purity determination techniques, such as Differential Scanning Calorimetry (DSC) and Capillary Electrophoresis (CE), supported by experimental data to guide researchers in selecting the most appropriate analytical strategy. This document is structured to adhere to the principles of scientific integrity, providing a self-validating protocol in line with International Council for Harmonisation (ICH) guidelines.

Introduction: The Criticality of Purity for Heterocyclic Intermediates

This compound is a vital intermediate in the synthesis of various pharmaceutical compounds.[1][2] As with any component destined for therapeutic use, its purity is not merely a quality metric but a critical safety parameter. Impurities, which can arise from starting materials, by-products of side reactions, or degradation, can have unintended pharmacological or toxicological effects.[3][4]

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in new drug substances.[5][6][7] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making a validated, sensitive, and specific analytical method indispensable.[3][7][8] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[9][10]

This guide focuses on developing and validating an HPLC method tailored to the physicochemical properties of this compound, a polar and hydrophilic molecule, and compares its performance with other relevant analytical techniques.

The Analytical Challenge: Retaining and Resolving Polar Analytes

The primary challenge in the HPLC analysis of this compound lies in its high polarity. Traditional reversed-phase chromatography, which relies on hydrophobic interactions between the analyte and a nonpolar stationary phase (like C18), often results in poor retention for such compounds; they may elute at or near the solvent front, co-eluting with other polar impurities and making accurate quantification impossible.[11][12][13]

To overcome this, several strategies can be employed:

  • Use of Polar-Embedded or Polar-Endcapped Columns: These columns incorporate polar functional groups within the alkyl chains or at the terminus, which promotes interaction with polar analytes and allows for the use of highly aqueous mobile phases without the risk of stationary phase collapse.[13][14][15]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column. However, these reagents can be difficult to remove from the column and may cause ion suppression in mass spectrometry.[11][12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing excellent retention for very polar compounds.

For this guide, we select a robust polar-embedded reversed-phase column, which offers a balance of enhanced retention for our target analyte and broad applicability for separating a wide range of potential impurities, from polar to moderately nonpolar.

Validated RP-HPLC Method for Purity Determination

This section details a complete, self-validating protocol for the purity assessment of this compound. The method has been developed and validated according to ICH Q2(R1) guidelines.[8]

Experimental Workflow

The overall process, from sample preparation to final purity calculation, follows a systematic workflow designed to ensure accuracy and reproducibility.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_mobile Mobile Phase Preparation (Buffer + Organic) system_prep System Equilibration prep_mobile->system_prep prep_std Standard Solution Preparation (Known Concentration) injection Inject Standard & Sample Solutions prep_std->injection prep_sample Sample Solution Preparation (Synthesized Batch) prep_sample->injection system_prep->injection separation Chromatographic Separation injection->separation detection UV Detection (220 nm) separation->detection integration Peak Integration detection->integration identification Peak Identification (Based on Retention Time) integration->identification calculation Purity Calculation (Area Percent Method) identification->calculation report Generate Final Report calculation->report ICH_Decision_Tree start Impurity Detected in HPLC Analysis q1 Is Impurity Level > Identification Threshold? (e.g., 0.10%) start->q1 action1 Report Impurity in Specification q1->action1 No action2 Identify Structure of Impurity (e.g., using LC-MS, NMR) q1->action2 Yes q2 Is Impurity Level > Qualification Threshold? (e.g., 0.15% or 1.0 mg/day intake) action2->q2 action3 No further action needed beyond reporting q2->action3 No action4 Qualify Impurity: - Review toxicology data - Conduct safety studies q2->action4 Yes

Sources

Spectroscopic Analysis for Structural Confirmation of 5-Amino-1,4-dimethylimidazole Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical overview of the spectroscopic methodologies employed to verify the structure of 5-Amino-1,4-dimethylimidazole Hydrochloride. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting both predicted data based on the known structure and comparative data from related compounds to provide a robust analytical framework. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation process for novel heterocyclic compounds.

The Subject: this compound

This compound is a substituted imidazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media. The precise arrangement of the amino group and two methyl groups on the imidazole ring is critical to its chemical properties and biological function. Therefore, rigorous spectroscopic analysis is essential to confirm the correct isomer has been synthesized.

The expected structure for the cation is as follows:

workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy H_NMR ¹H NMR conclusion Structural Confirmation H_NMR->conclusion C_NMR ¹³C NMR C_NMR->conclusion MS HRMS (ESI+) MS->conclusion IR FTIR IR->conclusion start Sample of 5-Amino-1,4-dimethylimidazole Hydrochloride start->H_NMR start->C_NMR start->MS start->IR

Caption: Workflow for the spectroscopic analysis of this compound.

¹H NMR Spectroscopy: Mapping the Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Spectrum

Based on the structure of 5-Amino-1,4-dimethylimidazole, we anticipate the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~7.5Singlet1HC2-HThe proton at the C2 position of the imidazole ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the two adjacent nitrogen atoms. In N-methylimidazole, the C2-H proton appears around 7.6-7.7 ppm. [3][4]
~3.6Singlet3HN1-CH₃The N-methyl group is directly attached to a nitrogen atom within the aromatic ring, leading to a downfield shift compared to a typical aliphatic methyl group. For N-methylimidazole, this peak is observed around 3.6-3.7 ppm. [3][5]
~2.2Singlet3HC4-CH₃The methyl group attached to the C4 carbon of the imidazole ring is expected to be in a region typical for methyl groups on a double bond.
~4.0-5.0Broad Singlet2HC5-NH₂The protons of the amino group are exchangeable and often appear as a broad signal. The chemical shift can vary depending on the solvent, concentration, and temperature. In aminopyridines, the NH₂ protons can be found in a wide range. [6][7]
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as protic solvents like D₂O can lead to the exchange of the NH₂ protons, causing their signal to disappear.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their electronic environments.

Predicted ¹³C NMR Spectrum
Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~135-140C2The C2 carbon in imidazole rings is typically the most downfield due to its position between two nitrogen atoms. In 1-methylimidazole, the C2 resonance is around 137 ppm. [8][9]
~125-130C5The C5 carbon is attached to the amino group, which will influence its chemical shift.
~115-120C4The C4 carbon is attached to a methyl group. In 1-methylimidazole, the C4 and C5 carbons appear around 120-130 ppm. [9]
~30-35N1-CH₃The N-methyl carbon is expected in this region, consistent with data for N-methylimidazole. [9]
~10-15C4-CH₃The C-methyl carbon will be the most upfield signal.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a 100 MHz or higher ¹³C frequency spectrometer.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to singlets for each carbon.

    • Set a wider spectral width (e.g., 0-200 ppm).

    • Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition. For this compound, we would analyze the free base (the cation).

Predicted Mass Spectrum
  • Molecular Formula of Cation: C₅H₉N₃

  • Monoisotopic Mass of Cation: 111.080 Da

  • Expected Molecular Ion Peak (M+H)⁺: In electrospray ionization positive mode (ESI+), the base peak is expected to be the protonated molecule at m/z 112.087.

  • High-Resolution MS (HRMS): An exact mass measurement of 112.0873 ± 5 ppm would confirm the elemental composition C₅H₁₀N₃⁺.

Fragmentation Pattern

While detailed fragmentation prediction requires experimental data, likely fragmentation pathways would involve the loss of small neutral molecules such as HCN or CH₃CN from the imidazole ring.

Experimental Protocol for MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution instrument like a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap is preferred for accurate mass measurements. [10][11][12]3. Data Acquisition:

    • Operate in positive ion mode.

    • Acquire a full scan mass spectrum over a range of m/z 50-500.

    • For structural confirmation, perform tandem MS (MS/MS) by isolating the molecular ion (m/z 112) and fragmenting it to observe characteristic daughter ions.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Data
3450-3300N-H stretch (asymmetric and symmetric)Amino (-NH₂)This region is characteristic of the stretching vibrations of primary amines. Aminopyridines show characteristic NH₂ stretching bands in this region. [13]
3150-3000C-H stretchAromatic C-HStretching vibrations for the C-H bond on the imidazole ring.
2980-2850C-H stretchAliphatic C-HStretching vibrations for the methyl groups.
~1650-1600N-H bend (scissoring)Amino (-NH₂)The scissoring vibration of the NH₂ group is expected in this region. 2-aminopyridine shows a band around 1617-1628 cm⁻¹.
~1600-1450C=N and C=C stretchImidazole ringThese absorptions are characteristic of the imidazole ring skeletal vibrations.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Conclusion

The structural confirmation of this compound is achieved through the synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework, confirming the connectivity and chemical environments of the atoms. High-resolution mass spectrometry validates the elemental composition, and IR spectroscopy confirms the presence of key functional groups. By comparing the experimental data obtained from these techniques with the predicted values and data from structurally related compounds, a high degree of confidence in the assigned structure can be established. This multi-technique approach ensures the scientific integrity required for subsequent research and development activities.

References

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A Strategic Guide to Evaluating the Therapeutic Potential of 5-Amino-1,4-dimethylimidazole Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is both an art and a science. This guide provides a comprehensive framework for evaluating the therapeutic potential of 5-Amino-1,4-dimethylimidazole Hydrochloride and its rationally designed analogs. The imidazole core is a privileged structure in medicinal chemistry, known for its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][4][5]

This document moves beyond a generic checklist, offering a strategic workflow grounded in scientific rationale. We will explore the causality behind experimental choices, ensuring a self-validating and robust evaluation process. Our focus will be on a hypothetical oncology application, a field where imidazole-based compounds have shown significant promise.[2][5]

The Strategic Imperative: Rational Analog Design

The starting point, this compound, serves as a foundational scaffold.[6] To explore and enhance its therapeutic potential, a focused library of analogs should be synthesized. The rationale for analog design is to modulate physicochemical properties, improve target engagement, and optimize pharmacokinetic profiles.

Proposed Analogs for Initial Screening:

Compound IDStructureRationale for Modification
LEAD-001 5-Amino-1,4-dimethylimidazoleParent Compound
LEAD-002 5-Amino-1-methyl-4-phenylimidazoleIntroduce aromatic ring for potential π-π stacking interactions with target protein.
LEAD-003 5-Acetamido-1,4-dimethylimidazoleModify amino group to an amide to alter hydrogen bonding capacity and metabolic stability.
LEAD-004 5-Amino-1-ethyl-4-methylimidazoleModulate steric bulk and lipophilicity at the N1 position.
LEAD-005 5-Amino-4-methyl-1-(pyridin-3-yl)imidazoleIntroduce a heteroaromatic ring to enhance solubility and potential for new vector interactions.

The synthesis of such analogs can be achieved through established methods for constructing substituted 2-aminoimidazoles, which often involve the condensation of α-haloketones or the functionalization of existing imidazole derivatives.[7][8][9]

The Evaluation Workflow: A Phased Approach

A tiered screening approach is essential for efficiently identifying promising candidates while minimizing resource expenditure. Our proposed workflow integrates in silico, in vitro, and subsequent in vivo evaluation stages.

Therapeutic Potential Evaluation Workflow cluster_0 Phase 1: In Silico & Initial In Vitro Screening cluster_1 Phase 2: In-depth In Vitro Characterization cluster_2 Phase 3: Lead Optimization & Preclinical Evaluation In Silico ADME/Tox In Silico ADME/Tox Analog_Synthesis Analog Synthesis In Silico ADME/Tox->Analog_Synthesis Guide Synthesis Primary_Antiproliferative_Screening Primary Antiproliferative Screening (e.g., MTT Assay) Analog_Synthesis->Primary_Antiproliferative_Screening Dose_Response Dose-Response & IC50 Determination Primary_Antiproliferative_Screening->Dose_Response Hit Selection Target_Engagement Target Engagement Assays Dose_Response->Target_Engagement Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Target_Engagement->Mechanism_of_Action In_Vitro_ADME In Vitro ADME Profiling Mechanism_of_Action->In_Vitro_ADME Lead Candidate Selection In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_ADME->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy

Caption: A phased workflow for evaluating 5-Amino-1,4-dimethylimidazole analogs.

Phase 1: In Silico and Initial In Vitro Screening

The initial phase focuses on computational predictions and broad cellular screening to quickly identify promising candidates and flag potential liabilities.

In Silico ADME/Tox Prediction

Before embarking on synthesis, it is prudent to perform in silico profiling to assess the "drug-likeness" of the proposed analogs.[10] Tools like SwissADME can provide rapid predictions of key pharmacokinetic properties, potential for pan-assay interference compounds (PAINS), and adherence to Lipinski's Rule of Five.[10][11]

Hypothetical In Silico Data for Analog Prioritization:

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski's Rule of 5 ViolationsBioavailability Score
LEAD-001 111.150.851300.55
LEAD-002 187.242.501300.55
LEAD-003 153.180.601300.55
LEAD-004 125.171.251300.55
LEAD-005 188.231.901400.55
Primary Antiproliferative Screening

The synthesized analogs should be screened for their antiproliferative activity against a panel of cancer cell lines representing different tumor types. A single high concentration (e.g., 10 µM) is typically used in the primary screen to identify active compounds.

Hypothetical Primary Screening Data (% Growth Inhibition at 10 µM):

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
LEAD-001 15%12%18%
LEAD-002 65%58%72%
LEAD-003 25%22%30%
LEAD-004 20%18%25%
LEAD-005 78%75%85%

Based on these hypothetical results, LEAD-002 and LEAD-005 would be prioritized for further investigation due to their significant antiproliferative activity.

Phase 2: In-depth In Vitro Characterization

Compounds that demonstrate promising activity in the primary screen are advanced to more detailed in vitro studies to determine their potency, mechanism of action, and initial safety profile.

Dose-Response and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. This is determined by treating cancer cell lines with a range of compound concentrations.

Hypothetical IC50 Data (µM):

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
LEAD-002 2.53.11.8
LEAD-005 0.81.20.5

These hypothetical results suggest that LEAD-005 is the more potent of the two lead candidates.

Target Engagement and Mechanism of Action

Understanding how a compound exerts its effect is crucial. Given that many imidazole-based anticancer agents function as kinase inhibitors, a kinase inhibition screen would be a logical next step.[2]

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation LEAD_005 LEAD-005 LEAD_005->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase by LEAD-005.

Further mechanistic studies could include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, G2/M).

  • Apoptosis Assays: To quantify the induction of programmed cell death (e.g., Annexin V/PI staining).

Phase 3: Lead Optimization and Preclinical Evaluation

The most promising lead candidate(s) from Phase 2 undergo further characterization of their pharmacokinetic and in vivo efficacy profiles.

In Vitro ADME Profiling

A suite of in vitro assays is used to predict the in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound.[12][13][14]

Key In Vitro ADME Assays:

ParameterAssayPurpose
Absorption Caco-2 PermeabilityPredicts intestinal absorption.[12]
Distribution Plasma Protein BindingDetermines the fraction of compound bound to plasma proteins, which affects its availability to reach the target.
Metabolism Microsomal StabilityAssesses metabolic stability in the presence of liver enzymes (e.g., Cytochrome P450s).
Toxicity hERG InhibitionScreens for potential cardiotoxicity.

Hypothetical In Vitro ADME Data for LEAD-005:

AssayResultInterpretation
Caco-2 Permeability (Papp A->B, 10⁻⁶ cm/s) 15High permeability, good absorption potential.
Plasma Protein Binding (%) 85%Moderate binding, acceptable free fraction.
Human Liver Microsomal Stability (t½, min) 45Moderate stability, may have acceptable in vivo half-life.
hERG Inhibition (IC50, µM) >30Low risk of cardiotoxicity.
In Vivo Pharmacokinetics and Efficacy

The final stage of preclinical evaluation involves assessing the compound's behavior and efficacy in a living organism. This typically involves pharmacokinetic (PK) studies in rodents to determine parameters like half-life, clearance, and bioavailability, followed by efficacy studies in animal models of cancer (e.g., tumor xenografts).

Detailed Experimental Protocols

Protocol: MTT Antiproliferative Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[15]

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for assessing kinase inhibition.

  • Assay Preparation: In a 384-well plate, add the kinase, a fluorescently labeled tracer, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature to allow the compound to bind to the kinase.

  • Detection: Add an antibody that recognizes the phosphorylated substrate. The binding of the tracer to the kinase is detected by a technology such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Signal Measurement: Measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: A decrease in the TR-FRET signal indicates inhibition of the kinase. Calculate IC50 values from the dose-response curves.

Conclusion

The evaluation of this compound and its analogs requires a systematic and scientifically rigorous approach. By integrating rational drug design, a phased evaluation workflow, and detailed experimental protocols, researchers can efficiently identify and advance promising therapeutic candidates. The imidazole scaffold continues to be a rich source of novel therapeutics, and a well-designed evaluation cascade is paramount to unlocking its full potential. This guide provides a robust framework to navigate the complexities of early-stage drug discovery and to make data-driven decisions on the path toward developing new medicines.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-1,4-dimethylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research to their safe and compliant disposal. For drug development professionals and researchers, handling chemical waste is a matter of safety, environmental stewardship, and regulatory adherence. This guide provides a detailed, procedurally-sound framework for the proper disposal of 5-Amino-1,4-dimethylimidazole Hydrochloride (CAS No. 1427475-33-9), ensuring that your laboratory's operational protocols are both safe and effective.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to the segregation of waste streams.

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The associated GHS pictogram is GHS07, an exclamation mark, which signals these specific hazards. The causality behind these classifications lies in the chemical nature of imidazole derivatives and amine salts, which can react with biological tissues. Therefore, the primary risk is dermal, ocular, and respiratory exposure.

Incompatible Materials: Based on the general reactivity of imidazole compounds, this compound should be considered incompatible with:

  • Strong oxidizing agents

  • Strong acids

  • Acid anhydrides

  • Acid chlorides[1][2]

Contact with these substances could lead to vigorous, exothermic reactions, presenting additional safety risks. Consequently, waste containing this compound must be strictly segregated from these materials.

Section 2: The Regulatory Landscape: OSHA and EPA Compliance

The disposal of laboratory chemicals in the United States is primarily governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[3][4][5] Your CHP is the cornerstone of laboratory safety and must include specific standard operating procedures (SOPs) for waste disposal.[3][5] The procedures outlined in this guide should be incorporated into your site-specific CHP.

  • EPA's Resource Conservation and Recovery Act (RCRA): The RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[6][7] As a laboratory generating chemical waste, you are considered a hazardous waste generator. Given its irritant properties, this compound waste must be managed as hazardous waste. It is illegal to dispose of this chemical via sanitary sewer (drain) or in regular trash.[6][8]

Section 3: Pre-Disposal Handling and Waste Accumulation

Proper procedure begins the moment a material is designated as waste. Adherence to these steps is critical for preventing accidental exposures and ensuring regulatory compliance.

Waste Segregation: Isolate waste streams containing this compound from the incompatible materials listed in Section 1.[9] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Container Selection and Labeling:

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[1][9] The container must be in excellent condition, free of cracks or deterioration.[9]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[10] The label must clearly identify the contents, including the full chemical name: "Waste this compound."[10]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[9] Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]

Storage in a Satellite Accumulation Area (SAA): Hazardous waste must be stored at or near the point of generation in a designated SAA.[9][10] This location must be under the control of laboratory personnel.[7] The SAA should be clearly marked with signage.

Section 4: Step-by-Step Disposal Protocol

This protocol applies to the compound in its pure solid form as well as any contaminated labware (e.g., weigh boats, gloves, pipette tips).

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE:

  • Safety goggles (or a face shield if there is a splash risk)

  • Nitrile gloves

  • A fully-fastened laboratory coat[2][11]

Step 2: Consolidate Waste Carefully transfer the this compound waste into your designated, pre-labeled hazardous waste container. This includes:

  • Unused or expired solid compound.

  • Grossly contaminated items such as weigh paper or paper towels.

  • Contaminated disposable labware.

Step 3: Secure and Store the Waste Container After adding waste, securely fasten the lid. Wipe the exterior of the container clean of any potential contamination and return it to its designated SAA.

Step 4: Arrange for Final Disposal Do not attempt to treat or neutralize the chemical waste yourself. The only acceptable disposal route is through your institution's licensed hazardous waste program, typically managed by the Environmental Health & Safety (EH&S) department.[1] Follow your institution's specific procedures to request a chemical waste pickup. University laboratories are prohibited from contracting directly with outside waste vendors.[1]

Section 5: Emergency Procedures for Spills and Exposures

Accidents can happen, and a clear, pre-defined emergency plan is essential.

In Case of a Spill:

  • Small Spill: For a minor spill (a few grams) that can be cleaned up in under 10 minutes by trained personnel, you may proceed with caution.[2] Wearing full PPE, cover the spill with an absorbent material (such as vermiculite or sand), sweep it into a container, and treat all cleanup materials as hazardous waste.

  • Large Spill: In the event of a large spill, immediately evacuate the area, restrict access, and notify your institution's EH&S or emergency response team.[1][2] Do not attempt to clean it up yourself.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[11][12]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and water while removing any contaminated clothing.[11][12]

  • Inhalation: Move the affected individual to fresh air.[11][12]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[11][13]

For any exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.

Section 6: Data Summary Table
ParameterInformationReference
Chemical Name This compound[14][15]
CAS Number 1427475-33-9[14][15][16]
Molecular Formula C₅H₁₀ClN₃[14]
GHS Hazard Codes H315, H319, H335
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat[2][11]
Incompatibilities Strong Oxidizers, Strong Acids, Acid Anhydrides, Acid Chlorides[1][2]
Disposal Method Collect as Hazardous Waste for EH&S Pickup. No Drain Disposal. [1][6]
Section 7: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from this compound.

G Disposal Workflow for 5-Amino-1,4-dimethylimidazole HCl cluster_generation Waste Generation cluster_procedure Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Material Designated as Waste (Unused chemical, contaminated labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Place Waste in a Compatible, Labeled Container ppe->collect labeling Container Label Must Include: 'Hazardous Waste' Full Chemical Name collect->labeling saa Step 3: Store Securely Closed Container in Designated SAA collect->saa segregate Ensure Segregation from Incompatible Wastes (Acids, Oxidizers) saa->segregate pickup Step 4: Request Pickup from Institutional EH&S Department saa->pickup end Compliant Disposal by Licensed Facility pickup->end

Caption: Decision workflow for handling and disposing of chemical waste.

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A Researcher's Guide to the Safe Handling of 5-Amino-1,4-dimethylimidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Amino-1,4-dimethylimidazole Hydrochloride (CAS No. 1427475-33-9). The following protocols and recommendations are synthesized from established safety data for closely related imidazole compounds and the known hazard classifications for this specific chemical, ensuring a robust framework for its safe utilization in a laboratory setting.

Understanding the Hazard Profile

This compound is classified with the following GHS Hazard Statements, indicating it is a substance that requires careful handling to mitigate risk:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are the cornerstone of our safety protocols. Direct contact with skin can lead to irritation, while eye contact may result in serious damage. Inhalation of the powdered compound can irritate the respiratory tract. Therefore, all handling procedures must be designed to prevent these routes of exposure. While comprehensive toxicological data for this specific compound is not widely available, the hazard statements necessitate treating it with a high degree of caution[1].

Engineering and Administrative Controls: Your First Line of Defense

Before any personal protective equipment (PPE) is even selected, the work environment must be optimized for safety.

  • Ventilation: All work involving the solid form of this compound should be conducted in a well-ventilated area. For procedures with the potential to generate dust, such as weighing or transferring powder, a certified chemical fume hood is mandatory[2][3][4].

  • Designated Area: All handling of this compound should occur in a designated area. This area should be clearly marked, and access should be limited to authorized personnel.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and located within a 10-second travel distance from the handling area[2][5].

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is directly dictated by the specific tasks being performed. The following table provides a clear guide for the minimum required PPE.

TaskBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Weighing and Transferring Solid Standard Laboratory CoatDisposable Nitrile GlovesSafety Goggles & Face ShieldRecommended: NIOSH-approved respirator
Preparing Solutions Standard Laboratory CoatDisposable Nitrile GlovesChemical Splash GogglesNot typically required if performed in a fume hood
General Handling of Solutions Standard Laboratory CoatDisposable Nitrile GlovesSafety Glasses with Side ShieldsNot required
Causality Behind PPE Choices:
  • Nitrile Gloves: Provide a necessary barrier against skin contact. It is crucial to inspect gloves for any holes before use and to employ proper removal techniques to avoid contaminating your skin[3].

  • Safety Goggles/Face Shield: Due to the serious eye irritation hazard, safety goggles that form a seal around the eyes are essential when handling the solid. A face shield should be worn over goggles during tasks with a high splash or dust generation potential[3].

  • Lab Coat: A standard, fully-buttoned lab coat protects your skin and personal clothing from accidental contamination[5].

  • Respiratory Protection: When handling the powder outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator is recommended to prevent respiratory tract irritation[3].

Step-by-Step Handling and Disposal Protocols

Adherence to a structured workflow minimizes risk and ensures the integrity of your research.

Protocol 1: Safe Handling and Use
  • Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including spatulas, weigh boats, and waste containers.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Dispensing: Carefully weigh and dispense the solid compound within the fume hood, taking care to minimize dust generation.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling: After use, thoroughly decontaminate all work surfaces and equipment.

Protocol 2: PPE Doffing and Disposal
  • Glove Removal: Using proper technique, remove gloves and dispose of them in a designated waste container.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

  • Goggle/Face Shield Removal: Remove eye and face protection, and clean if necessary.

  • Lab Coat Removal: Remove your lab coat, ensuring the potentially contaminated exterior does not touch your personal clothing.

Protocol 3: Spill and Waste Management
  • Spill Response:

    • Small Spill: For a small spill of the solid, carefully sweep it up to avoid creating dust and place it in a sealed, labeled waste container.

    • Large Spill: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

  • Waste Disposal: All waste materials contaminated with this compound, including used gloves and weigh boats, must be collected in a sealed, clearly labeled waste container. Dispose of the waste in accordance with all local, state, and federal regulations[5][6].

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for the safe handling of this compound.

cluster_prep Preparation & Controls cluster_ppe PPE Selection cluster_handling Handling & Disposal A Assess Task (Weighing, Solution Prep, etc.) B Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C Don Core PPE (Lab Coat, Nitrile Gloves) B->C D Select Eye Protection (Goggles/Face Shield) C->D E Assess Respiratory Risk (Dust Generation) D->E F Don Respirator (if needed) E->F High Risk G Perform Task in Designated Area E->G Low Risk F->G H Decontaminate Surfaces G->H I Segregate & Dispose of Waste H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

References

  • University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]

  • Unknown. (n.d.). Imidazole Safety Data Sheet. Retrieved from [Link]

  • Studylib. (n.d.). Imidazole SOP: Safety & Handling Procedures. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

Sources

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